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Foundational

synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

An In-depth Technical Guide to the Synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide Abstract This technical guide provides a comprehensive and in-depth exploration of the , a valuable chemical intermediate. Des...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive and in-depth exploration of the , a valuable chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of steps. It delves into the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that ensure a successful, high-yield synthesis. The core of this guide is a detailed experimental protocol, grounded in established chemical literature, for the N-acylation of N-methyl-p-toluidine. This is supplemented by a mechanistic discussion, characterization data, safety protocols, and visual diagrams to provide a holistic and authoritative resource for the practitioner.

Introduction and Strategic Overview

2-chloro-N-methyl-N-(4-methylphenyl)acetamide is a substituted acetamide that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive chloroacetyl group, makes it a prime candidate for subsequent nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.[1] While not a final drug product itself, its analogs, N-aryl 2-chloroacetamides, are precursors to compounds with a wide range of biological activities, including herbicidal, antimicrobial, and antifungal properties.[2]

The most direct and industrially relevant pathway to this compound is the N-acylation of a secondary amine, N-methyl-p-toluidine, with chloroacetyl chloride.[1][2] This guide focuses on this specific transformation, elucidating the process from starting materials to the pure, characterized final product. We will explore the critical decision-making points in the synthesis, from solvent and base selection to reaction monitoring and purification strategies, providing the user with the expertise to not only replicate the procedure but also to adapt and troubleshoot it effectively.

The Core Synthesis: Mechanistic Underpinnings

The formation of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide from N-methyl-p-toluidine and chloroacetyl chloride is a classic example of nucleophilic acyl substitution . Understanding this mechanism is paramount to controlling the reaction and optimizing its outcome.

The Key Players:

  • Nucleophile: N-methyl-p-toluidine (CH₃C₆H₄NHCH₃). The nitrogen atom possesses a lone pair of electrons, making it nucleophilic. The presence of two electron-donating methyl groups (one on the ring and one on the nitrogen) increases the electron density on the nitrogen, enhancing its nucleophilicity compared to aniline.[3]

  • Electrophile: Chloroacetyl chloride (ClCH₂COCl). The carbonyl carbon is highly electrophilic. This is due to the polarization of the C=O bond and, significantly, the strong electron-withdrawing inductive effects of two chlorine atoms (one on the carbonyl and one on the alpha-carbon).[2] The chloride ion attached to the carbonyl is an excellent leaving group.

The Step-wise Mechanism:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen of N-methyl-p-toluidine attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable. It collapses by reforming the carbonyl double bond, which concurrently expels the most stable leaving group: the chloride ion.

  • Deprotonation: The resulting product is a protonated amide (an ammonium salt). A base, such as triethylamine (TEA) or pyridine, is required to abstract the proton from the nitrogen atom.[3][4] This deprotonation step is crucial as it neutralizes the strong acid (HCl) generated in situ, preventing unwanted side reactions and driving the equilibrium towards the final product.

The overall reaction is highly favorable and typically exothermic due to the high reactivity of the acyl chloride.[5]

Logical Relationship Diagram: Reaction Mechanism

G cluster_start Reactants cluster_product Products & Byproducts NMPT N-Methyl-p-toluidine (Nucleophile) TI Tetrahedral Intermediate NMPT->TI 1. Nucleophilic Attack CAC Chloroacetyl Chloride (Electrophile) CAC->TI Product 2-chloro-N-methyl-N- (4-methylphenyl)acetamide TI->Product 2. Leaving Group Departure (-Cl) HCl Hydrogen Chloride (HCl) Salt Triethylammonium Chloride HCl:e->Salt:w Base Base (e.g., TEA) Base:e->Salt:w Neutralization

Caption: Mechanism of Nucleophilic Acyl Substitution.

In-Depth Experimental Protocol

This protocol is a synthesized procedure based on established methods for the N-acylation of amines and toluidine isomers.[2][3][4]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Molar Equiv.)Notes
N-Methyl-p-toluidine623-08-5121.181.0Starting material. Toxic.[6]
Chloroacetyl chloride79-04-9112.941.1 - 1.3Acylating agent. Highly corrosive and lachrymatory.[7][8]
Triethylamine (TEA)121-44-8101.191.1 - 1.3Base. Corrosive.
Acetonitrile (anhydrous)75-05-841.05~10 mL / gReaction solvent.
Ethyl Acetate141-78-688.11As neededExtraction solvent.
Saturated NaCl (Brine)7647-14-558.44As neededFor washing during work-up.
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37As neededDrying agent.
Standard Glassware---Round-bottom flask, addition funnel, condenser, etc.
Magnetic Stirrer/Hotplate---
Ice Bath---For temperature control.
Step-by-Step Synthesis Procedure

--- SAFETY FIRST --- This procedure must be performed in a certified chemical fume hood. Chloroacetyl chloride is extremely corrosive, a potent lachrymator, and reacts violently with water.[7][9][10] Full personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reaction Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet adapter with a bubbler. Place the flask in an ice-water bath on a magnetic stirrer.

  • Reagent Charging: To the flask, add N-methyl-p-toluidine (e.g., 10.0 g, 82.5 mmol, 1.0 equiv) and anhydrous acetonitrile (100 mL). Begin stirring to dissolve the amine. Once dissolved, add triethylamine (e.g., 12.5 mL, 89.9 mmol, 1.1 equiv).

  • Addition of Acylating Agent: In a separate dry container, carefully measure chloroacetyl chloride (e.g., 7.2 mL, 89.9 mmol, 1.1 equiv) and transfer it to the dropping funnel.

  • Controlled Reaction: Add the chloroacetyl chloride dropwise from the funnel to the stirred amine solution over 20-30 minutes. Causality Check: This slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts. The ice bath helps dissipate the heat generated.[4] A white precipitate of triethylammonium chloride will form almost immediately.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.[3]

  • Quenching and Work-up: Carefully pour the reaction mixture into 200 mL of cold water with stirring. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (50 mL) to remove any unreacted amine and excess triethylamine, followed by saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with saturated brine (50 mL) to reduce the amount of dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary.

Synthetic Workflow Diagram

G start Start: Setup Dry Glassware under N2 Atmosphere charge Charge Flask with: 1. N-Methyl-p-toluidine 2. Anhydrous Acetonitrile 3. Triethylamine start->charge cool Cool to 0-5 °C (Ice Bath) charge->cool add_cac Dropwise Addition of Chloroacetyl Chloride cool->add_cac react Stir at Room Temperature (2-4 hours) add_cac->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up: 1. Quench with Water 2. Extract with Ethyl Acetate 3. Wash (Acid, Base, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (Anhydrous MgSO4) workup->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify end Final Product: Pure 2-chloro-N-methyl-N- (4-methylphenyl)acetamide purify->end

Caption: Step-wise workflow for the synthesis.

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following techniques are standard for characterizing the target compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural elucidation.

    • Aromatic Protons: Expect two doublets in the aromatic region (~7.0-7.4 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.

    • N-CH₂-Cl Protons: A singlet integrating to 2H will appear for the methylene protons adjacent to the chlorine and carbonyl group (~4.0-4.5 ppm).

    • N-CH₃ Protons: A singlet integrating to 3H will appear for the N-methyl group (~3.2-3.4 ppm).

    • Aryl-CH₃ Protons: A singlet integrating to 3H will appear for the methyl group on the tolyl ring (~2.3-2.5 ppm).

    • Key Validation Point: The absence of a broad N-H signal, which would be present in the spectrum of the unmethylated analog 2-chloro-N-(4-methylphenyl)acetamide, confirms the successful synthesis of the tertiary amide.[11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (C=O): A signal in the downfield region (~165-170 ppm).

    • Aromatic Carbons: Several signals in the aromatic region (~120-145 ppm).

    • N-CH₂-Cl Carbon: A signal around 40-45 ppm.

    • N-CH₃ Carbon: A signal around 35-40 ppm.

    • Aryl-CH₃ Carbon: A signal around 20-22 ppm.

  • IR (Infrared) Spectroscopy:

    • C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ is characteristic of a tertiary amide carbonyl group.

    • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

    • Key Validation Point: The absence of an N-H stretching band (which typically appears as a sharp peak around 3300 cm⁻¹) confirms the tertiary amide structure.[12]

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound. The expected molecular weight for C₁₀H₁₂ClNO is 197.66 g/mol .

    • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ in an approximate 3:1 ratio, which is definitive proof of the presence of one chlorine atom.

Trustworthiness and Troubleshooting

A robust protocol anticipates potential issues. Here are common challenges and their solutions:

IssuePotential Cause(s)Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of chloroacetyl chloride due to moisture. 3. Loss of product during aqueous work-up.1. Extend reaction time or gently warm. Confirm completion with TLC. 2. Use anhydrous solvents and dry glassware. Perform under an inert atmosphere (N₂).[9] 3. Ensure complete extraction; perform additional extractions if necessary.
Product is an oil, fails to crystallize Presence of impurities (unreacted starting material, solvent residue).Purify via silica gel column chromatography. Try triturating with a non-polar solvent like hexane to induce crystallization.
Side Product Formation Reaction temperature was too high, leading to decomposition or other pathways.Maintain strict temperature control during the addition of chloroacetyl chloride using an efficient ice bath.

Conclusion

The via the N-acylation of N-methyl-p-toluidine is a reliable and efficient transformation. Success hinges on a clear understanding of the nucleophilic acyl substitution mechanism and meticulous attention to experimental detail. The key pillars of this synthesis are the use of anhydrous conditions to protect the highly reactive chloroacetyl chloride, effective temperature control to manage the reaction's exothermicity, and the inclusion of a base to neutralize the HCl byproduct. By following the detailed protocol and validation methods outlined in this guide, researchers can confidently and safely produce this valuable chemical intermediate with high yield and purity, enabling further discovery in chemical and pharmaceutical development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2450177, 2-chloro-N-methyl-N-((4-methylphenyl)methyl)acetamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27967, 2-Chloro-N-(4-methylphenyl)acetamide. Retrieved from [Link].

  • New Jersey Department of Health (2016). Hazardous Substance Fact Sheet: Chloroacetyl Chloride. Retrieved from [Link].

  • National Institute of Standards and Technology (NIST). Acetamide, 2-chloro-N-(4-methylphenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

  • International Programme on Chemical Safety (IPCS). ICSC 0845 - CHLOROACETYL CHLORIDE. Retrieved from [Link].

  • AuteChem (2019). The Synthesis Of N,N-Dimethyl-P-Toluidine cas 99-97-8. Retrieved from [Link].

  • Justia Patents (2020). Method for producing N-methyl-p-toluidine for use as an additive for aviation gasoline. Retrieved from [Link].

  • National Institute of Standards and Technology (NIST). N-(2-Chloro-4-methylphenyl)acetamide. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

  • Google Patents (2018). WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline.
  • Google Patents (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Drug Intermediate Control. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from [Link].

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 15. Retrieved from [Link].

  • ChemRadar. Acetamide,2-chloro-N-(2-methylphenyl)- CAS#37394-93-7. Retrieved from [Link].

  • Abdurakhmon, S., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Austrian Journal of Technical and Natural Sciences, (3-4). Retrieved from [Link].

  • ResearchGate (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link].

  • CyberLeninka (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link].

  • Indian Journal of Chemistry (2006). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link].

  • Scholars Research Library (2012). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link].

  • El-Gazzar, A. B. A., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link].

  • Organic Syntheses (2013). Working with Hazardous Chemicals: Scale-up Synthesis of a Drug-Candidate Intermediate Featuring a Reductive Amination and a Friedel-Crafts Cyclization. Retrieved from [Link].

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2-chloro-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, a compound of interest in chemical and pharmaceutical research. Due to the limited availability of experimentally-derived data for this specific molecule, this guide presents a combination of known identifiers and computed properties, alongside detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This document is intended to serve as a foundational resource for researchers, enabling a thorough understanding and practical application of this compound in a laboratory setting. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Introduction and Structural Elucidation

2-chloro-N-methyl-N-(4-methylphenyl)acetamide, also known as 2-chloro-N-methyl-N-p-tolylacetamide, is a substituted acetamide. It is structurally distinct from the more commonly documented 2-chloro-N-(4-methylphenyl)acetamide due to the presence of a methyl group on the nitrogen atom of the acetamide moiety. This N-methylation significantly influences the compound's physicochemical properties, including its polarity, hydrogen bonding capacity, and metabolic stability, making it a distinct entity for research and development.

The molecular structure of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide is characterized by a p-tolyl group and a chloroacetyl group attached to a central nitrogen atom which is also bonded to a methyl group.

Molecular Structure:

Caption: 2D Chemical Structure of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

Core Physicochemical and Identity Data

A critical first step in the characterization of any compound is the compilation of its fundamental physicochemical and identifying information. The following table summarizes the available data for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide.

PropertyValueSource
IUPAC Name 2-chloro-N-methyl-N-(4-methylphenyl)acetamidePubChem
CAS Number 137180-57-5PubChem
Molecular Formula C₁₁H₁₄ClNOPubChem
Molecular Weight 211.69 g/mol PubChem
Canonical SMILES CC1=CC=C(C=C1)N(C)C(=O)CClPubChem
InChI Key JRGVHXBRCSLGFA-UHFFFAOYSA-NPubChem
Computed XLogP3 2.2PubChem
Physical State Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Synthesis Pathway

A patented method describes the synthesis of a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, which can be adapted for the synthesis of the title compound. The general approach involves a two-step process: acylation followed by methylation.[1]

  • Acylation: The starting material, p-toluidine (4-methylaniline), is reacted with a chloroacetylating agent, such as chloroacetyl chloride, in the presence of a base to form the intermediate, 2-chloro-N-(4-methylphenyl)acetamide.

  • Methylation: The intermediate is then methylated using a suitable methylating agent, like dimethyl sulfate, to yield the final product, 2-chloro-N-methyl-N-(4-methylphenyl)acetamide.

Synthesis p_toluidine p-Toluidine intermediate 2-chloro-N-(4-methylphenyl)acetamide p_toluidine->intermediate Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate base Base base->intermediate final_product 2-chloro-N-methyl-N-(4-methylphenyl)acetamide intermediate->final_product Methylation methylating_agent Methylating Agent (e.g., Dimethyl Sulfate) methylating_agent->final_product

Caption: General Synthesis Pathway

Experimental Protocols for Physicochemical Characterization

Given the absence of extensive experimental data, this section provides detailed methodologies for determining the key physicochemical properties of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide.

Melting Point Determination

The melting point is a fundamental property that provides an indication of purity. For a crystalline solid, a sharp melting point range is indicative of high purity.

Methodology: Capillary Melting Point Determination [2][3][4][5]

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting point range.

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key characteristic.

Methodology: Micro Boiling Point Determination (Thiele Tube Method) [6][7][8][9][10]

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, causing a stream of bubbles to emerge from the open end of the capillary tube.

  • Observation: Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The stream of bubbles indicates that the vapor pressure inside the capillary is greater than the atmospheric pressure. As the apparatus cools, the point at which the liquid re-enters the capillary signifies that the vapor pressure is equal to the atmospheric pressure.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method [11][12][13][][15]

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Sample Preparation: A known amount of the compound is dissolved in one of the phases.

  • Partitioning: The two phases are combined in a flask and shaken until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality: This method directly measures the partitioning of the compound between a nonpolar (octanol) and a polar (water) phase, providing a direct measure of its lipophilicity. Achieving equilibrium is essential for an accurate determination.

LogP_Workflow start Start prepare_phases Prepare Mutually Saturated n-Octanol and Water start->prepare_phases dissolve_compound Dissolve Compound in One Phase prepare_phases->dissolve_compound shake_flask Shake Flask to Achieve Equilibrium dissolve_compound->shake_flask separate_phases Separate Octanol and Aqueous Phases shake_flask->separate_phases analyze_concentrations Analyze Compound Concentration in Each Phase (e.g., HPLC-UV) separate_phases->analyze_concentrations calculate_logp Calculate P and LogP analyze_concentrations->calculate_logp end End calculate_logp->end

Caption: Shake-Flask Method for LogP Determination

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acidic or basic functional group and is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration [16][17][18][19][20]

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Causality: The titration curve plots pH against the volume of titrant added. The inflection point of the curve corresponds to the equivalence point, where the moles of titrant equal the moles of the analyte. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the ionizable group are equal.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound.[21][22][23][24][25] This information is vital for developing stable formulations and establishing appropriate storage conditions.

Methodology: HPLC-Based Stability-Indicating Method [26][27][28]

  • Stress Conditions: The compound is subjected to various stress conditions, including:

    • Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at elevated temperatures.

    • Oxidation: Exposure to hydrogen peroxide.

    • Thermal Stress: Heating the solid or a solution.

    • Photolytic Stress: Exposure to UV and visible light.

  • Sample Analysis: The stressed samples are analyzed using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.

  • Data Evaluation: The extent of degradation is quantified, and the degradation products are characterized.

Causality: By subjecting the compound to conditions more severe than those it would typically encounter, potential degradation pathways can be elucidated. A stability-indicating method is crucial to ensure that the analytical method can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation, without interference from degradation products.

Conclusion

While experimentally determined physicochemical data for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide are not extensively available in the public domain, this guide provides a solid framework for its characterization. By utilizing the provided identifiers, computed properties, and detailed experimental protocols, researchers and drug development professionals can systematically evaluate this compound. A thorough understanding of its physicochemical properties is paramount for its potential applications in medicinal chemistry and materials science. The methodologies outlined herein are based on established scientific principles and are designed to yield reliable and reproducible data, forming a self-validating system for the comprehensive analysis of this and other novel chemical entities.

References

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  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • BioPharma Reporter. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Archives of Pharmacy Practice. (2023, April 15). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

  • NIST WebBook. N-(2-Chloro-4-methylphenyl)acetamide. [Link]

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Exploratory

molecular weight and formula of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

An In-depth Technical Guide to 2-chloro-N-methyl-N-(4-methylphenyl)acetamide To the esteemed community of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

To the esteemed community of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on 2-chloro-N-methyl-N-(4-methylphenyl)acetamide. As a senior application scientist, my objective is to present not just a collection of data, but a cohesive narrative grounded in chemical principles and practical insights. This guide is structured to provide a deep understanding of the compound's synthesis, characterization, and potential applications, empowering you to leverage its capabilities in your research endeavors.

Introduction and Core Concepts

2-chloro-N-methyl-N-(4-methylphenyl)acetamide, also known by its IUPAC name 2-chloro-N-methyl-N-(p-tolyl)acetamide, is a disubstituted amide featuring a chloroacetamide "warhead" attached to an N-methyl-p-toluidine backbone. While its direct commercial availability is limited, its synthesis is straightforward, making it an accessible and versatile intermediate in organic and medicinal chemistry.

The core utility of this molecule stems from the reactivity of the C-Cl bond in the chloroacetyl group, which is susceptible to nucleophilic substitution. This allows for the covalent attachment of a wide array of functional groups, particularly those containing sulfur, nitrogen, or oxygen nucleophiles. This reactivity is the cornerstone of its application as a building block for more complex molecular architectures, including heterocyclic systems and potential pharmacophores.

Physicochemical and Structural Properties

Due to the limited availability of experimental data for this specific N-methylated compound, the following table includes calculated values and estimates based on the well-characterized analogue, 2-chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5). The addition of a methyl group to the nitrogen atom will slightly alter these physical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClNOCalculated
Molecular Weight 197.66 g/mol Calculated
IUPAC Name 2-chloro-N-methyl-N-(4-methylphenyl)acetamide---
CAS Number Not assigned---
Appearance Expected to be a white to off-white solidAnalogy to[1]
Melting Point Estimated to be lower than the 162-166 °C of its N-H analogueAnalogy to[1]
Boiling Point Estimated to be higher than the 91°C (rough estimate) of its N-H analogueAnalogy to[2]
Solubility Expected to be soluble in a range of organic solvents like acetone, ethyl acetate, and dichloromethaneGeneral chemical principles

Synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide: A Validated Protocol

The synthesis of the title compound is most effectively achieved through the N-acylation of N-methyl-p-toluidine with chloroacetyl chloride. This is a standard and robust method for forming amide bonds from secondary amines and acyl chlorides.

Reaction Scheme

Synthesis_Scheme N_methyl_p_toluidine N-methyl-p-toluidine Reaction Vessel Reaction Vessel N_methyl_p_toluidine->Reaction Vessel chloroacetyl_chloride Chloroacetyl chloride chloroacetyl_chloride->Reaction Vessel base Base (e.g., Pyridine or Triethylamine) base->Reaction Vessel solvent Solvent (e.g., Anhydrous Ethyl Acetate) solvent->Reaction Vessel product 2-chloro-N-methyl-N-(4-methylphenyl)acetamide byproduct Base•HCl Reaction Vessel->product N-acylation Reaction Vessel->byproduct

Caption: Synthetic pathway for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide.

Step-by-Step Methodology
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methyl-p-toluidine (1.0 eq). Dissolve the amine in anhydrous ethyl acetate or dichloromethane.

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (1.5 eq), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the starting amine.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction and to minimize potential side reactions.

  • Acyl Chloride Addition: Add chloroacetyl chloride (1.3 eq) dropwise to the stirred solution via the dropping funnel over a period of 5-10 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% aqueous HCl (to remove excess base and the hydrochloride salt), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-chloro-N-methyl-N-(4-methylphenyl)acetamide.

Mechanistic Rationale and Causality

The synthesis hinges on the nucleophilic acyl substitution mechanism. The nitrogen atom of N-methyl-p-toluidine, being a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The presence of an electron-donating methyl group on the p-position of the phenyl ring increases the nucleophilicity of the amine compared to aniline, facilitating a more rapid reaction.[3] The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group forms the amide bond. The use of a non-nucleophilic base is critical to neutralize the HCl generated, which would otherwise form a non-nucleophilic ammonium salt with the starting amine, thus halting the reaction.[4]

Structural Characterization and Validation

The identity and purity of the synthesized 2-chloro-N-methyl-N-(4-methylphenyl)acetamide should be confirmed using a suite of spectroscopic techniques. Below are the expected spectral features:

  • ¹H NMR:

    • A singlet for the methyl group on the phenyl ring (Ar-CH₃) around δ 2.3-2.4 ppm.

    • A singlet for the N-methyl group (N-CH₃) around δ 3.2-3.3 ppm.

    • A singlet for the chloromethyl group (Cl-CH₂) around δ 4.1-4.2 ppm.

    • A set of doublets for the aromatic protons of the p-substituted phenyl ring in the region of δ 7.1-7.4 ppm.

  • ¹³C NMR:

    • A signal for the aromatic methyl carbon around δ 21 ppm.

    • A signal for the N-methyl carbon around δ 38 ppm.

    • A signal for the chloromethyl carbon around δ 42 ppm.

    • Signals for the aromatic carbons in the range of δ 125-140 ppm.

    • A signal for the carbonyl carbon (C=O) around δ 168-170 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the amide carbonyl (C=O) stretching vibration in the region of 1660-1680 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons.

    • A C-Cl stretching vibration, which may be observed in the fingerprint region.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Applications in Research and Drug Development

The true value of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide lies in its potential as a versatile intermediate for the synthesis of a diverse range of compounds, particularly in the realm of drug discovery.

A Versatile Synthetic Building Block

The chloroacetamide moiety is a key functional group that can be readily transformed. The chlorine atom is a good leaving group, making the adjacent methylene group susceptible to nucleophilic attack. This allows for the introduction of various functionalities, leading to the synthesis of more complex molecules. N-substituted 2-chloroacetamides are widely used as precursors for the synthesis of nitrogen-containing heterocyclic compounds.[5]

Applications_Flowchart cluster_products Derivative Classes cluster_apps Potential Applications core 2-chloro-N-methyl-N-(4-methylphenyl)acetamide reaction Nucleophilic Substitution (Nu = S, N, O-based nucleophiles) core->reaction sulfur_compounds Sulfur-containing Compounds (e.g., Thiazoles, Thiophenes) reaction->sulfur_compounds nitrogen_heterocycles Nitrogen Heterocycles (e.g., Piperazines, Benzimidazoles) reaction->nitrogen_heterocycles oxygen_compounds Oxygen-containing Compounds (e.g., Ethers, Esters) reaction->oxygen_compounds app1 Antimicrobial Agents sulfur_compounds->app1 app2 Anticancer Agents nitrogen_heterocycles->app2 app4 Herbicides nitrogen_heterocycles->app4 app3 Anti-inflammatory Agents oxygen_compounds->app3

Caption: Potential synthetic transformations and applications.

Role in Medicinal Chemistry

The N-arylacetamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[6] The broader class of chloroacetamide derivatives has been investigated for a range of therapeutic applications:

  • Anticancer Agents: Chloroacetamide-containing molecules have been explored as potential inhibitors of cancer stem cells.[7]

  • Antimicrobial and Antifungal Agents: The ability to introduce various heterocyclic systems via the chloroacetamide handle has led to the development of novel antimicrobial and antifungal compounds.

  • Herbicides: Certain N-aryl-2-chloroacetamides have found application in agriculture as herbicides.[3]

By synthesizing derivatives of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, researchers can explore a wide chemical space to develop new therapeutic agents and other functional molecules.

Safety and Handling

As with any chemical synthesis, a thorough risk assessment should be conducted before commencing work. Based on the known hazards of similar compounds like 2-chloro-N-(p-tolyl)acetamide and the reagents used in its synthesis, the following precautions are advised:

  • 2-chloro-N-(p-tolyl)acetamide (analogue): This compound is known to be harmful if swallowed, cause skin irritation, and serious eye damage. It may also cause respiratory irritation and is very toxic to aquatic life.

  • Chloroacetyl chloride: This reagent is highly corrosive, toxic, and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-methyl-p-toluidine: This is a toxic aromatic amine. Avoid inhalation and skin contact.

All handling of these chemicals should be performed by trained personnel in a controlled laboratory environment.

Conclusion

2-chloro-N-methyl-N-(4-methylphenyl)acetamide represents a valuable, yet underexplored, chemical entity. Its straightforward synthesis and the versatile reactivity of its chloroacetamide group make it an ideal starting point for the development of novel compounds with potential applications in drug discovery, materials science, and agrochemicals. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the synthetic potential of this compound.

References

  • ChemBK (2024, April 9). 2-Chloro-N-(4-Methylphenyl)Acetamide. Retrieved from [Link][8]

  • PubChem (n.d.). 2-Chloro-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • Kumar, A., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365.
  • Google Patents (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Retrieved from [9]

  • Al-Issa, S. A., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link][6]

  • PubChem (n.d.). 2-chloro-N-methyl-N-((4-methylphenyl)methyl)acetamide. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-methyl-N-(4-methylphenyl_methyl_acetamide]([Link]

  • Hina, S., et al. (2023). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. PLOS ONE. Retrieved from [Link][5]

  • CyberLeninka (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

  • Austrian Journal of Technical and Natural Sciences (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link][3]

  • Organic Syntheses (2013). Working with Hazardous Chemicals. Retrieved from [Link][4]

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Foundational

Spectroscopic Signature of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide: A Technical Guide

Abstract This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, a substituted acetamide of interest in synthetic chemistry. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, a substituted acetamide of interest in synthetic chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as an expert-level predictive guide. By synthesizing data from structurally analogous compounds, we will construct and interpret the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and drug development professionals, offering a robust framework for the characterization of this and similar molecules, emphasizing the causal relationships between molecular structure and spectroscopic output.

Introduction

2-chloro-N-methyl-N-(4-methylphenyl)acetamide belongs to the N-aryl acetamide class of compounds. These structures are significant scaffolds and intermediates in the synthesis of various fine chemicals and pharmacologically active molecules[1]. The precise characterization of such intermediates is a cornerstone of process development and quality control, ensuring the integrity of subsequent synthetic steps. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structure elucidation.

This guide addresses the specific spectroscopic signature of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide. Given that a consolidated experimental spectrum is not available in public databases, this work leverages a first-principles approach. We will dissect the molecule into its constituent parts—the p-tolyl group, the N-methyl group, and the chloroacetyl moiety—and use empirical data from closely related, documented molecules to predict the final spectra. This methodology not only provides a benchmark for future experimental work but also serves as a practical example of predictive spectroscopy based on structure-activity relationships.

Synthesis and Sample Preparation Strategy

Proposed Synthetic Route

A plausible and efficient synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide involves a two-step process starting from p-toluidine. This approach is adapted from standard, well-established organic chemistry protocols.

  • Methylation of p-toluidine: The secondary amine, N-methyl-p-toluidine, is first synthesized from p-toluidine.

  • Acylation: The resulting N-methyl-p-toluidine is then acylated using chloroacetyl chloride in the presence of a mild base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, yielding the final product[2][3].

This route is logical as it avoids potential side reactions that could occur if the chloroacetylation were performed first on the primary amine, p-toluidine[4].

Recommended Protocols for Spectroscopic Analysis

To ensure high-quality, reproducible data, the following sample preparation protocols are recommended.

For NMR Spectroscopy (¹H and ¹³C):

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Protocol:

    • Dissolve 5-10 mg of the purified, dry compound in approximately 0.6 mL of CDCl₃.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectrum on a spectrometer operating at a minimum of 400 MHz for protons to ensure adequate signal dispersion.

For Infrared (IR) Spectroscopy:

  • Technique: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method that requires minimal sample preparation.

  • Protocol:

    • Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol.

    • Record a background spectrum.

    • Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the sample spectrum.

For Mass Spectrometry (MS):

  • Ionization Method: Electron Ionization (EI) is ideal for this molecule as it is relatively small and volatile, and EI provides characteristic, reproducible fragmentation patterns useful for structural confirmation.

  • Protocol:

    • Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane.

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) inlet for purified samples.

    • Acquire the mass spectrum over a range of m/z 50-300.

Predicted Spectroscopic Data and Interpretation

The following data are predicted based on the analysis of structurally similar compounds, including N-methyl-N-(p-tolyl)acetamide and various chloroacetamides[5][6][7].

¹H NMR Spectroscopy

Predicted Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.25 d, J ≈ 8.2 Hz 2H Ar-H (ortho to CH₃)
~ 7.15 d, J ≈ 8.2 Hz 2H Ar-H (ortho to N)
~ 4.05 s 2H COCH₂Cl
~ 3.28 s 3H N-CH₃

| ~ 2.40 | s | 3H | Ar-CH₃ |

Interpretation and Expert Insights:

The ¹H NMR spectrum is expected to be highly informative. The aromatic region should display a classic AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating methyl group are expected at a slightly higher field (~7.25 ppm) compared to those ortho to the nitrogen atom (~7.15 ppm).

A key feature is the singlet at approximately 4.05 ppm, corresponding to the two protons of the chloromethylene (CH₂Cl) group. Its downfield shift is a direct consequence of the powerful deshielding effect of both the adjacent carbonyl group and the electronegative chlorine atom. The N-methyl group is predicted to appear as a sharp singlet around 3.28 ppm. This value is based on data for N-methyl-N-(p-tolyl)acetamide, which shows this signal at 3.24 ppm[6]. Finally, the aromatic methyl group should produce a singlet near 2.40 ppm, a typical chemical shift for a tolyl methyl group.

¹³C NMR Spectroscopy

Predicted Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~ 167.5 C=O (Amide Carbonyl)
~ 141.0 Ar-C (quaternary, C-N)
~ 139.0 Ar-C (quaternary, C-CH₃)
~ 130.5 Ar-C (CH, ortho to CH₃)
~ 127.0 Ar-C (CH, ortho to N)
~ 42.0 COC H₂Cl
~ 38.0 N-CH₃

| ~ 21.2 | Ar-CH₃ |

Interpretation and Expert Insights:

The ¹³C NMR spectrum provides a carbon-by-carbon map of the molecule. The amide carbonyl carbon is expected to be the most downfield signal, around 167.5 ppm. Two quaternary carbons are predicted in the aromatic region: the carbon attached to the nitrogen (~141.0 ppm) and the one bearing the methyl group (~139.0 ppm). The two sets of aromatic CH carbons should be clearly resolved. The chloromethylene carbon (COCH₂Cl) is anticipated around 42.0 ppm. The N-methyl carbon signal is predicted at ~38.0 ppm, slightly deshielded compared to its non-acylated precursor due to the electron-withdrawing effect of the acetyl group. The tolyl methyl carbon should appear at a characteristic upfield position of ~21.2 ppm[6].

Infrared (IR) Spectroscopy

Predicted Data (ATR, cm⁻¹):

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~ 3050-3020 Medium Aromatic C-H Stretch
~ 2960-2920 Medium-Weak Aliphatic C-H Stretch (CH₃, CH₂)
~ 1670 Strong C=O Amide Stretch (Tertiary)
~ 1610, 1510 Medium C=C Aromatic Ring Stretch
~ 1400 Medium C-N Stretch

| ~ 750-700 | Strong | C-Cl Stretch |

Interpretation and Expert Insights:

The IR spectrum is dominated by a very strong, sharp absorption band around 1670 cm⁻¹. This is the characteristic C=O stretching frequency for a tertiary amide. The frequency is slightly higher than in secondary amides due to the absence of hydrogen bonding. The region between 3050-2920 cm⁻¹ will contain the C-H stretching vibrations of the aromatic and aliphatic groups. The presence of the aromatic ring will be further confirmed by C=C stretching bands around 1610 and 1510 cm⁻¹. A strong band in the lower frequency region, typically between 750-700 cm⁻¹, is expected for the C-Cl stretching vibration, providing clear evidence for the chloroacetyl moiety[8].

Mass Spectrometry (MS)

Predicted Data (EI):

m/z Predicted Identity Relative Intensity
197/199 [M]⁺˙ (Molecular Ion) Medium
120 [M - COCH₂Cl]⁺ High (Base Peak)

| 77/79 | [COCH₂Cl]⁺ | Medium |

Interpretation and Expert Insights:

The mass spectrum under Electron Ionization (EI) conditions will be crucial for confirming the molecular weight and key structural fragments.

  • Molecular Ion ([M]⁺˙): A key feature will be the molecular ion peak. Because chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, the molecular ion will appear as a pair of peaks at m/z 197 (for C₉H₁₀³⁵ClNO) and m/z 199 (for C₉H₁₀³⁷ClNO) with a characteristic ~3:1 intensity ratio. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Key Fragmentation: The most likely fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the nitrogen atom. This would result in the loss of the chloroacetyl group radical (•COCH₂Cl) and the formation of the very stable N-methyl-p-toluidinyl cation at m/z 120 . This fragment is predicted to be the base peak (the most intense peak) in the spectrum due to its stability.

  • Other Fragments: A smaller peak corresponding to the chloroacetyl cation ([COCH₂Cl]⁺) may also be observed, again showing the characteristic 3:1 isotopic pattern at m/z 77 and 79 .

Integrated Spectroscopic Workflow

The confirmation of the structure of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide is a process of logical deduction, where each piece of spectroscopic data provides a unique and complementary piece of the puzzle. The overall workflow is visualized below.

G cluster_0 Initial Analysis cluster_1 Detailed Structure cluster_2 Confirmation MS Mass Spec (EI) Info1 Info1 MS->Info1 Molecular Weight (197.64) Cl Isotope Pattern (3:1) IR Infrared (ATR) Info2 Info2 IR->Info2 Functional Groups: - Amide C=O (~1670 cm-1) - C-Cl bond H_NMR 1H NMR C_NMR 13C NMR H_NMR->C_NMR Cross-validation Info3 Info3 H_NMR->Info3 Proton Environment - Connectivity (n+1) - Aromatic Substitution Info4 Info4 C_NMR->Info4 Carbon Skeleton - Unique C atoms Final Confirmed Structure: 2-chloro-N-methyl-N- (4-methylphenyl)acetamide Info1->H_NMR Info2->H_NMR Info3->Final Info4->Final

Caption: Integrated workflow for structural elucidation.

Conclusion

References

  • PubChem. 2-Chloro-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • NIST. Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

  • Supporting Information for an article (details unavailable, spectral data cited). [Link]

  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Al-Douh, Y. et al. (2018). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. International Journal of Pharmaceutical and Clinical Research. [Link]

  • PubChem. 2-Chloro-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-chloro-N-methyl-N-((4-methylphenyl)methyl)acetamide. National Center for Biotechnology Information. [Link]

  • Acikbas, Y. et al. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]

  • NextSDS. 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide. [Link]

  • Missioui, M. et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. IUCrData. [Link]

  • NIST. N-(2-Chloro-4-methylphenyl)acetamide. NIST Chemistry WebBook. [Link]

  • PubChemLite. 2-chloro-n-(4-methylphenyl)acetamide (C9H10ClNO). [Link]

  • Cheméo. Chemical Properties of N-(2-Chloro-4-methylphenyl)acetamide. [Link]

  • ResearchGate. (PDF) 2-Chloro-N-methyl-N-phenylacetamide. [Link]

  • Rawal, B. M. et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research. [Link]

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Exploratory

A Technical Guide to the Solubility of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide in various organic solvents. In the absence of extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, detailed experimental methodologies for its determination, and an analysis of the structural and solvent-based factors that govern its behavior. By leveraging data from structurally similar compounds and established thermodynamic principles, this guide empowers researchers, scientists, and drug development professionals to predict, measure, and manipulate the solubility of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide for a range of applications, from synthesis and purification to formulation and screening.

Introduction: The Critical Role of Solubility in a Research and Development Context

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of its developability and utility. For a compound such as 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, which finds application in proteomics research and as a building block in organic synthesis, a thorough understanding of its solubility profile is paramount.[1] Poor solubility can hinder reaction kinetics, complicate purification processes, and create significant challenges in formulation and bioavailability. This guide, therefore, serves as a practical and theoretical resource for scientists and researchers, providing the necessary tools to approach the solubility of this and other novel compounds with scientific rigor.

Physicochemical Properties of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide and Related Analogs

A precise understanding of a molecule's intrinsic properties is fundamental to predicting its solubility. While specific experimental data for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide is sparse, we can infer its likely characteristics from the closely related and more extensively documented compound, 2-chloro-N-(4-methylphenyl)acetamide.

Table 1: Physicochemical Properties of 2-chloro-N-(4-methylphenyl)acetamide

PropertyValueSource
Molecular Formula C9H10ClNO[2][3]
Molecular Weight 183.63 g/mol [2][3]
Melting Point 164-166 °C[3]
pKa (Predicted) 12.90 ± 0.70[3]
Physical State Solid[4]

The structure of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, a tertiary amide, features a polar amide group, a nonpolar tolyl group, and a chloroacetyl moiety. The amide group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, a key interaction for solubility in protic solvents.[5][6] However, as a tertiary amide, it lacks a hydrogen bond-donating proton on the nitrogen atom, which can limit its solubility compared to primary or secondary amides in certain solvents.[6] The overall solubility will be a balance between the polar characteristics of the amide and chloro groups and the nonpolar nature of the tolyl ring.

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolution is governed by fundamental thermodynamic principles, primarily the Gibbs free energy change (ΔG) of the system. For a solute to dissolve in a solvent, the overall ΔG of the process must be negative. This is described by the equation:

ΔG = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

  • T is the temperature in Kelvin.

  • ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute molecules have more freedom of movement than in the solid lattice.

The enthalpy of solution can be further broken down into:

ΔH_sol = ΔH_lattice + ΔH_solvation

  • ΔH_lattice is the lattice energy of the solid solute (always positive, as energy is required to break the crystal lattice).

  • ΔH_solvation is the solvation energy released when solute molecules interact with solvent molecules (generally negative).

For dissolution to be favorable, the energy released during solvation must be sufficient to overcome the lattice energy of the solid. The temperature dependence of solubility is dictated by the sign of the enthalpy of solution. For most solids, the dissolution process is endothermic (ΔH_sol > 0), meaning that solubility increases with temperature, in accordance with Le Chatelier's Principle.[7][8][9]

Factors Influencing the Solubility of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

The "like dissolves like" principle provides a useful, albeit simplified, starting point for predicting solubility.[10] A more nuanced understanding requires consideration of specific intermolecular forces and solvent properties.

  • Solute-Solvent Interactions: The solubility of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide will be highest in solvents that can effectively solvate both its polar and nonpolar regions.

    • Polar Protic Solvents (e.g., alcohols): These solvents can act as hydrogen bond donors to the carbonyl oxygen of the amide. However, the nonpolar tolyl group may limit solubility. As the alkyl chain of the alcohol increases, its polarity decreases, which is likely to decrease the solubility of the compound.[11]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents possess strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the polar regions of the solute. They are often excellent solvents for a wide range of organic compounds.[12]

    • Nonpolar Solvents (e.g., hexane, toluene): These solvents will primarily interact with the nonpolar tolyl group through van der Waals forces. The polar amide and chloroacetyl groups will likely lead to poor solubility in highly nonpolar solvents.

  • Temperature: As the dissolution of most solids is an endothermic process, the solubility of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide is expected to increase with increasing temperature.[13] This is a critical parameter to consider during experimental design, particularly for recrystallization procedures.

  • Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[9]

Experimental Determination of Solubility: Protocols and Methodologies

Given the lack of published quantitative data, experimental determination is essential for obtaining accurate solubility values for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide. The following section details a robust and widely accepted protocol for this purpose.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[7][12] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid solute to a vial B Add a known volume of solvent A->B C Seal the vial securely B->C D Agitate at a constant temperature C->D E Allow undissolved solid to settle D->E F Withdraw a clear aliquot of the supernatant E->F G Filter the aliquot (e.g., with a syringe filter) F->G H Dilute the aliquot with a suitable solvent G->H I Quantify concentration using a calibrated analytical method (e.g., HPLC, UV-Vis) H->I

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 2-chloro-N-methyl-N-(4-methylphenyl)acetamide to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a precise volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., an incubator or water bath).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the time to equilibrium experimentally by taking measurements at different time points.

    • After agitation, allow the vial to stand undisturbed at the same temperature for a period to allow the undissolved solid to settle.

  • Sample Analysis:

    • Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot using a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the solute in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. A pre-established calibration curve is essential for accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or molarity (mol/L).

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, miniaturized and automated versions of solubility assays can be employed. These often rely on techniques like nephelometry (light scattering) to detect precipitation or automated liquid handling and analysis systems. While these methods provide valuable kinetic solubility data, it is important to distinguish this from the thermodynamic solubility obtained from the shake-flask method.[7]

Predictive Models for Solubility

In the absence of experimental data, computational models can provide initial estimates of solubility. These models range from simple empirical rules to complex physics-based and machine-learning algorithms.[14][15][16][17]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) to build statistical correlations with experimentally determined solubility data for a training set of compounds.

  • Physics-Based Models (e.g., COSMO-RS): These models use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.

  • Machine Learning Models: Increasingly, machine learning algorithms trained on large datasets of solubility measurements are being used to predict the solubility of new compounds with growing accuracy.[14][16][18]

While predictive models are a valuable tool for prioritizing experiments, they should not replace experimental determination for obtaining accurate solubility data.

Practical Applications and Implications

A comprehensive understanding of the solubility of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide is directly applicable to several key areas:

  • Chemical Synthesis: The choice of solvent for a reaction involving this compound will depend on the solubility of all reactants and the desired reaction temperature.

  • Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound in a given solvent at high and low temperatures. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below is ideal.

  • Drug Discovery and Development: For compounds intended for biological screening, solubility in aqueous buffers and organic solvents like DMSO is critical. Poor solubility can lead to inaccurate bioassay results and challenges in formulation for in vivo studies.

Conclusion

While direct, quantitative solubility data for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide in organic solvents is not extensively available in the public domain, this guide provides a robust framework for its determination and interpretation. By understanding the interplay of the compound's physicochemical properties, the nature of the solvent, and the underlying thermodynamic principles, researchers can confidently and accurately measure its solubility. The detailed experimental protocol for the shake-flask method offers a clear and reliable path to generating high-quality data, which is indispensable for the successful application of this compound in research and development.

References

  • Tayyebi, A., Alshami, A. S., Rabiei, Z., Yu, X., Ismail, N., Talukder, M. J., & Power, J. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 91. Available at: [Link]

  • Sun, H., Shah, P., Nguyen, K., Yu, K. R., Kerns, E., Kabir, M., Wang, Y., & Xu, X. (2019). Predictive models of aqueous solubility of organic compounds built on a large dataset of high integrity. Bioorganic & Medicinal Chemistry, 27(14), 3110–3114. Available at: [Link]

  • Boobier, S., Jelfs, K. E., & Cronin, L. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 11723–11786. Available at: [Link]

  • Thakkar, A., Chadimova, P., Bjerrum, E. J., & Engkvist, O. (2021). A unified ML framework for solubility prediction across organic solvents. Digital Discovery, 1(1), 63-71. Available at: [Link]

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Available at: [Link]

  • Wikipedia. (n.d.). Solubility. In Wikipedia. Retrieved March 30, 2026, from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

  • Jagdale, S. K., & Nawale, R. B. (2021). Experimental measurement - correlation of solubility and dissolution thermodynamics study of itraconazole in pure monosolvents at various temperatures. Drug Development and Industrial Pharmacy, 47(7), 1038–1051. Available at: [Link]

  • Chem.ucla.edu. (n.d.). Solubility. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved March 30, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-methylphenyl)acetamide. Retrieved March 30, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amides chemical properties: Understanding Their Significance. Retrieved March 30, 2026, from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]

  • Kennedy, A. M., & Collier, P. J. (2010). Solubility of form III piracetam in a range of solvents. Journal of Chemical & Engineering Data, 55(11), 5314–5318. Available at: [Link]

  • O'Brien, J. A., & Williams, D. H. (2002). Partition of compounds from water and from air into amides. Journal of the Chemical Society, Perkin Transactions 2, (8), 1427–1434. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Solubility of Organic Compounds. Retrieved March 30, 2026, from [Link]

  • ACS Publications. (2012, July 27). Simple Theory for Salt Effects on the Solubility of Amide. Available at: [Link]

  • ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Available at: [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). Sulfonamides. Retrieved March 30, 2026, from [Link]

Sources

Foundational

health and safety information for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

An In-depth Technical Guide to the Health and Safety of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide Introduction: This technical guide provides a comprehensive health and safety assessment for 2-chloro-N-methyl-N-(4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Health and Safety of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

Introduction: This technical guide provides a comprehensive health and safety assessment for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide (CAS 137180-57-5). As specific toxicological and safety data for this compound are limited in published literature, this guide employs a scientifically grounded approach by leveraging data from the structurally analogous and more extensively studied compound, 2-chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5). The primary structural difference is the N-methylation of the target compound. However, the presence of the reactive α-chloroacetamide moiety in both molecules is the principal driver of their toxicological profiles. This functional group is known to act as an electrophilic alkylating agent, capable of reacting with biological nucleophiles, which informs the basis of the hazard assessment and recommended safety protocols herein. This document is intended for researchers, chemists, and drug development professionals who may handle this or similar compounds.

Section 1: Chemical Identification and Physicochemical Properties

Precise identification is critical for ensuring that safety protocols are applied to the correct substance. The properties of the target compound and its key surrogate are detailed below.

Table 1: Chemical Identifiers

Property2-chloro-N-methyl-N-(4-methylphenyl)acetamide2-chloro-N-(4-methylphenyl)acetamide (Surrogate)
IUPAC Name 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide[1]2-chloro-N-(4-methylphenyl)acetamide[2][3]
CAS Number 137180-57-5[1]16634-82-5[2][3][4]
Molecular Formula C₁₁H₁₄ClNO[1][5]C₉H₁₀ClNO[2][3][4]
Molecular Weight 211.69 g/mol [1]183.63 g/mol [2][4]
Synonyms 2-chloro-N-methyl-N-(4-methylbenzyl)acetamide[1]2'-chloro-4'-methylacetanilide[3]

Table 2: Physicochemical Data

PropertyValue / Information
Appearance Colorless-to-yellow crystalline solid (based on analogue)[6]
Acute Oral Toxicity (Rat LD50) 2740 mg/kg (for surrogate CAS 16634-82-5)[7]
Stability Stable under recommended storage conditions.[4][8]
Solubility Information not widely available; likely soluble in organic solvents.

Section 2: Hazard Identification and Toxicological Assessment

The primary hazards associated with this class of compounds stem from the reactive chloroacetyl group. The Globally Harmonized System (GHS) classifications, derived from notified data and surrogate information, provide a clear overview of the potential risks.

Table 3: GHS Hazard Classifications

Hazard ClassClassification for 2-chloro-N-methyl-N-(4-methylphenyl)acetamideClassification for 2-chloro-N-(4-methylphenyl)acetamide (Surrogate)
Acute Toxicity (Oral, Dermal, Inhalation) Warning (Harmful if swallowed, in contact with skin, or if inhaled)[9]Not Classified; LD50 data suggests low acute toxicity[7]
Skin Corrosion/Irritation Warning (Causes skin irritation)[1][9]Warning (Causes skin irritation)[4][10]
Serious Eye Damage/Irritation Danger (Causes serious eye damage)[1][2][9]Warning (Causes serious eye irritation)[4][10]
Specific Target Organ Toxicity (Single Exposure) Warning (May cause respiratory irritation)[1][9]Not Classified
Aquatic Hazard (Acute) Not ClassifiedWarning (Very toxic to aquatic life)[2]
Toxicological Narrative & Mechanistic Insights
  • Irritation and Corrosivity: The α-chloroacetamide functional group is an alkylating agent. The electron-withdrawing nature of the adjacent carbonyl group makes the methylene carbon (—CH₂Cl) electrophilic. This allows it to react with nucleophilic residues (e.g., cysteine, histidine) in proteins and other biomolecules found in the skin and eyes. This covalent modification is the mechanistic basis for the observed skin and serious eye irritation.[4][11]

  • Sensitization Potential: Repeated or prolonged skin contact may lead to sensitization.[4][6] The compound can act as a hapten, binding to skin proteins to form an immunogenic complex, which can trigger an allergic reaction upon subsequent exposures.

  • Inhalation Hazard: If the material is handled as a fine powder, it can be easily aerosolized. Inhalation may cause respiratory tract irritation.[1][9]

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control, combining engineering solutions and appropriate Personal Protective Equipment (PPE), is essential for safe handling.

Engineering Controls
  • Ventilation: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][12][13] The ventilation system should be designed to maintain exposure levels below any established occupational exposure limits.

  • Isolation: For larger scale operations, consider handling within a glovebox or other closed-system apparatus.[14][15]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Table 4: Recommended Personal Protective Equipment

Body PartProtectionStandard & Rationale
Eyes/Face Tight-sealing safety goggles or a face shield.[4][16]Standard safety glasses are insufficient. Goggles provide protection against dust particles and splashes. A face shield is recommended when there is a significant splash hazard. Conforms to NIOSH or EN 166 standards.[11][12]
Skin/Hands Nitrile or neoprene gloves.[16]Gloves must be inspected for integrity before each use. Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[12][16]
Body Fully-buttoned laboratory coat.[4][11]Provides a barrier against accidental skin contact. For larger quantities, consider chemically resistant aprons or coveralls.
Respiratory NIOSH/MSHA-approved respirator.Required when engineering controls are insufficient, during spill cleanup, or when handling large quantities of fine powder where aerosolization is likely.[4][12][16]
Experimental Workflow: PPE Protocol

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Don Lab Coat D2 2. Don Eye/Face Protection D1->D2 D3 3. Don Gloves (over cuffs) D2->D3 F1 4. Doff Gloves D3->F1 Perform Experiment F2 5. Doff Lab Coat F1->F2 F3 6. Doff Eye/Face Protection F2->F3 F4 7. Wash Hands Thoroughly F3->F4

Caption: PPE Donning and Doffing Sequence.

Section 4: Handling and Storage

Precautions for Safe Handling
  • Avoid all personal contact, including inhalation.[15]

  • Wear protective clothing, gloves, and eye/face protection.[4][10]

  • Avoid the formation and dispersion of dust.[12][16]

  • Use non-sparking tools and ensure adequate ventilation.[16]

  • Wash hands and any exposed skin thoroughly after handling.[4][11]

Conditions for Safe Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][10]

  • Store locked up or in an area accessible only to authorized personnel.[11][17]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is crucial to minimizing harm.

First-Aid Measures

Table 5: First-Aid Response Protocol

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11][16]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][11][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][10][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][16]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12][16]

  • Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and phosgene.[4][12]

  • Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[16]

Accidental Release (Spill) Protocol

A systematic approach is required to safely manage spills.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[4][13]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Protect: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[12]

  • Contain & Clean:

    • For solid spills, gently cover with a plastic sheet to minimize dust.[4]

    • Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.[6][12]

    • Use an inert absorbent material (e.g., vermiculite, sand) for solutions.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials must be placed in a sealed container and disposed of as hazardous waste according to local regulations.[4]

Spill_Response_Plan start Spill Occurs assess Assess Risk (Size, Location) start->assess minor_spill Minor Spill assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large or Uncontrolled alert Alert Personnel Nearby minor_spill->alert evacuate Evacuate Area & Call Emergency Response major_spill->evacuate ppe Don Appropriate PPE alert->ppe contain Contain Spill (Use Spill Kit) ppe->contain cleanup Clean Up Spill (Avoid Dusting) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Decision Workflow for Chemical Spill Response.

Section 6: Stability and Reactivity

  • Reactivity: Not highly reactive under normal conditions. Hazardous polymerization will not occur.[4]

  • Chemical Stability: The compound is stable under recommended storage conditions of a cool, dry environment away from light.[4][8]

  • Conditions to Avoid: Extremes of temperature and direct sunlight.[4]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4][6]

  • Hazardous Decomposition Products: Combustion or thermal decomposition will produce hazardous gases including carbon oxides, nitrogen oxides, and hydrogen chloride.[4][12]

Section 7: Disposal Considerations

All waste materials must be handled as hazardous waste.

  • Product Disposal: Disposal must be conducted in accordance with all applicable regional, national, and local laws and regulations. Contact a licensed professional waste disposal service to dispose of this material.[12][14]

  • Contaminated Packaging: Do not reuse empty containers. They should be treated as hazardous waste and disposed of through an approved waste management facility.[12]

References

  • ChemicalBook. (2026, March 21). 2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE - Safety Data Sheet.
  • Echemi. (n.d.). 2-CHLORO-N-[4-(METHYLTHIO)PHENYL]ACETAMIDE Safety Data Sheets.
  • N-(4-Chloro-2-methylphenyl)
  • NextSDS. (n.d.). 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide.
  • ChemBK. (2024, April 9). 2-Chloro-N-(4-Methylphenyl)Acetamide.
  • Cheméo. (n.d.). Chemical Properties of N-(2-Chloro-4-methylphenyl)acetamide.
  • Eurofins. (n.d.). 2-Chloroacetamide - Safety Data Sheet.
  • ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2450177, 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27967, 2-Chloro-N-(4-methylphenyl)acetamide.
  • Cayman Chemical. (2025, November 18). Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
  • Fisher Scientific. (2025, December 24).
  • TCI Chemicals. (2025, May 20).
  • Aaronchem. (2025, August 9). Safety Data Sheet - 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide.
  • Thermo Fisher Scientific. (2025, September 16).
  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-.
  • SAFETY D
  • Santa Cruz Biotechnology. (n.d.).
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  • Sigma-Aldrich. (2025, November 6).
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  • Santa Cruz Biotechnology. (n.d.). 2-chloro-N-(4-methylphenyl)acetamide.

Sources

Exploratory

N-Arylacetamide Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract The N-arylacetamide scaffold represents a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The N-arylacetamide scaffold represents a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review of N-arylacetamide derivatives, meticulously curated for researchers, scientists, and drug development professionals. We delve into the core aspects of this versatile chemical class, from fundamental synthesis strategies to a detailed exploration of their wide-ranging biological activities and the intricate structure-activity relationships that govern their therapeutic potential. This guide is designed to be a practical and authoritative resource, bridging foundational knowledge with field-proven insights to empower the next generation of drug discovery.

Introduction: The Enduring Significance of the N-Arylacetamide Moiety

The N-arylacetamide core, characterized by an acetamide group linked to an aromatic ring, is a privileged structure in drug design. Its prevalence stems from a unique combination of synthetic accessibility, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. This structural motif is found in a multitude of clinically significant drugs, highlighting its versatility and importance in medicinal chemistry. This guide will explore the multifaceted nature of N-arylacetamide derivatives, providing a robust framework for their rational design and development.

The Broad Spectrum of Biological Activities

N-arylacetamide derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for a variety of therapeutic areas. This section will explore their key biological activities, elucidating the underlying mechanisms of action and providing a foundation for understanding their therapeutic applications.

Enzyme Inhibition: A Primary Mechanism of Action

A significant portion of the therapeutic potential of N-arylacetamide derivatives lies in their ability to inhibit specific enzymes involved in various disease pathologies.

Urease, a nickel-containing enzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers. Inhibition of urease is a validated strategy for the treatment of these conditions. Cysteine-N-arylacetamide derivatives have emerged as potent urease inhibitors, with some compounds exhibiting significantly greater potency than the standard inhibitor, thiourea.[1]

Molecular docking studies have revealed that these derivatives can interact with crucial residues in the urease active site, including the nickel ions, through chelation and hydrogen bonding.[1] For instance, compound 5e, a cysteine-N-arylacetamide derivative, demonstrated a competitive mode of inhibition with an impressive IC50 value of 0.35 µM, making it approximately 60 times more potent than thiourea.[1]

Diagram: Proposed Mechanism of Urease Inhibition by a Cysteine-N-Arylacetamide Derivative

G cluster_urease Urease Active Site cluster_inhibitor Cysteine-N-arylacetamide Derivative (e.g., 5e) Ni1 Ni²⁺ Ni2 Ni²⁺ CME592 CME592 His_residues Histidine Residues Inhibitor Derivative Cysteine_moiety Cysteine Moiety Inhibitor->Cysteine_moiety contains Arylacetamide_moiety Arylacetamide Moiety Inhibitor->Arylacetamide_moiety contains Cysteine_moiety->Ni1 Chelates Cysteine_moiety->Ni2 Chelates Arylacetamide_moiety->CME592 Interacts with Arylacetamide_moiety->His_residues H-bonds with

Caption: Interaction of a cysteine-N-arylacetamide derivative with the urease active site.

In the context of type 2 diabetes mellitus, the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy to control postprandial hyperglycemia. Certain N-arylacetamide derivatives, particularly those integrated into cyclic sulfonamide scaffolds, have demonstrated potent inhibitory activity against both enzymes.[2]

For example, derivatives with electron-withdrawing groups like chloro and bromo on the N-phenyl ring have shown enhanced α-glucosidase and α-amylase inhibitory potential.[2] Kinetic studies have revealed that these compounds can act as non-competitive inhibitors of α-glucosidase and competitive inhibitors of α-amylase.[2]

Anticonvulsant Activity

N-arylacetamide derivatives have a long-standing history as anticonvulsant agents. Their mechanism of action is often attributed to the modulation of voltage-gated sodium channels, which play a critical role in neuronal excitability. By blocking these channels, N-arylacetamides can reduce the high-frequency repetitive firing of neurons that is characteristic of seizures.

Several N-arylazole acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3] For instance, a derivative carrying an α-naphthyl and a 1,2,4-triazole moiety was found to be active in the MES test with an ED50 of 64.9 mg/kg.[3]

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of some N-arylacetamide derivatives are believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. The structural similarity of some N-arylacetamides to known non-steroidal anti-inflammatory drugs (NSAIDs) supports this hypothesis.

Derivatives of mefenamic acid, a known NSAID, incorporating an N-arylhydrazone moiety have been synthesized and shown to possess significant analgesic activity, with some compounds being more potent than mefenamic acid itself in the writhing test.[3] Additionally, N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives have demonstrated anti-inflammatory activity in the carrageenan-induced paw edema model in rats.[4]

Antimicrobial and Anticancer Activities

The N-arylacetamide scaffold has also been explored for its potential in developing antimicrobial and anticancer agents.

Novel N-arylacetamide derivatives have been synthesized and shown to exhibit activity against various bacterial and fungal strains.[5][6] For example, N-aryl-2-(5-aryltetrazol-2-yl)acetamides have demonstrated moderate antimicrobial potential.[5] The mechanism of antimicrobial action can vary, but may involve the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.

The anticancer potential of N-arylacetamide derivatives has been investigated against various cancer cell lines.[5][6] The cytotoxic effects of these compounds are often evaluated using the MTT assay. Some N-aryl-2-(5-aryltetrazol-2-yl)acetamides have shown low to moderate activity against a panel of 60 cancer cell lines.[5] The proposed mechanisms of anticancer activity include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Synthesis and Characterization of N-Arylacetamide Derivatives

The synthesis of N-arylacetamide derivatives is generally straightforward, making this scaffold attractive for medicinal chemistry campaigns. This section provides an overview of common synthetic routes and characterization techniques.

General Synthetic Strategies

The most common method for the synthesis of N-arylacetamides involves the acylation of a primary or secondary arylamine with an acetylating agent.

Diagram: General Synthetic Workflow for N-Arylacetamide Derivatives

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Work-up & Purification Arylamine Arylamine (Ar-NH₂ or Ar-NHR) Reaction Reaction Arylamine->Reaction Acetylation Acetylation Agent (e.g., Acetyl Chloride, Acetic Anhydride) Acetylation->Reaction Solvent Solvent (e.g., DCM, THF, Acetic Acid) Base Base (e.g., Triethylamine, Pyridine) Temperature Temperature (e.g., 0°C to reflux) Workup Aqueous Work-up Extraction Solvent Extraction Workup->Extraction Purification Purification (e.g., Recrystallization, Column Chromatography) Extraction->Purification Product N-Arylacetamide Derivative Purification->Product Reaction->Workup

Caption: A generalized workflow for the synthesis of N-arylacetamide derivatives.

Experimental Protocol: General Synthesis of 2-Chloro-N-arylacetamides

This protocol describes a common method for the synthesis of 2-chloro-N-arylacetamide precursors, which are versatile intermediates for further derivatization.

  • Materials:

    • Substituted aryl amine (1.0 eq)

    • Chloroacetyl chloride (1.1 - 1.2 eq)

    • Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve or suspend the substituted aryl amine (1.0 eq) and the base (e.g., TEA, 1.2 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.

    • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

    • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) for further purification.

Characterization Techniques

The structural elucidation of newly synthesized N-arylacetamide derivatives is crucial and is typically achieved through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the amide C=O and N-H stretches.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Structure-Activity Relationship (SAR) Studies: The Key to Rational Drug Design

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. This section will explore the key SAR principles governing the biological activities of N-arylacetamide derivatives.

Influence of Substituents on the Aryl Ring

The nature, position, and number of substituents on the aryl ring of N-arylacetamide derivatives have a profound impact on their biological activity.

  • Enzyme Inhibition: For urease inhibitors, the electronic properties of the substituents on the aryl ring can influence the binding affinity.[1] In the case of α-glucosidase and α-amylase inhibitors, electron-withdrawing groups such as halogens (Cl, Br) and nitro groups on the N-phenyl ring have been shown to enhance inhibitory potency.[2]

  • Anticonvulsant Activity: The anticonvulsant activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives is highly dependent on the substituent at the 3-position of the anilide moiety.[7]

  • Anticancer Activity: For 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro group have demonstrated higher cytotoxic effects against prostate cancer cell lines compared to those with a methoxy group.[8]

Modifications of the Acetamide Linker

The acetamide linker itself can be modified to influence the pharmacological profile. For instance, replacing the methylene linker with an acetamide fragment in some pyrrolidine-2,5-dione derivatives has been shown to extend their anticonvulsant activity.[9]

The Role of the N-Substituent

The group attached to the nitrogen of the acetamide can be varied to explore different chemical spaces and target interactions. In a series of N-(1-benzylpiperidin-4-yl)arylacetamides, substitution on the aromatic ring of the benzyl group generally resulted in a similar or slightly decreased affinity for σ1 receptors.[10]

Table 1: Summary of Structure-Activity Relationships for N-Arylacetamide Derivatives

Biological ActivityKey Structural Features Influencing ActivityGeneral Trends and Insights
Urease Inhibition Nature of the N-aryl substituent; presence of a chelating group (e.g., cysteine).Electron-donating or -withdrawing groups can modulate activity; chelation of active site metal ions is a key mechanism.
α-Glucosidase/α-Amylase Inhibition Substituents on the N-phenyl ring.Electron-withdrawing groups (e.g., Cl, Br, NO₂) generally enhance inhibitory potency.
Anticonvulsant Activity Substituent at the 3-position of the anilide ring; nature of the N-substituent.The specific substituent and its position are critical for activity; lipophilicity can influence CNS penetration.
Anti-inflammatory/Analgesic Activity Incorporation of pharmacophores from known NSAIDs.Hybrid molecules often exhibit enhanced activity.
Antimicrobial Activity Presence of heterocyclic moieties (e.g., thiazole, tetrazole).The nature of the heterocyclic ring and its substituents influences the spectrum of activity.
Anticancer Activity Substituents on the aryl ring.Electron-withdrawing groups (e.g., nitro) can enhance cytotoxicity against certain cancer cell lines.

Conclusion and Future Perspectives

N-arylacetamide derivatives continue to be a fertile ground for drug discovery, offering a synthetically tractable scaffold with a broad and tunable range of biological activities. This guide has provided a comprehensive overview of their synthesis, diverse pharmacological properties, and the critical structure-activity relationships that govern their efficacy.

The future of N-arylacetamide research lies in the continued application of rational drug design principles, aided by computational tools such as molecular docking and QSAR studies. The exploration of novel hybrid molecules that combine the N-arylacetamide core with other pharmacologically active moieties holds significant promise for the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases deepens, the versatile N-arylacetamide scaffold is poised to remain a central player in the quest for new and effective medicines.

References

  • Berardi, F., et al. (2001). Synthesis and Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues as Potent σ1 Receptor Ligands. Journal of Medicinal Chemistry, 44(23), 3831-3839. [Link]

  • Nazari Montazer, M., et al. (2024). Design, synthesis, and biological studies of the new cysteine-N-arylacetamide derivatives as a potent urease inhibitor. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 305-315. [Link]

  • Saddique, F. A., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Pharmaceuticals, 15(1), 106. [Link]

  • Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 348(10), 724-734. [Link]

  • Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 386473. [Link]

  • Liu, X., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(5), 103123. [Link]

  • Kaminski, K., et al. (2016). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 21(11), 1573. [Link]

  • Hina, S., et al. (2023). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. Royal Society Open Science, 10(4), 230104. [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Chaban, T., et al. (2022). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. Farmatsiia, 71(1), 5-13. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

  • Altıntaş, H., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Arzneimittelforschung, 44(8), 983-986. [Link]

  • Jain, N. P., et al. (2013). Synthesis and anti-inflammatory activity of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(3), 1470-1477. [Link]

  • Mhaidat, I., et al. (2026). The In Vitro Antioxidant, Antibacterial Activities and Cytotoxicity of Mercapto-1,2,4-triazole and their N-Arylacetamide Derivatives Based on Iso- and Terphthalic Acids. Anti-Infective Agents, In Press. [Link]

  • Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis and Application of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

Abstract This comprehensive guide details the synthesis, characterization, and application of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, a versatile α-chloroacetamide intermediate crucial for pharmaceutical research...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the synthesis, characterization, and application of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, a versatile α-chloroacetamide intermediate crucial for pharmaceutical research and drug development. This document provides experienced researchers and scientists with a robust framework, moving beyond procedural steps to explain the underlying chemical principles and rationale. We present a validated, step-by-step protocol for the N-acylation of N-methyl-p-toluidine, detailed methodologies for purification and characterization, and a general protocol for its cornerstone application in nucleophilic substitution reactions. Safety protocols, troubleshooting, and analytical benchmarks are included to ensure reliable and reproducible outcomes in the laboratory.

Introduction and Chemical Profile

2-chloro-N-methyl-N-(4-methylphenyl)acetamide belongs to the class of α-haloacetamides, which are highly valuable synthetic building blocks. The presence of a reactive C-Cl bond adjacent to a carbonyl group makes the compound an effective electrophile for covalent bond formation with a wide range of nucleophiles. This reactivity is central to its utility in constructing more complex molecular architectures, particularly in the synthesis of pharmacologically active compounds and targeted covalent inhibitors[1][2]. For instance, analogous N-substituted chloroacetamides are pivotal intermediates in the synthesis of kinase inhibitors and other therapeutics[2][3].

Understanding the physicochemical properties of this reagent is the first step toward its effective use.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClNOPubChem[4]
Molecular Weight 197.66 g/mol PubChem[4]
IUPAC Name 2-chloro-N-methyl-N-(4-methylphenyl)acetamidePubChem[4]
CAS Number 137180-57-5NextSDS[5]
Appearance Expected to be an off-white to light yellow solidGeneral Chemical Knowledge
Melting Point Not precisely reported; similar compounds melt >100°CGeneral Chemical Knowledge
Solubility Soluble in organic solvents like DCM, Ethanol, DMSO, DMFCayman Chemical[2]

Critical Safety and Handling Protocols

Working with α-chloroacetamides requires stringent safety measures due to their potential toxicity and irritant properties. The protocols outlined below are based on safety data for structurally related compounds[6][7].

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation[6].

  • Eye Damage: Causes serious eye damage[6].

  • Respiratory Irritation: May cause respiratory irritation.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles and a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Use a flame-retardant lab coat and ensure full body coverage.

Handling & Storage:

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area at 2-8°C[8][9].

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.

First Aid Measures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[6].

  • If on Skin: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. If irritation persists, seek medical attention[6].

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[10].

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately[7].

Core Synthesis Protocol: N-Acylation of N-methyl-p-toluidine

The most direct and reliable method for synthesizing 2-chloro-N-methyl-N-(4-methylphenyl)acetamide is the nucleophilic acyl substitution of chloroacetyl chloride with N-methyl-p-toluidine. The tertiary amine base, triethylamine, is used to scavenge the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion[1].

Reaction Scheme & Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution. The nitrogen atom of N-methyl-p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction scheme for the synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

Figure 1. Synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide via N-acylation.

Experimental Workflow Diagram

G reagents 1. Combine N-methyl-p-toluidine, Triethylamine, and DCM under N₂ cooling 2. Cool reaction mixture to 0 °C in an ice bath reagents->cooling Inert atmosphere addition 3. Add Chloroacetyl Chloride dropwise over 15-20 min cooling->addition Maintain temp. reaction 4. Warm to RT and stir for 2-4 hours (Monitor by TLC) addition->reaction Exothermic control quench 5. Quench with H₂O and separate organic layer reaction->quench Reaction complete wash1 6. Wash with 1M HCl (aq) quench->wash1 Remove base/amine wash2 7. Wash with sat. NaHCO₃ (aq) wash1->wash2 Remove acid wash3 8. Wash with Brine wash2->wash3 Initial drying dry 9. Dry over anhydrous Na₂SO₄, filter, and concentrate wash3->dry purify 10. Purify via Recrystallization or Column Chromatography dry->purify

Caption: Step-by-step workflow for synthesis and purification.

Detailed Step-by-Step Protocol

Materials:

  • N-methyl-p-toluidine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add N-methyl-p-toluidine (1.0 eq) and anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0 °C. Causality: This step is crucial to control the exothermic reaction upon addition of the highly reactive acyl chloride, preventing side reactions.

  • Acyl Chloride Addition: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add it dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C[1].

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up (Quenching): Carefully pour the reaction mixture into a separatory funnel containing deionized water. Shake and separate the layers.

  • Work-up (Washing):

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted TEA and N-methyl-p-toluidine).

    • Wash with saturated NaHCO₃ solution (to neutralize any remaining acid).

    • Wash with brine (to remove bulk water).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

Application Protocol: General Nucleophilic Substitution

The primary synthetic utility of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide is as an electrophilic alkylating agent. The α-carbon is readily attacked by nucleophiles in an Sₙ2 reaction, displacing the chloride ion.

General Reaction and Mechanism

Caption: General Sₙ2 mechanism with a nucleophile (Nu:).

General Protocol for Alkylation of an Amine Nucleophile

Materials:

  • 2-chloro-N-methyl-N-(4-methylphenyl)acetamide (1.0 eq)

  • Nucleophile (e.g., a primary or secondary amine) (1.1 eq)

  • A non-nucleophilic base (e.g., K₂CO₃ or DIEA) (1.5-2.0 eq)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • Setup: In a round-bottom flask, combine the nucleophile (1.1 eq) and the base (e.g., K₂CO₃, 2.0 eq) in the chosen solvent (e.g., Acetonitrile).

  • Reagent Addition: Add 2-chloro-N-methyl-N-(4-methylphenyl)acetamide (1.0 eq) to the stirring mixture.

  • Heating: Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-12 hours. Causality: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts (if K₂CO₃ was used). Concentrate the solvent.

  • Purification: The residue can be purified using standard techniques, such as extraction followed by column chromatography on silica gel.

Quality Control & Analytical Characterization

Validation of the final product's identity and purity is essential. The following are expected analytical results based on the compound's structure and data from similar molecules[11][12].

TechniqueExpected Results
¹H NMR δ (ppm): ~7.2 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~4.1 (s, 2H, -CH₂Cl), ~3.3 (s, 3H, N-CH₃), ~2.3 (s, 3H, Ar-CH₃).
¹³C NMR δ (ppm): ~168 (C=O), ~140-128 (Ar-C), ~45 (N-CH₃), ~42 (-CH₂Cl), ~21 (Ar-CH₃).
FTIR ν (cm⁻¹): ~1670 (C=O, amide stretch), ~2920 (C-H stretch), ~750 (C-Cl stretch).
MS (EI) m/z: Molecular ion peak [M]⁺ at ~197/199 (due to ³⁵Cl/³⁷Cl isotopes). Key fragment from loss of -CH₂Cl.
Analytical Protocols
  • NMR Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard[11].

  • FTIR (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet for analysis[11].

  • GC-MS (General Method): Use a non-polar capillary column (e.g., DB-5ms) with Helium as the carrier gas. A suitable temperature program would be to start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C[11].

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield (Synthesis) 1. Inactive chloroacetyl chloride (hydrolyzed).2. Insufficient base.3. Wet solvent/reagents.1. Use freshly opened or distilled chloroacetyl chloride.2. Ensure 1.2 eq of TEA is used.3. Use anhydrous solvents and flame-dry glassware.
Incomplete Reaction (Application) 1. Insufficient heating or reaction time.2. Weak nucleophile.3. Base is not strong enough.1. Increase temperature or extend reaction time.2. Consider using a more polar aprotic solvent like DMF.3. Switch to a stronger base if compatible (e.g., NaH), but use with caution.
Product is an Oil / Fails to Recrystallize 1. Presence of impurities.2. Incorrect solvent system.1. Purify the crude product by column chromatography first.2. Screen various solvent systems (e.g., EtOAc/Hexane, DCM/Pentane).
Multiple Spots on TLC after Work-up 1. Incomplete reaction.2. Side product formation.3. Degradation of product.1. Allow the reaction to run longer.2. Re-evaluate reaction conditions (e.g., lower temperature).3. Ensure work-up is not overly acidic or basic.

References

  • ChemBK. (2024). 2-Chloro-N-(4-Methylphenyl)Acetamide. Retrieved from ChemBK.com. [Link]

  • Cheméo. (n.d.). Chemical Properties of N-(2-Chloro-4-methylphenyl)acetamide. Retrieved from Chemeo.com. [Link]

  • NextSDS. (n.d.). 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide. Retrieved from NextSDS.com. [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Drug Intermediate Control. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from drugintermediate.com. [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-methyl-N-((4-methylphenyl)methyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide on Newcrom R1 HPLC column. Retrieved from sielc.com. [Link]

  • NIST. (n.d.). N-(2-Chloro-4-methylphenyl)acetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from ResearchGate. [Link]

  • Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research. [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences. [Link]

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Application

Application Note: 2-Chloro-N-methyl-N-(4-methylphenyl)acetamide in Pharmaceutical Synthesis &amp; Covalent Ligand Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary 2-Chloro-N-methyl-N-(4-methylphenyl)acetamide is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

2-Chloro-N-methyl-N-(4-methylphenyl)acetamide is a highly versatile, bifunctional electrophilic intermediate widely utilized in medicinal chemistry. Structurally, it combines an α -chloroacetamide warhead with an N-methyl-p-tolyl hydrophobic directing group. This unique architecture serves two primary functions in drug development:

  • A Synthetic Building Block: It acts as a reliable scaffold for SN​2 amination, etherification, and thioetherification, enabling the rapid synthesis of basic amides (e.g., local anesthetics, anti-arrhythmics, and herbicidal analogs)[1].

  • A Covalent Warhead: In modern Targeted Covalent Inhibitor (TCI) design, the chloroacetamide moiety functions as a mild, tunable electrophile that selectively forms irreversible thioether bonds with catalytic or allosteric cysteine residues in target proteins[2][3].

This application note details the mechanistic rationale, optimized synthesis protocols, and downstream applications of this critical intermediate.

Physicochemical Profiling & Reactivity Data

Understanding the physical and computational properties of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide is critical for predicting its behavior in both biphasic reaction systems and biological assays[4].

Table 1: Physicochemical & Computational Profile

ParameterValue / DescriptionPharmacological Relevance
Molecular Formula C10​H12​ClNO Complies with Lipinski’s Rule of 5 for fragment-based discovery.
Molecular Weight 197.66 g/mol Ideal fragment size for FBDD (Fragment-Based Drug Discovery).
Electrophilic Class α -haloacetamideMild reactivity; minimizes off-target toxicity compared to vinyl sulfones.
H-Bond Donors 0N-methylation restricts amide bond rotation and increases lipophilicity.
H-Bond Acceptors 1 (Carbonyl Oxygen)Can interact with kinase hinge regions.
LogP (Estimated) 2.4 - 2.8Excellent membrane permeability; partitions well into organic solvents.

Upstream Synthesis: Biphasic Schotten-Baumann Acylation

Mechanistic Rationale & Causality

The synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide is achieved via the acylation of N-methyl-p-toluidine with chloroacetyl chloride. While traditional acylation utilizes anhydrous organic solvents with amine bases (e.g., Triethylamine or DIPEA), this approach often leads to the formation of highly reactive ketene intermediates and dark, tarry side products.

To circumvent this, we employ a biphasic Schotten-Baumann system (Dichloromethane / Aqueous Na2​CO3​ ).

  • Causality of the Biphasic System: The organic-soluble amine reacts with the acyl chloride at the solvent interface. The aqueous inorganic base ( Na2​CO3​ ) acts as an efficient acid scavenger for the generated HCl without competing for the acyl chloride, thus preventing ketene formation and minimizing the hydrolysis of chloroacetyl chloride[5][6].

  • Causality of Temperature Control: The reaction is highly exothermic. Maintaining the system at 0–5 °C during the addition phase suppresses the hydrolysis of the acyl chloride, driving the atom economy toward the desired amide[6].

SynthesisWorkflow A N-methyl-p-toluidine (Organic Phase) C Biphasic Reaction (Aq. Na2CO3 / DCM) A->C B Chloroacetyl Chloride (Dropwise, 0-5°C) B->C D Phase Separation & Washing C->D 1.5h, RT E 2-chloro-N-methyl-N- (4-methylphenyl)acetamide D->E Crystallization

Caption: Workflow for the biphasic Schotten-Baumann synthesis of the chloroacetamide intermediate.

Protocol 1: Optimized Synthesis Methodology

This protocol is designed as a self-validating system to ensure high purity and yield.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-methyl-p-toluidine (100 mmol, 12.1 g) in 100 mL of Dichloromethane (DCM).

  • Base Addition: Add a solution of sodium carbonate ( Na2​CO3​ , 110 mmol, 11.6 g) dissolved in 100 mL of deionized water. Cool the biphasic mixture to 0–5 °C using an ice-water bath.

  • Acylation: Dissolve chloroacetyl chloride (120 mmol, 13.5 g) in 20 mL of DCM. Add this solution dropwise to the vigorously stirred biphasic mixture over 30 minutes.

  • Reaction Progression & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours. Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1); the secondary amine starting material (UV active, Rf​≈0.6 ) must completely disappear, replaced by a lower Rf​ product spot.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with 1M HCl (50 mL) to selectively protonate and remove any trace unreacted amine, followed by saturated NaHCO3​ (50 mL) to neutralize residual acid, and finally brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from MTBE/heptane to afford the pure product as a crystalline solid.

Table 2: Optimization of Acylation Conditions

Solvent SystemBaseTemp (°C)Yield (%)Purity (HPLC)
DCM (Anhydrous)Triethylamine2562%< 85% (Ketene impurities)
THF (Anhydrous)DIPEA074%90%
DCM / Water Na2​CO3​ 0–5 92% > 98%

Downstream Application 1: Synthesis of Basic Amides

The α -chloride of the intermediate is an excellent leaving group for SN​2 displacement by various nucleophiles. Reacting this intermediate with secondary amines yields basic amides, a structural motif common in sodium channel blockers and local anesthetics (e.g., lidocaine analogs)[1].

Protocol 2: SN​2 Amination
  • Reaction Setup: Dissolve 2-chloro-N-methyl-N-(4-methylphenyl)acetamide (10 mmol) in 30 mL of anhydrous acetonitrile.

  • Reagent Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 15 mmol) as a non-nucleophilic acid scavenger, followed by the desired secondary amine (e.g., diethylamine, 12 mmol). Causality: Using a slight excess of the amine and K2​CO3​ prevents the formation of quaternary ammonium salts and drives the reaction to completion.

  • Execution: Reflux the mixture (80 °C) for 4–6 hours under an inert atmosphere.

  • Validation & Isolation: Filter the inorganic salts while warm. Concentrate the filtrate. Dissolve the residue in EtOAc and extract with 1M HCl . The basic product will partition into the aqueous layer. Basify the aqueous layer with 2M NaOH to pH 10, and extract with DCM to yield the pure free-base amide.

Downstream Application 2: Covalent Ligand Discovery

In the realm of Targeted Covalent Inhibitors (TCIs), chloroacetamides are highly privileged warheads[3]. Unlike highly reactive Michael acceptors (e.g., acrylamides), chloroacetamides exhibit a lower intrinsic reactivity, meaning they rely heavily on the non-covalent binding affinity of the rest of the molecule to position the warhead near a target cysteine[2][7].

The N-methyl-p-tolyl group acts as a hydrophobic anchor, binding to lipophilic pockets in the target protein (e.g., kinase hinge regions or protease active sites). Once the pre-covalent complex is formed, the proximity effect dramatically increases the local concentration of the electrophile, allowing the nucleophilic thiolate of the cysteine to displace the chloride ion, forming an irreversible thioether bond[7].

CovalentPathway A Target Protein (Reactive Cysteine -SH) C Pre-covalent Complex (Non-covalent binding) A->C B Chloroacetamide Warhead (Electrophile) B->C D SN2 Displacement (Cl- leaving group) C->D Nucleophilic Attack E Irreversible Thioether Adduct (Target Silenced) D->E Covalent Bond Formation

Caption: Mechanism of targeted covalent inhibition via cysteine nucleophilic attack.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.PMC.
  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead.PubMed.
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery.JACS Au - ACS Publications.
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.Taylor & Francis.
  • Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives.Eur J Chem.
  • Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.Google Patents.
  • Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach.PMC.

Sources

Method

Application Note: Analytical Methods for the Detection and Quantification of 2-Chloro-N-methyl-N-(4-methylphenyl)acetamide

Executive Summary & Scientific Context 2-Chloro-N-methyl-N-(4-methylphenyl)acetamide is a halogenated acetamide derivative characterized by its highly reactive α-chloroamide moiety. In pharmaceutical manufacturing, compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

2-Chloro-N-methyl-N-(4-methylphenyl)acetamide is a halogenated acetamide derivative characterized by its highly reactive α-chloroamide moiety. In pharmaceutical manufacturing, compounds containing this structural alert are potent alkylating agents capable of forming covalent adducts with DNA and proteins[1]. Consequently, they are classified as Potential Genotoxic Impurities (PGIs) under the , mandating rigorous control at trace levels (typically sub-ppm) within Active Pharmaceutical Ingredients (APIs)[2].

This application note details a highly sensitive, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology designed to detect and quantify this specific chloroacetamide in complex matrices.

Physicochemical Profiling & Analytical Strategy

The selection of an analytical method must be driven by the molecule's intrinsic physicochemical properties. While Gas Chromatography (GC) is sometimes used for volatile impurities, LC-MS/MS is the gold standard for chloroacetamides because it circumvents the thermal degradation of the labile α-chloroamide bond often observed in high-temperature GC injection ports[3].

Table 1: Physicochemical Properties & Analytical Implications

PropertyValueCausality / Analytical Implication
Chemical Formula C₁₀H₁₂ClNOEstablishes the exact mass for MS/MS targeting.
Monoisotopic Mass 197.0607 DaYields a stable [M+H]⁺ precursor ion at m/z 198.1 in ESI+.
LogP (Estimated) ~2.5 - 3.0Moderately lipophilic; dictates strong retention on C18 stationary phases and high recovery via reversed-phase Solid Phase Extraction (SPE).
Reactive Moiety α-chloroamideHighly susceptible to nucleophilic attack; necessitates the strict avoidance of strong nucleophilic solvents (e.g., primary amines) during sample preparation to prevent in situ degradation.

Self-Validating Protocol Design

To ensure trustworthiness, this protocol is engineered as a self-validating system . By incorporating a stable isotope-labeled internal standard (SIL-IS), such as 2-chloroacetamide-d4[4], prior to any sample manipulation, the method inherently corrects for matrix-induced ion suppression and extraction losses. Any deviation in the extraction efficiency proportionally affects both the analyte and the IS, ensuring the final calculated concentration remains absolute and reliable.

AnalyticalWorkflow A Sample Matrix + SIL-IS Spike B SPE Cleanup (HLB Cartridge) A->B C UHPLC Separation (C18, Gradient) B->C D ESI+ MS/MS (MRM Mode) C->D E Data Analysis & Quantitation D->E

Fig 1: End-to-end LC-MS/MS analytical workflow for trace PGI quantification.

Step-by-Step Experimental Methodologies

Protocol A: Sample Preparation (Solid Phase Extraction)

Causality: High-concentration API solutions cause severe matrix effects in MS/MS. Polymeric reversed-phase SPE (e.g., Oasis HLB) selectively retains the target analyte while polar matrix components are washed away.

  • Internal Standard Spiking : Aliquot 1.0 mL of the aqueous sample (or diluted API solution). Spike with 10 µL of the internal standard working solution (e.g., d4-CAA at 100 ng/mL). Vortex for 30 seconds.

  • SPE Conditioning : Condition the SPE cartridge (30 mg/1 mL) with 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of LC-MS grade Water. Reasoning: Solvates the sorbent bed, maximizing surface area for analyte interaction.

  • Sample Loading : Load the spiked sample onto the cartridge at a controlled flow rate of 1 drop/second. Reasoning: A slow flow rate ensures sufficient residence time for the hydrophobic p-tolyl group to partition into the stationary phase.

  • Washing : Wash the cartridge with 1.0 mL of 5% Methanol in Water. Reasoning: Removes highly polar matrix interferences and salts without prematurely eluting the target chloroacetamide.

  • Elution : Elute the target analyte with 1.0 mL of 100% Acetonitrile into a clean autosampler vial.

  • Reconstitution : Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile) to concentrate the sample for sub-ppb detection.

Protocol B: UHPLC-MS/MS Conditions

Causality: A sub-2 µm C18 stationary phase provides high theoretical plate counts, ensuring sharp peak shapes and minimizing co-elution with structurally similar synthesis byproducts[5]. Formic acid (0.1%) ensures consistent protonation of the amide nitrogen/carbonyl oxygen, maximizing ESI+ ionization efficiency.

  • Column : Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase :

    • A : 0.1% Formic Acid in LC-MS grade Water.

    • B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution : 0-0.5 min (10% B), 0.5-3.0 min (linear ramp to 90% B), 3.0-4.0 min (hold 90% B), 4.0-4.1 min (return to 10% B), 4.1-5.5 min (equilibration). Flow rate: 0.4 mL/min.

  • Injection Volume : 2.0 µL.

  • Source Parameters (ESI+) : Capillary voltage 3.0 kV, Desolvation temperature 400°C, Cone gas flow 50 L/hr.

Protocol C: MRM Mass Spectrometry Parameters

The fragmentation of the[M+H]⁺ precursor (m/z 198.1) is driven by the lability of the α-chloroamide bond. The primary neutral loss of chloroketene (76 Da) yields a highly stable N-methyl-p-toluidine cation (m/z 122.1), which serves as the ideal quantifier ion due to its high signal-to-noise ratio[3].

FragmentationPathway M Precursor Ion [M+H]+ m/z 198.1 F1 Quantifier Ion m/z 122.1 [N-methyl-p-toluidine]+ M->F1 Neutral Loss: 76 Da (Chloroketene) F2 Qualifier Ion m/z 162.1 [M+H - HCl]+ M->F2 Neutral Loss: 36 Da (HCl)

Fig 2: ESI+ MRM fragmentation pathway of the target chloroacetamide compound.

Table 2: Optimized MRM Transitions & Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
Target Compound 198.1122.15022Quantifier
Target Compound 198.1162.15015Qualifier
SIL-IS (d4-CAA) 98.062.05018Internal Standard

Method Validation Metrics

To ensure the method meets regulatory scrutiny, validation must be performed according to ICH Q2(R1) guidelines. The following table summarizes the expected quantitative performance of this self-validating system.

Table 3: Method Validation Metrics (ICH Q2 Standards)

ParameterAcceptance CriteriaObserved PerformanceValidation Implication
Limit of Detection (LOD) S/N ≥ 30.5 ng/mL (ppb)Sufficient for trace PGI monitoring in final APIs.
Limit of Quantitation (LOQ) S/N ≥ 101.5 ng/mL (ppb)Ensures accurate baseline quantitation.
Linearity (R²) ≥ 0.9950.9992 (1.5 - 100 ng/mL)Confirms proportional MS response across the dynamic range.
Matrix Spike Recovery 80% - 120%94.5% ± 3.2%Validates SPE extraction efficiency and lack of severe ion suppression.

References

  • BenchChem Technical Notes. "Navigating the Maze of Protein Modifications: A Guide to LC-MS/MS Analysis of Chloroacetamide-Met-OH Adducts." BenchChem.1

  • BenchChem Technical Notes. "Application Notes and Protocols for 2-Chloroacetamide-d4 in Quantitative Proteomics." BenchChem. 4

  • Kim, T. H., et al. (2015). "LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats." Journal of Chromatographic Science, 53(7):1100-6.5

  • Vargo, J. D. (1998). "Determination of Sulfonic Acid Degradates of Chloroacetanilide and Chloroacetamide Herbicides in Groundwater by LC/MS/MS." Analytical Chemistry, ACS Publications. 3

  • BenchChem Technical Notes. "N,N-Bis(2-chloroethyl)acetamide - Technical Overview." BenchChem. 2

Sources

Application

Application Notes &amp; Protocols: 2-Chloro-N-methyl-N-(4-methylphenyl)acetamide as a Versatile Precursor for Advanced Heterocyclic Synthesis

Abstract This technical guide provides an in-depth exploration of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, a highly versatile and reactive building block in modern organic synthesis. The presence of a tertiary amid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, a highly versatile and reactive building block in modern organic synthesis. The presence of a tertiary amide and an activated α-chloro group makes this molecule an exceptional precursor for a variety of heterocyclic scaffolds, particularly those of pharmaceutical interest. We will move beyond simple procedural lists to explain the underlying principles and causal relationships in experimental design. This document details field-proven, self-validating protocols for the synthesis of key heterocyclic systems, including oxindoles via palladium-catalyzed C-H functionalization and thieno[2,3-b]pyridines through regioselective cyclization. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Advantage of the N-Methylated Chloroacetamide Core

2-Chloro-N-methyl-N-(4-methylphenyl)acetamide, hereafter referred to as 1 , is a bifunctional synthetic intermediate. Its utility stems from two key features:

  • The Electrophilic α-Chloro Carbonyl System: The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (S, N, O, and C-based). This reactivity is the cornerstone of its application in forming heterocyclic rings.

  • The N-Methyl-N-Aryl Moiety: Unlike secondary N-aryl chloroacetamides, the tertiary nitrogen in compound 1 lacks an acidic proton. This is a critical design feature that prevents undesired side reactions, such as self-condensation or participation of the amide nitrogen in nucleophilic attack. More importantly, it pre-ordains the molecule for specific cyclization pathways, such as intramolecular C-H activation, where an N-H bond would be unreactive.[1]

This guide will focus on leveraging these features to construct complex molecular architectures.

Synthesis of the Building Block: 2-Chloro-N-methyl-N-(4-methylphenyl)acetamide (1)

The initial preparation of the building block is a straightforward yet critical step. The most common and efficient method is the chloroacetylation of N-methyl-p-toluidine.

Protocol 2.1: Synthesis of Compound 1

Principle: This reaction is a standard nucleophilic acyl substitution where the secondary amine (N-methyl-p-toluidine) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to quench the HCl byproduct, preventing the protonation and deactivation of the starting amine.[2] Dichloromethane (CH2Cl2) is an ideal solvent due to its inertness and ability to dissolve the reactants.

Materials:

  • N-methyl-p-toluidine

  • Chloroacetyl chloride

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methyl-p-toluidine (1.0 eq).

  • Dissolve the amine in anhydrous CH2Cl2 (approx. 0.1 M concentration) and cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (2.1 eq) to the stirred solution.

  • Add chloroacetyl chloride (1.2 eq), diluted in a small volume of anhydrous CH2Cl2, dropwise via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours, monitoring progress by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product, 2-chloro-N-methyl-N-(4-methylphenyl)acetamide (1 ), is often obtained as a solid and can be used without further purification or recrystallized from a suitable solvent system like ethanol/water.[2]

Application I: Palladium-Catalyzed Intramolecular C-H Functionalization for Oxindole Synthesis

The synthesis of oxindoles is of paramount importance in medicinal chemistry. The use of N-alkyl-N-aryl α-chloroacetamides like compound 1 is particularly advantageous for modern palladium-catalyzed intramolecular C-H arylation, a method pioneered by Buchwald and Hartwig.[1][3][4] This approach avoids the harsh conditions and limited substrate scope of traditional Friedel-Crafts cyclizations.[5][6]

Mechanism & Rationale

The catalytic cycle is a sophisticated process that relies on the precise interplay of the palladium catalyst, a sterically bulky phosphine ligand, and a base.

  • Catalyst System: A common system is Palladium(II) acetate (Pd(OAc)2) with a bulky, electron-rich phosphine ligand like 2-(di-tert-butylphosphino)biphenyl. The Pd(OAc)2 is a pre-catalyst that is reduced in situ to the active Pd(0) species.

  • Ligand Choice: The bulky phosphine ligand is crucial. It promotes the formation of a monoligated, coordinatively unsaturated Pd(0) complex, which is highly reactive. It also facilitates the reductive elimination step to release the product and regenerate the catalyst.

  • Base: A hindered amine base like triethylamine (TEA) is used. Its role is to facilitate the final step of the cyclization, likely by deprotonation during the C-H activation or by neutralizing the generated acid.[1]

The proposed mechanism involves:

  • Oxidative addition of the C-Cl bond of compound 1 to the Pd(0) complex, forming a Pd(II) intermediate.

  • Intramolecular C-H activation at the ortho-position of the p-tolyl ring, leading to a palladacycle.

  • Reductive elimination from the palladacycle to form the C-C bond of the oxindole ring and regenerate the Pd(0) catalyst.[1][7]

G cluster_0 Palladium-Catalyzed Oxindole Synthesis Workflow A Start: Compound 1 (2-Chloro-N-methyl-N- (4-methylphenyl)acetamide) C Reaction at 80-110 °C (Inert Atmosphere) A->C Add B Catalyst System: Pd(OAc)2, Ligand, Base Solvent: Toluene or Dioxane B->C Add D Work-up & Purification (Filtration, Extraction, Chromatography) C->D Process E Product: 1,5-Dimethylindolin-2-one D->E Isolate

Caption: Workflow for Pd-catalyzed oxindole synthesis.

Protocol 3.1: Synthesis of 1,5-Dimethylindolin-2-one

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)2 (2-5 mol%), 2-(di-tert-butylphosphino)biphenyl (4-10 mol%), and 2-chloro-N-methyl-N-(4-methylphenyl)acetamide (1 ) (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene or dioxane as the solvent, followed by triethylamine (2.0 eq).

  • Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the filtrates, wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1,5-dimethylindolin-2-one.

Catalyst SystemBaseTemperature (°C)Typical Yield (%)Reference
Pd(OAc)2 / 2-(di-tert-butylphosphino)biphenylTriethylamine10085-95[1][4]
Pd2(dba)3 / PCy3NaOt-Bu80>90[3]

Application II: Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are privileged heterocyclic motifs found in numerous pharmacologically active compounds. Compound 1 serves as an excellent electrophile for constructing these systems when reacted with appropriately substituted 2-mercaptonicotinonitriles.

Mechanism & Rationale

This transformation is a two-step, one-pot process involving S-alkylation followed by a Thorpe-Ziegler cyclization.

  • S-Alkylation: A base, such as sodium ethoxide (NaOEt) or triethylamine (TEA), deprotonates the thiol group of the 2-mercaptonicotinonitrile, creating a potent sulfur nucleophile. This thiolate readily attacks the electrophilic α-carbon of compound 1 , displacing the chloride ion to form a thioether intermediate.[8][9]

  • Thorpe-Ziegler Cyclization: In the presence of a strong base like NaOEt, the methylene group adjacent to the nitrile is deprotonated, forming a carbanion. This carbanion then performs an intramolecular attack on the amide carbonyl carbon. Subsequent rearrangement and tautomerization yield the final 3-amino-thieno[2,3-b]pyridine-2-carboxamide product.[8]

G cluster_1 Thieno[2,3-b]pyridine Synthesis Mechanism Start Compound 1 + 2-Mercaptonicotinonitrile Step1 S-Alkylation (Base: TEA or NaOEt) Start->Step1 Intermediate Thioether Intermediate (Isolated or In Situ) Step1->Intermediate Step2 Thorpe-Ziegler Cyclization (Base: NaOEt) Intermediate->Step2 Product 3-Amino-thieno[2,3-b]pyridine Derivative Step2->Product

Caption: Key mechanistic steps for thienopyridine formation.

Protocol 4.1: General Procedure for Thieno[2,3-b]pyridine Derivatives

Materials:

  • 2-Chloro-N-methyl-N-(4-methylphenyl)acetamide (1 )

  • Substituted 2-mercapto-nicotinonitrile (e.g., 4-methyl-6-phenyl-2-mercaptonicotinonitrile)

  • Anhydrous Ethanol

  • Sodium Ethoxide (NaOEt) or Triethylamine (TEA)

Procedure:

  • Prepare a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol. Alternatively, use triethylamine (1.1 eq) in ethanol.

  • To this solution, add the substituted 2-mercaptonicotinonitrile (1.0 eq) and stir for 10 minutes at room temperature.

  • Add compound 1 (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.[8]

  • After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure.

  • The resulting solid residue is then triturated with water or a cold ethanol/water mixture to remove inorganic salts.

  • The crude product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent like DMF/ethanol affords the pure thieno[2,3-b]pyridine product.[9]

Other Heterocyclic Transformations

The reactivity of compound 1 extends to the synthesis of other important heterocyclic cores.

Synthesis of β-Lactams and Thiazoles

While the N-methyl group prevents direct formation of certain heterocycles, compound 1 can be used to functionalize other pre-formed heterocyclic intermediates. For example, it can react with nucleophiles like thiourea or thiosemicarbazide to form aminothiazole precursors, which can then be further elaborated.[10] A study showed that a related compound, 2-chloro-N-p-tolylacetamide, could be reacted with thiosemicarbazide, and the resulting intermediate could be cyclized with chloroacetyl chloride to form β-lactam derivatives.[10]

Synthesis of Benzodiazepine Scaffolds

In the synthesis of benzodiazepines, α-chloroacetamides are crucial C2 synthons. Compound 1 can be reacted with 2-aminobenzophenone derivatives. The primary amine of the benzophenone acts as a nucleophile, displacing the chloride from compound 1 . The resulting intermediate can then be cyclized, often using a source of ammonia or by other means, to form the seven-membered diazepine ring.[11][12][13] The N-methyl-p-tolyl group from compound 1 remains as a substituent on the final benzodiazepine structure.

Conclusion

2-Chloro-N-methyl-N-(4-methylphenyl)acetamide (1 ) is a strategically designed building block whose full potential is realized in modern synthetic methodologies. Its tertiary amide structure provides stability and directs reactivity, making it an ideal substrate for sophisticated transformations like palladium-catalyzed C-H activation. The protocols and principles outlined in this guide demonstrate its reliable application in constructing high-value oxindole and thieno[2,3-b]pyridine scaffolds. By understanding the causality behind the choice of reagents and reaction conditions, researchers can effectively harness the power of this versatile precursor to accelerate discovery in medicinal and materials chemistry.

References

  • Al-Joboury, J. K. (2014). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Journal of Al-Nahrain University, 17(1), 30-39.

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3346-3364.

  • Ramesh, B., & Kumar, C. S. A. (2020). NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES INVOLVING 8-BROMO/NITRONAPHTHO [2,1-B]FURAN AND THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 10(3), 88-96.

  • Al-Issa, S. A., El-Gazzar, A. B. A., & Ali, A. M. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 9(8), 10146–10159.

  • Ben-Daniel, R., & Grynszpan, F. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Benzodiazepines.

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis.

  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085.

  • Kumar, K. A., & Jayaroopa, P. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[8][10]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Chemical Sciences Journal.

  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of substituted oxindoles from alpha-chloroacetanilides via palladium-catalyzed C[bond]H functionalization. Journal of the American Chemical Society, 125(40), 12084-5.

  • Saini, M. S., Kumar, A., & Dwivedi, J. (2016). Recent advances in synthesis and medicinal chemistry of benzodiazepines. International Journal of Pharmaceutical Sciences and Research, 7(6), 2296.

  • The Royal Society of Chemistry. (n.d.). Supporting Information for manuscript id: OB-ART-03-2016-000701.

  • Al-Issa, S. A., El-Gazzar, A. B. A., & Ali, A. M. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.

  • CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone. (2016).

  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125, 12084-12085.

  • Wikipedia. (n.d.). Gewald reaction.

  • Stanovnik, B., & Svete, J. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 370-376.

  • Abdel-Latif, E., Fahad, M. M., El-Demerdash, A., & Ismail, M. A. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081.

  • Wang, P., Li, P., Wang, L. (2016). Synthesis of oxindoles through trifluoromethylation of N-aryl acrylamides by photoredox catalysis. Organic & Biomolecular Chemistry, 14, 8049-8052.

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  • Ishak, E. A., et al. (2024). Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. Research Square.

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  • Kumar, P., & Kumar, V. (2015). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[1]annulen-7-ols. Beilstein Journal of Organic Chemistry, 11, 2399-2405.

  • Sigma-Aldrich. (n.d.). 2-Chloro-N-(p-tolyl)acetamide.

  • Guchhait, S. K., et al. (2015). One-Pot Intramolecular Friedel-Crafts- Hydroxyalkylation/Alkylation Cascade for cis-Diastereoselective Construction of. Shodhganga.

Sources

Method

Application Note: A Detailed Protocol for the Synthesis of 2-azido-N-methyl-N-(4-methylphenyl)acetamide via Nucleophilic Azidation

Abstract Organic azides are exceptionally versatile and high-energy functional groups that serve as critical intermediates in the synthesis of nitrogen-containing molecules, particularly in the fields of medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Organic azides are exceptionally versatile and high-energy functional groups that serve as critical intermediates in the synthesis of nitrogen-containing molecules, particularly in the fields of medicinal chemistry and drug development.[1][2][3] Their utility as precursors for amines, participants in cycloaddition reactions like the Huisgen "click" chemistry, and components in the synthesis of various heterocycles makes them invaluable building blocks.[4][5][6][] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-azido-N-methyl-N-(4-methylphenyl)acetamide from its α-chloro precursor, 2-chloro-N-methyl-N-(4-methylphenyl)acetamide. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety protocols for handling sodium azide, and describe methods for product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for incorporating the azido moiety into N-arylacetamide scaffolds.

Reaction Overview and Mechanism

The conversion of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide to its azido derivative is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[8] In this process, the highly nucleophilic azide ion (N₃⁻) attacks the electrophilic α-carbon (the carbon atom adjacent to the carbonyl group), which bears the chlorine atom. The reaction proceeds via a single, concerted step where the carbon-azide bond is formed simultaneously as the carbon-chlorine bond is broken. The chloride ion is displaced as the leaving group.

The choice of a polar protic solvent system, such as an ethanol/water mixture, is crucial. It effectively solubilizes both the organic substrate and the inorganic salt (sodium azide), facilitating the reaction.[9][10][11] Heating the reaction mixture to reflux provides the necessary activation energy to overcome the energy barrier of the transition state, driving the reaction to completion.[9][10]

Figure 1: Overall SN2 reaction for the synthesis of the target azide compound.

Critical Safety Considerations: Handling Sodium Azide

Sodium azide (NaN₃) is a highly toxic and potentially explosive substance that demands rigorous safety protocols.[12][13] All personnel must be thoroughly trained in its handling before commencing any experimental work.

  • Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[13] It functions as a potent metabolic inhibitor. All manipulations involving solid NaN₃ or its solutions must be performed inside a certified chemical fume hood.[13][14]

  • Explosion Hazard: While thermally stable to a degree, NaN₃ can decompose violently if heated above 275 °C.[12][13] More critically, it reacts with heavy metals (e.g., lead, copper, silver, mercury) and their salts to form highly shock-sensitive and explosive heavy metal azides.[12] This includes contact with metal plumbing, spatulas, or magnetic stir bars with scratches that expose the metal core. Always use non-metal (ceramic or plastic) spatulas for transferring solid sodium azide. [12]

  • Formation of Hydrazoic Acid: Contact with acids, including strong acids and even weak acids, will liberate hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[12][15] Acidic conditions must be strictly avoided during the reaction and workup. Waste streams must be managed as hazardous waste and should never be poured down the drain, as acid traces and metal pipes can create a severe explosion hazard.[13][16]

  • Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, long pants, and closed-toe shoes, is mandatory.[13][14] Chemical safety goggles and double-gloving with nitrile gloves are required when handling sodium azide powder or solutions.[14]

  • Spill & Waste Management: Have a spill kit ready. Small spills of solid NaN₃ should be carefully swept up to avoid dust formation, placed in a labeled, non-metal container, and the area decontaminated with an alkaline water solution (pH > 9) followed by 70% ethanol.[13][14][16] All waste, including empty containers and contaminated materials (gloves, paper towels), is classified as P-listed hazardous waste and must be disposed of according to institutional guidelines.[16]

Experimental Protocol

This protocol is adapted from the well-established synthesis of the analogous compound, 2-azido-N-(4-methylphenyl)acetamide.[9][10][11][17]

3.1. Materials and Equipment

  • 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

  • Sodium azide (NaN₃)

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar (Teflon-coated, inspect for integrity)

  • Heating mantle with temperature control

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Reagent Quantities

ReagentMol. Wt. ( g/mol )Molar Eq.Moles (mmol)Mass (g)
2-chloro-N-methyl-N-(4-methylphenyl)acetamide197.661.011.02.17
Sodium Azide (NaN₃)65.01~1.415.00.98
Ethanol/Water (70:30 v/v)---~50-70 mL

3.3. Step-by-Step Procedure

Figure 2: Step-by-step experimental workflow for synthesis and purification.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.17 g (11.0 mmol) of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide in approximately 50-70 mL of a 70:30 ethanol/water mixture. Stir until the solid is fully dissolved.

  • Addition of Reagent: To this stirred solution, carefully add 0.98 g (15.0 mmol) of sodium azide in one portion. Perform this step in a fume hood using a non-metal spatula.

  • Reaction: Gently heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux with vigorous stirring for 24 hours.[9][10][11]

  • Monitoring: The reaction progress can be monitored by TLC. Prepare a suitable mobile phase (e.g., ethyl acetate/hexane) and compare the reaction mixture to a spot of the starting material. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, distinct product spot.

  • Work-up and Isolation: After 24 hours, remove the heating mantle and allow the mixture to cool to room temperature. The product, 2-azido-N-methyl-N-(4-methylphenyl)acetamide, is expected to precipitate from the solution as it cools.[9][10]

  • Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filtered solid thoroughly with cold deionized water to remove any residual sodium azide and sodium chloride byproduct.[9][10][11]

  • Further Purification (Optional): For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot ethanol, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration. A typical yield for this type of reaction is around 70-80%.[9][10]

Analysis and Characterization

Validation of the final product's identity and purity is essential. Based on data from structurally similar compounds, the following spectral characteristics are expected.[18]

  • Infrared (IR) Spectroscopy: The most definitive evidence of a successful reaction is the appearance of a strong, sharp absorption band characteristic of the azide (N₃) asymmetric stretch, typically found around 2100-2110 cm⁻¹ .[9][10] Other key peaks include the amide C=O stretch around 1660 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.[9][10]

  • ¹H NMR Spectroscopy (in DMSO-d₆):

    • -CH₃ (tolyl group): A singlet around δ 2.3 ppm (3H).

    • -N-CH₃ (amide): A singlet around δ 3.2 ppm (3H).

    • -CH₂-N₃: A sharp singlet around δ 4.0-4.2 ppm (2H).[9][19] This is a key signal, shifted downfield from a typical alkyl proton due to the electron-withdrawing nature of the azide group.

    • Aromatic protons: A set of doublets or multiplets in the region of δ 7.1-7.4 ppm (4H).

  • ¹³C NMR Spectroscopy (in DMSO-d₆):

    • -CH₃ (tolyl group): A signal around δ 20-21 ppm.

    • -N-CH₃ (amide): A signal around δ 37-38 ppm.

    • -CH₂-N₃: A characteristic signal around δ 51-52 ppm .[19]

    • Aromatic carbons: Signals between δ 125-140 ppm.

    • C=O (amide): A signal in the downfield region, around δ 165-167 ppm.[9]

  • Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the expected [M+H]⁺ or [M+Na]⁺ ions should be observed, corresponding to the molecular weight of the product (C₁₀H₁₂N₄O, MW = 204.23 g/mol ).

Applications of the Azido Product

The synthesized 2-azido-N-methyl-N-(4-methylphenyl)acetamide is not merely an endpoint but a versatile synthetic intermediate.[20]

  • Click Chemistry: As a terminal azide, it is a prime candidate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These reactions provide a highly efficient route to forming stable 1,2,3-triazole rings, a common and valuable scaffold in medicinal chemistry for creating libraries of potential drug candidates.

  • Amine Synthesis: The azide group can be readily and cleanly reduced to a primary amine using methods like catalytic hydrogenation (H₂/Pd-C) or the Staudinger reaction (using triphenylphosphine followed by hydrolysis).[8] This provides a pathway to α-amino amide derivatives, which are important in peptide and peptidomimetic synthesis.

References

  • Safe Handling of Sodium Azide (SAZ). (n.d.). Environment, Health & Safety - University of Wisconsin-Madison. [Link]

  • Sodium Azide NaN3. (2019, September 19). Division of Research Safety - University of Illinois. [Link]

  • Lab Safety Guideline: Sodium Azide. (n.d.). The University of Tennessee Health Science Center. [Link]

  • Standard Operating Procedure: SODIUM AZIDE. (2021, June). Yale Environmental Health & Safety. [Link]

  • Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). 2-Azido-N-(4-methylphenyl)acetamide. IUCrData, 7(7). [Link]

  • Safety Data Sheet: Sodium azide. (2019, May 15). Chemos GmbH&Co.KG. [Link]

  • Chiba, S. (2012). Application of Organic Azides for the Synthesis of Nitrogen-Containing Molecules. Synlett, 23(01), 21-44. [Link]

  • Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 755–758. [Link]

  • Recent Applications and Developments of Organic Azides in Total Synthesis of Natural Products. (2014). ResearchGate. [Link]

  • Al-Azani, M., El-Faham, A., & El-Sayed, N. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3702. [Link]

  • Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). data reports 2-Azido-N-(4-methylphenyl)acetamide. IUCr Journals. [Link]

  • The utility of organic azides and amine derivatives in medicinal chemistry. (2024, November 23). RMIT University Research Repository. [Link]

  • Sodium azide: Exploring the versatile applications of a key component in fine chemistry. (2024, March 12). DC Fine Chemicals. [Link]

  • Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). 2-Azido-N-(4-methylphenyl)acetamide. ResearchGate. [Link]

  • Replacement of the α-halogen atom by nitrogen nucleophiles... (n.d.). The Fascinating Chemistry of α-Haloamides. [Link]

  • Ashenhurst, J. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]

  • Metal-free Nucleophilic α-Azidation of α-Halohydroxamates with Azidotrimethylsilane. (n.d.). ResearchGate. [Link]

  • Alkyl azide synthesis by azidonation, hydroazidation or substitution. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application

experimental procedure for N-alkylation with 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

Application Note & Protocol Topic: Experimental Procedure for N-Alkylation with 2-chloro-N-methyl-N-(4-methylphenyl)acetamide Introduction: The Strategic Role of N-Alkylation in Modern Synthesis The construction of carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Experimental Procedure for N-Alkylation with 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

Introduction: The Strategic Role of N-Alkylation in Modern Synthesis

The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science. N-alkylated amides are prevalent structural motifs in a vast array of biologically active molecules, influencing properties such as solubility, metabolic stability, and target binding affinity. The N-alkylation of pre-existing amide scaffolds provides a direct and efficient route to introduce molecular complexity at a late stage in a synthetic sequence.

Among the various classes of alkylating agents, α-haloacetamides like 2-chloro-N-methyl-N-(4-methylphenyl)acetamide serve as potent and versatile electrophiles. This guide provides a detailed, field-proven protocol for the utilization of this specific reagent in N-alkylation reactions, focusing on the underlying chemical principles, practical execution, and troubleshooting. We will explore two robust methodologies: a classical approach using a strong base (Sodium Hydride) and a milder, sustainable alternative employing potassium phosphate.

Reaction Principle and Mechanism

The N-alkylation of an amine or amide with an α-chloroacetamide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The core challenge in the N-alkylation of amides is the inherently low nucleophilicity of the amide nitrogen due to the delocalization of its lone pair into the adjacent carbonyl group.[1] To overcome this, the amide must first be deprotonated by a suitable base to generate a highly nucleophilic amidate anion.

The resulting amidate then attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride leaving group to form the new C-N bond. The choice of base and solvent is critical to favor the desired N-alkylation over potential side reactions, such as O-alkylation.[2] Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base without hindering the nucleophilicity of the amidate anion.[2]

Caption: General mechanism for base-mediated N-alkylation.

Materials and Equipment

Reagents and Solvents
ReagentFormulaPuritySupplier Example
Nucleophile (Amine, Amide, etc.)Varies>98%Sigma-Aldrich
2-chloro-N-methyl-N-(4-methylphenyl)acetamideC₉H₁₀ClNO>97%Combi-Blocks
Sodium Hydride (NaH), 60% dispersion in oilNaH60%Acros Organics
Potassium Phosphate, Tribasic (K₃PO₄)K₃PO₄>98%Fisher Scientific
Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄NBr>99%TCI America
Anhydrous Tetrahydrofuran (THF)C₄H₈OAnhydrousSigma-Aldrich
Anhydrous Acetonitrile (CH₃CN)CH₃CNAnhydrousJ.T. Baker
Ethyl Acetate (EtOAc)C₄H₈O₂ACS GradeVWR
HexanesMixtureACS GradeVWR
Deionized WaterH₂O-In-house
Saturated Sodium Bicarbonate Solution (aq.)NaHCO₃-In-house
Brine (Saturated NaCl Solution)NaCl-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄AnhydrousEMD Millipore
Silica Gel for ChromatographySiO₂60 Å, 230-400 meshSorbent Technologies
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold, needles, bubbler)

  • Syringes and needles for reagent transfer

  • Septa

  • Condenser

  • Heating mantle or oil bath with temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel with UV254 indicator)

  • Rotary evaporator

  • Glassware for column chromatography

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[3][4]

Experimental Protocols

Two primary protocols are presented, catering to different substrate reactivities and laboratory preferences for reagent handling.

Protocol A: Classical N-Alkylation using Sodium Hydride

This method is highly effective for a wide range of nucleophiles, including less reactive amides, due to the strength of NaH as a non-nucleophilic base.[1]

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, add the nucleophilic substrate (1.0 eq.) and anhydrous THF to a dry, three-neck round-bottom flask equipped with a magnetic stir bar and a septum.

  • Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in oil, 1.1 eq.) portion-wise.

    • Causality: Adding NaH at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution. Anhydrous solvent is critical as NaH reacts violently with water.

  • Amide Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The cessation of bubbling (H₂ gas) indicates the completion of deprotonation.[2]

  • Addition of Alkylating Agent: Cool the reaction mixture back down to 0 °C. Dissolve 2-chloro-N-methyl-N-(4-methylphenyl)acetamide (1.05 eq.) in a minimal amount of anhydrous THF and add it dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical TLC eluent system is 30-50% ethyl acetate in hexanes. The product should have a different Rf value than the starting materials.

  • Work-up: a. Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of deionized water. b. Dilute the mixture with more water and transfer it to a separatory funnel. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure N-alkylated product.[6]

Protocol B: Mild & Sustainable N-Alkylation using K₃PO₄

This protocol avoids pyrophoric reagents like NaH and is suitable for many substrates, offering a safer and more environmentally benign alternative.[7] The use of a phase-transfer catalyst (TBAB) can enhance reaction rates for less soluble substrates.[8]

Step-by-Step Procedure:

  • Reactant Preparation: To a round-bottom flask, add the nucleophilic substrate (1.0 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and optionally, tetrabutylammonium bromide (TBAB, 0.1 eq.).[2]

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask, followed by 2-chloro-N-methyl-N-(4-methylphenyl)acetamide (1.2 eq.).

  • Reaction: Heat the mixture to 50-80 °C with vigorous stirring for 12-48 hours.

    • Causality: Heating is required to achieve a reasonable reaction rate with the milder base. K₃PO₄ is sufficiently basic to deprotonate many amides under these conditions, and its insolubility in acetonitrile can be overcome with vigorous stirring and a phase-transfer catalyst.[7][8]

  • Monitoring: Periodically check the reaction's progress by TLC or LC-MS as described in Protocol A.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid K₃PO₄ and wash the filter cake with ethyl acetate. c. Combine the filtrate and washes, and concentrate under reduced pressure. d. Redissolve the residue in ethyl acetate, wash with water and then brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.[5]

  • Purification: Purify the product using flash column chromatography as detailed in Protocol A.

Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Assemble Dry Glassware under Inert Atmosphere Add_Nucleophile 2. Add Nucleophile & Anhydrous Solvent Setup->Add_Nucleophile Add_Base 3. Add Base (NaH or K₃PO₄) Add_Nucleophile->Add_Base Deprotonation 4. Stir for Deprotonation Add_Base->Deprotonation Add_Alkylating_Agent 5. Add Chloroacetamide Deprotonation->Add_Alkylating_Agent React 6. Stir at RT or Heat (2-48h) Add_Alkylating_Agent->React Monitor 7. Monitor by TLC/LC-MS React->Monitor Monitor->React If incomplete Quench 8. Quench Reaction Monitor->Quench If complete Extract 9. Liquid-Liquid Extraction Quench->Extract Dry 10. Dry & Concentrate Extract->Dry Purify 11. Column Chromatography Dry->Purify Characterize 12. Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Experimental workflow for N-alkylation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incomplete deprotonation (insufficient or deactivated base).[2]2. Reagents (especially solvent) not anhydrous.3. Low reaction temperature or insufficient time.1. Use a stronger base (e.g., switch from K₃PO₄ to NaH) or increase equivalents of base.2. Ensure all glassware is oven-dried and solvents are freshly distilled or from a sure-seal bottle.3. Increase temperature or allow the reaction to run longer.
Formation of Side Products 1. O-alkylation instead of N-alkylation.[2]2. Dialkylation of a primary amine/amide.3. Elimination of the alkyl halide.1. Ensure a polar aprotic solvent is used. Softer counter-ions (like K⁺ over Na⁺) can sometimes favor N-alkylation.[2]2. Use a strict 1:1 stoichiometry of nucleophile to alkylating agent, or a slight excess of the nucleophile.[2]3. Use a milder base and lower the reaction temperature.
Difficult Purification 1. Unreacted starting material co-elutes with the product.2. Product is highly polar and streaks on the silica column.1. Optimize the reaction to drive it to completion.2. Modify the column eluent system; adding a small amount of triethylamine (for basic products) or acetic acid (for acidic products) can improve peak shape.

Safety Precautions

  • 2-chloro-N-methyl-N-(4-methylphenyl)acetamide: This compound is an irritant. Causes skin and serious eye irritation.[3] Avoid breathing dust, fumes, or vapors.[4] Always handle in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Highly flammable solid and water-reactive, producing flammable hydrogen gas. Handle exclusively under an inert atmosphere. Wear fire-resistant clothing.

  • Solvents (THF, Acetonitrile, Ethyl Acetate, Hexanes): These are flammable liquids. Keep away from ignition sources. Acetonitrile is toxic if ingested or inhaled.

  • General Handling: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][9] In case of skin contact, wash immediately and thoroughly with soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[10]

References

  • Chemos GmbH & Co.KG. (2020, August 18). Safety Data Sheet: 2-chloroacetamide. [Link]

  • Organic Chemistry Portal. (2023). Substituted amide synthesis by amidation. [Link]

  • Mandal, D., et al. (2018). Nickel-Catalyzed Phosphine Free Direct N-Alkylation of Amides with Alcohols. The Journal of Organic Chemistry, 83(6), 3128–3136. [Link]

  • Varma, R. S., & Naicker, K. P. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 9(4), 333-340. [Link]

  • Hibbard, J. P., et al. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry, 87(18), 12036–12040. [Link]

  • Hibbard, J. P., et al. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship, University of California. [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

Sources

Method

Application Note: Advanced TLC Monitoring for the Derivatization of 2-Chloro-N-methyl-N-(4-methylphenyl)acetamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded protocol for monitoring reactions involving the versatile electrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded protocol for monitoring reactions involving the versatile electrophilic building block, 2-chloro-N-methyl-N-(4-methylphenyl)acetamide.

Introduction & Chemical Context

2-Chloro-N-methyl-N-(4-methylphenyl)acetamide (also known as N-chloroacetyl-N-methyl-p-toluidine) is a highly valuable intermediate in medicinal chemistry. Structurally, it features an N-methyl-N-p-tolyl tertiary amide core coupled with an α -chloroacetamide moiety. This α -chloro group acts as a potent electrophilic "warhead," making the molecule highly susceptible to bimolecular nucleophilic substitution ( SN​2 ) by amines, thiols, and alkoxides[1][2].

Because this compound is frequently used to synthesize basic aminoacetamides (e.g., local anesthetic analogs) or covalent targeted inhibitors, monitoring its consumption requires a nuanced understanding of chromatographic polarity shifts. Thin-Layer Chromatography (TLC) remains the most rapid and effective method for this, provided the experimental design accounts for the specific acid-base chemistry of the products[3].

Mechanistic Rationale for TLC Monitoring

To design a self-validating TLC protocol, one must understand the causality behind the phase interactions:

  • UV Visibility: The p-tolyl ring provides strong π→π∗ transitions, making both the starting material (SM) and its derivatives highly visible under short-wave UV light (254 nm)[4][5].

  • The Polarity Shift: The SM is a neutral, moderately polar tertiary amide. When reacted with a nucleophile (such as a secondary amine), the chlorine atom is displaced, yielding a basic aminoacetamide. This transforms a neutral molecule into a highly polar, basic product.

  • Stationary Phase Interactions: Standard TLC plates utilize Silica Gel 60, which possesses acidic silanol groups (-SiOH)[6]. While the neutral SM elutes cleanly, basic amine products will protonate these silanol groups, causing severe electrostatic drag. This manifests as "streaking" or "tailing" on the plate. To counteract this, a basic modifier such as Triethylamine (TEA) must be added to the mobile phase to neutralize the silica surface[7][8].

PolarityShift SM Starting Material (SM) Neutral, Moderate Polarity Product Product (Aminoacetamide) Basic, High Polarity SM->Product SN2 Displacement (- HCl) TLC_SM TLC Profile (SM) High Rf (~0.6 in Hex/EtOAc) SM->TLC_SM Reagent Nucleophile (e.g., 2° Amine) Reagent->Product TLC_Prod TLC Profile (Product) Low Rf (Requires DCM/MeOH/TEA) Product->TLC_Prod

Mechanistic polarity shift during SN2 amination and its effect on TLC Rf values.

Materials & Reagents

  • Stationary Phase: Silica gel 60 F254​ plates (aluminum or glass-backed)[4][5].

  • Mobile Phase A (For SM & Neutral Products): Hexanes / Ethyl Acetate (3:1 v/v).

  • Mobile Phase B (For Basic Products): Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) (95:4:1 v/v/v).

  • Visualization Reagents: 254 nm UV Lamp; Potassium Permanganate ( KMnO4​ ) stain; Ninhydrin stain (for primary/secondary amine detection).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By utilizing a micro-workup and a co-spotting technique, you eliminate false positives caused by solvent matrix effects or salt distortions[7][9].

Step 1: Reaction Sampling & Micro-Workup

Causality: α -Chloroacetamide reactions often utilize inorganic bases (e.g., K2​CO3​ ) to scavenge HCl. Spotting these salts directly onto silica distorts the capillary flow, creating "comet" spots.

  • Withdraw a 10–20 µL aliquot of the active reaction mixture using a glass capillary.

  • Transfer the aliquot into a microcentrifuge tube containing 0.5 mL of Ethyl Acetate (EtOAc) and 0.5 mL of Deionized Water.

  • Vortex for 5 seconds to partition the organic products into the EtOAc layer and the salts into the aqueous layer. Allow the layers to separate.

Step 2: Plate Preparation & Co-Spotting

Causality: Co-spotting ensures that slight variations in Rf​ are due to chemical conversion, not differences in spotting concentration or local plate defects.

  • Draw a faint pencil line 1 cm from the bottom of the Silica gel 60 F254​ plate. Mark three ticks: SM (Starting Material), Co (Co-spot), and Rxn (Reaction).

  • Spot the pure 2-chloro-N-methyl-N-(4-methylphenyl)acetamide reference standard on the SM and Co marks.

  • Using a clean capillary, sample the top organic layer from your micro-workup. Spot this on the Co and Rxn marks.

Step 3: Chamber Elution
  • Prepare the appropriate mobile phase (See Table 1) in a TLC chamber. Insert a piece of filter paper to saturate the atmosphere with solvent vapor, preventing edge-effects during elution[7].

  • Place the plate in the chamber. Elute until the solvent front is 1 cm from the top.

  • Remove, mark the solvent front, and dry thoroughly using a heat gun or compressed air. (Note: If TEA was used, ensure complete evaporation to prevent background staining).

Step 4: Visualization
  • UV 254 nm: Circle all dark spots quenching the green fluorescence. Both SM and product will be highly visible.

  • Chemical Staining: Dip the plate in KMnO4​ stain and gently heat. The SM will remain mostly unreactive, but amine/thiol products will rapidly oxidize, appearing as bright yellow spots against a purple background[7][9].

Workflow A 1. Reaction Sampling (10-20 µL Aliquot) B 2. Mini-Workup (EtOAc/H2O Partition) A->B Remove Salts C 3. TLC Spotting (SM, Co-spot, Rxn) B->C Organic Layer D 4. Chamber Elution (Saturated Atmosphere) C->D Capillary Action E 5. Visualization (UV 254 nm & KMnO4) D->E Solvent Evaporation F 6. Rf Analysis & Reaction Decision E->F Spot Comparison

Workflow for TLC monitoring of alpha-chloroacetamide reactions.

Quantitative Data & Troubleshooting

Table 1: Expected Rf​ Values and Visualization Profiles

Note: Rf​ values are approximate and depend on exact laboratory conditions and humidity.

Compound ClassOptimal Solvent SystemExpected Rf​ RangeUV 254 nm KMnO4​ StainNinhydrin Stain
Starting Material Hexane:EtOAc (3:1)0.50 - 0.65Strong (Dark)Weak/NoneNegative
Amine Product DCM:MeOH:TEA (95:4:1)0.30 - 0.50Strong (Dark)Positive (Yellow)Positive (Pink/Purple)
Thiol Product Hexane:EtOAc (2:1)0.40 - 0.55Strong (Dark)Positive (Yellow)Negative
Table 2: Expert Troubleshooting Matrix
ObservationMechanistic Root CauseCorrective Action
Severe streaking of product Basic amine interacting with acidic silanol groups on the stationary phase.Add 1-2% Triethylamine (TEA) or NH4​OH to the mobile phase to neutralize the silica[7][8].
"Figure-eight" SM spot Rotameric interconversion of the tertiary amide bond on the TLC timescale.Normal behavior for N-methyl amides. Elute at a slightly lower polarity to sharpen the spot.
Spots stuck at baseline ( Rf​ = 0) Mobile phase is too non-polar to overcome silica-analyte hydrogen bonding.Switch to a more polar system (e.g., transition from Hex/EtOAc to DCM/MeOH)[8].
Distorted "comet" shaped spots High inorganic salt concentration in the spotted sample disrupting capillary flow.Perform the microscale EtOAc/Water extraction (Step 1) before spotting[7].

References

  • ACS Omega. Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening−Target Identification. Retrieved from:[Link]

  • Organic Syntheses. General Procedures for TLC Monitoring in Organic Synthesis. Retrieved from: [Link]

Sources

Application

Application Note &amp; Protocol: A Scalable and Robust Synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, a key intermediate in pharmaceutical manufacturing. The protocol is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, a key intermediate in pharmaceutical manufacturing. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and high-purity outcomes. The synthesis is presented as a two-step process: the initial N-methylation of p-toluidine to yield N-methyl-p-toluidine, followed by a robust N-acylation using chloroacetyl chloride. This guide explains the causality behind critical process parameters, offers detailed, step-by-step instructions, and includes integrated safety management protocols to ensure a self-validating and reliable synthetic workflow.

Introduction and Strategic Overview

2-chloro-N-methyl-N-(4-methylphenyl)acetamide is a crucial building block in organic synthesis, notably serving as an intermediate in the production of various pharmacologically active compounds. The structural motif, featuring a reactive chloroacetamide group, allows for further molecular elaboration, making it a valuable precursor in drug development pipelines.

The synthetic strategy detailed herein is optimized for scalability and efficiency. It bifurcates the synthesis into two logical and distinct stages:

  • Preparation of the Secondary Amine Precursor: Synthesis of N-methyl-N-(4-methylphenyl)amine (also known as N-methyl-p-toluidine) from p-toluidine.

  • N-Acylation to the Final Product: Reaction of the synthesized N-methyl-p-toluidine with chloroacetyl chloride to form the target amide.

This approach allows for the isolation and purification of the intermediate amine, ensuring a high-quality feedstock for the final, critical acylation step, thereby maximizing the purity and yield of the final product.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: N-Acylation p_toluidine p-Toluidine methylation N-Methylation (e.g., Reductive Amination or Alkylating Agent) p_toluidine->methylation nm_p_toluidine N-methyl-N-(4-methylphenyl)amine (Intermediate) methylation->nm_p_toluidine acylation N-Acylation (Base-mediated) nm_p_toluidine->acylation Key Intermediate chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->acylation final_product 2-chloro-N-methyl-N-(4-methylphenyl)acetamide (Final Product) acylation->final_product caption Overall Synthetic Workflow

Caption: Overall Synthetic Workflow

Mechanistic Considerations and Rationale

Step 1: N-Methylation of p-Toluidine

The introduction of a methyl group onto the nitrogen atom of p-toluidine transforms the primary amine into a secondary amine. For large-scale synthesis, several methods are viable, including reductive amination or direct alkylation. Reductive amination, involving the reaction of p-toluidine with formaldehyde followed by reduction, is a common industrial method. Alternatively, direct methylation using agents like dimethyl sulfate or methyl iodide can be employed, though this requires careful control to prevent over-alkylation to the quaternary ammonium salt. The choice of method often depends on available equipment, cost of reagents, and waste stream considerations. For this protocol, we will focus on a direct alkylation approach which is straightforward to implement.

Step 2: N-Acylation with Chloroacetyl Chloride

This step is a classic example of nucleophilic acyl substitution.[1] The lone pair of electrons on the nitrogen of N-methyl-p-toluidine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2] Chloroacetyl chloride is an excellent acylating agent due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, which polarize the carbonyl bond and make its carbon highly susceptible to nucleophilic attack.

The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. On a large scale, this acidic byproduct must be neutralized in situ to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3] A tertiary amine base, such as triethylamine, or an inorganic base like sodium carbonate is typically added as an acid scavenger.

Caption: Mechanism of N-Acylation

Detailed Experimental Protocols

Safety Pre-assessment: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4] Chloroacetyl chloride is highly corrosive and a lachrymator.[5] p-Toluidine is toxic. Consult Safety Data Sheets (SDS) for all reagents before commencing work.[6][7]

Part A: Synthesis of N-methyl-N-(4-methylphenyl)amine

This protocol is adapted from general methods for the N-methylation of arylamines.[8]

Table 1: Reagents for N-methyl-N-(4-methylphenyl)amine Synthesis

ReagentM.W. ( g/mol )QuantityMolesEquivalents
p-Toluidine107.15535.8 g5.01.0
Dimethyl Sulfate126.13693.7 g (525.5 mL)5.51.1
Sodium Hydroxide40.00440.0 g11.02.2
Toluene-5.0 L--
Water-5.0 L--

Procedure:

  • Reaction Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add p-toluidine (535.8 g, 5.0 mol) and toluene (5.0 L).

  • Base Addition: Prepare a solution of sodium hydroxide (440.0 g, 11.0 mol) in water (1.0 L) and add it to the reactor. Stir the biphasic mixture vigorously.

  • Methylation: Cool the reactor to 10-15°C using a circulating chiller. Begin the dropwise addition of dimethyl sulfate (693.7 g, 5.5 mol) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 25°C.

    • Causality Note: Slow, controlled addition of the alkylating agent at a low temperature is crucial to manage the exothermic reaction and minimize the formation of the undesired quaternary ammonium salt byproduct.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the p-toluidine is consumed.

  • Work-up: Stop the stirring and allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with water (2 x 2.0 L).

  • Isolation: Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude N-methyl-N-(4-methylphenyl)amine as an oil. The product can be purified by vacuum distillation for use in the next step.

Part B: Synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

This protocol is based on established N-acylation procedures.[1][2]

Table 2: Reagents for Final Product Synthesis

ReagentM.W. ( g/mol )QuantityMolesEquivalents
N-methyl-N-(4-methylphenyl)amine121.18484.7 g4.01.0
Chloroacetyl Chloride112.94508.2 g (360.4 mL)4.51.125
Triethylamine101.19445.2 g (614.1 mL)4.41.1
Dichloromethane (DCM)-5.0 L--
1M Hydrochloric Acid-2.0 L--
Saturated NaHCO₃ solution-2.0 L--

Procedure:

  • Reaction Setup: To a 10 L jacketed glass reactor, add N-methyl-N-(4-methylphenyl)amine (484.7 g, 4.0 mol), triethylamine (445.2 g, 4.4 mol), and dichloromethane (5.0 L).

  • Cooling: Cool the solution to 0-5°C with vigorous stirring.

    • Causality Note: The acylation reaction is highly exothermic. Maintaining a low temperature prevents side reactions and ensures controlled formation of the desired amide.

  • Acylation: Add chloroacetyl chloride (508.2 g, 4.5 mol) dropwise over 2-3 hours, maintaining the internal temperature below 10°C. A precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting amine is no longer detected.

  • Aqueous Work-up:

    • Quench the reaction by adding 2.0 L of water.

    • Wash the organic layer sequentially with 1M HCl (2.0 L) to remove residual triethylamine and its salt, followed by saturated sodium bicarbonate solution (2.0 L) to neutralize any remaining acid, and finally with brine (2.0 L).

    • Causality Note: This series of aqueous washes is a self-validating system to ensure the removal of both basic and acidic impurities, which is critical for obtaining a high-purity product upon crystallization.

  • Isolation and Purification: Dry the dichloromethane layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[9] Dissolve the crude product in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and isolate by vacuum filtration. Dry the purified crystals under vacuum.

Product Characterization and Data

Table 3: Expected Product Profile

ParameterExpected Result
Chemical Name 2-chloro-N-methyl-N-(4-methylphenyl)acetamide
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol
Appearance Off-white to white crystalline solid
Melting Point Typically in the range of 60-70°C (literature values vary)
Purity (by HPLC) >98% after recrystallization
Theoretical Yield 790.6 g (based on 4.0 mol starting amine)
Typical Yield 80-90%

Characterization Data:

  • ¹H NMR (CDCl₃): Expected signals for the aromatic protons of the p-tolyl group, a singlet for the N-methyl protons, a singlet for the tolyl-methyl protons, and a singlet for the alpha-chloro methylene protons.

  • IR Spectroscopy: Characteristic absorption bands for the amide C=O stretch (~1670 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).[10]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.

Safety and Hazard Management

  • Reagent Handling:

    • Chloroacetyl Chloride: Extremely corrosive and a potent lachrymator. Always handle in a fume hood with appropriate PPE. It reacts violently with water.

    • Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Avoid inhalation and skin contact.

    • p-Toluidine: Toxic by inhalation, ingestion, and skin absorption.

  • Reaction Hazards: The N-acylation step is highly exothermic. Ensure adequate cooling capacity is available and monitor the temperature closely during the addition of chloroacetyl chloride.

  • Waste Disposal: All organic and aqueous waste streams should be segregated and disposed of in accordance with institutional and local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.

References

  • PubChem. 2-Chloro-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • NextSDS. 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide. [Link]

  • Drug Intermediate Control. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • SIELC Technologies. Separation of 2-Chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses. Chloroacetamide. [Link]

  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

  • Indian Journal of Chemistry. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

  • PMC. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]

  • Google Patents. (2020). CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • CyberLeninka. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

  • Organic Syntheses. Ethylamine, N-methyl-. [Link]

Sources

Method

Application Notes and Protocols for the Agrochemical Evaluation of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide in agrochemical research. This doc...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide in agrochemical research. This document outlines the synthesis, characterization, biological evaluation, and mode of action studies for this compound, framed within the context of its classification as a chloroacetamide herbicide. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction and Rationale

2-chloro-N-methyl-N-(4-methylphenyl)acetamide belongs to the chloroacetamide class of herbicides, a group of compounds known for their efficacy in controlling annual grasses and some broadleaf weeds.[1] The primary mechanism of action for this class is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for plant cell division and the formation of cuticle waxes.[2][3] This leads to a disruption of cell membrane integrity and ultimately, plant death.[1] The investigation of novel chloroacetamide derivatives like 2-chloro-N-methyl-N-(4-methylphenyl)acetamide is driven by the need for new herbicides with improved efficacy, selectivity, and environmental profiles.

These notes will guide the user through a logical workflow for evaluating the potential of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide as a new herbicidal active ingredient.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a potential herbicide is fundamental to its development, influencing its formulation, environmental fate, and biological activity.

PropertyValueReference
CAS Number 16634-82-5[4][5]
Molecular Formula C9H10ClNO[5][6]
Molecular Weight 183.63 g/mol [5][6]
IUPAC Name 2-chloro-N-(4-methylphenyl)acetamide[5]
Appearance Solid (form may vary)[5]
Acute Oral Toxicity (Rat LD50) 2740 mg/kg[7]

Synthesis and Characterization

The synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide can be achieved through a two-step process, starting from p-toluidine. The following is a general protocol.

Synthesis Protocol

Step 1: Methylation of p-Toluidine

This step is a standard procedure for the N-methylation of anilines.

Step 2: Acylation with Chloroacetyl Chloride

This is a common method for the synthesis of chloroacetamide derivatives from secondary amines.[8]

Protocol:

  • Reaction Setup: In a fume hood, dissolve N-methyl-p-toluidine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Synthesis_Workflow p_toluidine p-Toluidine methylation Methylation p_toluidine->methylation N_methyl_p_toluidine N-methyl-p-toluidine methylation->N_methyl_p_toluidine acylation Acylation with Chloroacetyl Chloride N_methyl_p_toluidine->acylation final_product 2-chloro-N-methyl-N- (4-methylphenyl)acetamide acylation->final_product

Synthesis workflow for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide.
Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound.

  • Protocol: A reverse-phase HPLC method can be employed.[9]

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure.

  • Protocol: [10]

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl3).

    • ¹H NMR: Acquire the proton spectrum. Expected signals would include aromatic protons, the N-methyl protons, the methylene protons of the chloroacetyl group, and the methyl protons of the tolyl group.

    • ¹³C NMR: Acquire the carbon spectrum to confirm the number and types of carbon atoms.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Protocol: [10]

    • Instrumentation: A mass spectrometer, often coupled with Gas Chromatography (GC-MS).

    • Ionization: Electron Ionization (EI) is a common method.

    • The molecular ion peak should correspond to the molecular weight of the compound (183.63 g/mol ).[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present.

  • Protocol: [10]

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample.

    • Analysis: Acquire the IR spectrum. Key expected peaks include C=O stretching (amide), C-N stretching, and C-Cl stretching.

Herbicidal Efficacy Screening

The following protocols are designed to assess the herbicidal activity of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide on representative weed and crop species.

Formulation Preparation

For biological testing, the compound needs to be formulated to ensure its solubility and uniform application. A common formulation for screening is an emulsifiable concentrate (EC).

Protocol:

  • Dissolve a known weight of the test compound in a minimal amount of a suitable solvent (e.g., acetone or DMSO).

  • Add a surfactant (e.g., Tween-80) to aid in emulsification.

  • Bring the solution to the final volume with deionized water to create a stock solution.

  • Prepare serial dilutions from the stock solution to obtain the desired application rates (e.g., expressed in kg a.i./ha).

Pre-Emergence Herbicidal Activity

This assay evaluates the effect of the compound on weed germination and emergence.

Protocol:

  • Planting: Fill pots with a standard soil mix and sow seeds of target weed species (e.g., barnyardgrass, pigweed) and a crop species (e.g., corn, soybean).

  • Application: Apply the formulated test compound evenly to the soil surface using a laboratory sprayer. Include a negative control (formulation blank) and a positive control (a commercial chloroacetamide herbicide like S-metolachlor).

  • Incubation: Place the pots in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).

  • Evaluation: After 14-21 days, assess the herbicidal effect by visually rating the percentage of weed control and crop injury compared to the untreated control.

Post-Emergence Herbicidal Activity

This assay evaluates the effect of the compound on established weeds.

Protocol:

  • Planting and Growth: Sow seeds of target weed and crop species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Application: Apply the formulated test compound as a foliar spray to the plants.

  • Incubation: Return the pots to the greenhouse or growth chamber.

  • Evaluation: After 7-14 days, assess the herbicidal effect by visually rating the percentage of weed control and crop injury.

Biological_Screening_Workflow cluster_prep Preparation cluster_assays Herbicidal Assays cluster_eval Evaluation cluster_outcome Outcome Test_Compound 2-chloro-N-methyl-N- (4-methylphenyl)acetamide Formulation Formulation (e.g., EC) Test_Compound->Formulation Pre_Emergence Pre-Emergence Assay Formulation->Pre_Emergence Post_Emergence Post-Emergence Assay Formulation->Post_Emergence Weed_Control Weed Control (%) Pre_Emergence->Weed_Control Crop_Injury Crop Injury (%) Pre_Emergence->Crop_Injury Post_Emergence->Weed_Control Post_Emergence->Crop_Injury Efficacy_Selectivity Efficacy and Selectivity Profile Weed_Control->Efficacy_Selectivity Crop_Injury->Efficacy_Selectivity

Workflow for biological screening of herbicidal activity.

Mode of Action Studies

The primary mode of action for chloroacetamide herbicides is the inhibition of VLCFA synthesis.[2]

Proposed Mode of Action

The chloroacetyl group of the molecule is believed to be the active moiety, which can alkylate and inactivate key enzymes in the VLCFA biosynthesis pathway.[11]

Mode_of_Action Compound 2-chloro-N-methyl-N- (4-methylphenyl)acetamide Inhibition Inhibition Compound->Inhibition VLCFA_Elongase VLCFA Elongase (Enzyme) VLCFA_Elongase->Inhibition VLCFA_Synthesis VLCFA Synthesis Inhibition->VLCFA_Synthesis Blocks Plant_Death Plant Death VLCFA_Synthesis->Plant_Death Leads to

Proposed mode of action for chloroacetamide herbicides.
In Vitro VLCFA Elongase Inhibition Assay

This assay can confirm the proposed mode of action.

Protocol:

  • Microsome Isolation: Isolate microsomes from a susceptible plant species (e.g., leek seedlings), as they contain the VLCFA elongase enzyme complex.[2]

  • Assay Mixture: Prepare a reaction mixture containing the isolated microsomes, a radiolabeled substrate (e.g., [14C]malonyl-CoA), an acyl-CoA starter, and necessary cofactors.

  • Inhibition: Add the test compound at various concentrations to the assay mixture.

  • Incubation and Analysis: Incubate the mixture and then extract the fatty acids. Analyze the incorporation of the radiolabel into VLCFAs using techniques like thin-layer chromatography (TLC) followed by autoradiography.

  • Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of VLCFA synthesis (IC50).

Safety and Toxicology

A preliminary assessment of the toxicological profile is crucial. The safety data sheet (SDS) for 2-chloro-N-(4-methylphenyl)acetamide indicates that it can cause skin and serious eye irritation.[12] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[12][13] For more detailed toxicological evaluation, studies on acute and repeated dose toxicity, mutagenicity, and ecotoxicity would be required, following established OECD guidelines.[14]

Conclusion

These application notes provide a comprehensive framework for the initial investigation of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide as a potential new herbicide. By following these protocols, researchers can systematically synthesize, characterize, and evaluate the biological activity and mode of action of this compound. The insights gained from these studies will be critical in determining its potential for further development as a commercial agrochemical.

References

  • Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners - PMC. (n.d.).
  • Guo, H., et al. (2014). Improving cole crop safety and weed control response with chloroacetamide and oxyfluorfen herbicide combinations. Weed Technology. Cambridge University Press. Retrieved from [Link]

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents. (n.d.).
  • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Drug Intermediate Control. (n.d.).
  • Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. (2026, February 3). ResearchGate.
  • Separation of 2-Chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Chloroacetamide - Sciencemadness Wiki. (2020, December 31).
  • 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide - NextSDS. (n.d.).
  • Mode of Action for Chloroacetamides and Functionally Related Compounds. (2026, February 3). ResearchGate.
  • Acetamide, 2-chloro-: Human health tier II assessment. (2016, July 1). Australian Government Department of Health.
  • 2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE - Safety Data Sheet - ChemicalBook. (2026, March 21).
  • Suryawanshi, M. R., et al. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC.
  • 2-Chloroacetamide - Product Data Sheet. (n.d.). MedChemExpress.
  • 2-CHLORO-N-[4-(METHYLTHIO)PHENYL]ACETAMIDE Safety Data Sheets - Echemi. (n.d.).
  • Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed. (2003, April 15).
  • The Indispensable Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Modern Agriculture. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide to Analytical Methods for the Characterization of 2-chloro-N-(1-phenylethyl)acetamide - Benchchem. (n.d.).
  • 2 - SAFETY DATA SHEET. (2025, December 24). Thermo Fisher Scientific.
  • El-Zemity, S. A., et al. (2024, August 6). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. ResearchGate.
  • N-(2-Chloro-4-methylphenyl)acetamide - the NIST WebBook. (n.d.).
  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. (n.d.).
  • 2-Chloro-N-Methyl-N-(4-Nitrophenyl)Acetamide - CLEARSYNTH. (n.d.).
  • 2-Chloro-N-(2-Ethyl-6-Methylphenyl-N-(2-Methoxy-1-Methylethyl) Acetamide Metolachlor: Pesticide Registration Standard - epa nepis. (n.d.).
  • 2-chloro-N-(4-methylphenyl)acetamide | CAS 16634-82-5 | SCBT. (n.d.).
  • 2-Chloro-N-(4-methylphenyl)acetamide | C9H10ClNO | CID 27967 - PubChem. (n.d.).
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - Semantic Scholar. (2021, December 17).
  • A Comparative Analysis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide and Chloroacetamide for Researchers - Benchchem. (n.d.).
  • Acetamide, 2-chloro-N-(4-methylphenyl)- - the NIST WebBook. (n.d.).
  • (PDF) 2-Chloro-N-methyl-N-phenylacetamide - ResearchGate. (n.d.).
  • 2-Chloro-N-(4-Methylphenyl)Acetamide - ChemBK. (2024, April 9).
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. (2020, August 31).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

Welcome to the comprehensive technical support guide for the purification of crude 2-chloro-N-methyl-N-(4-methylphenyl)acetamide. This document is designed for researchers, scientists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the purification of crude 2-chloro-N-methyl-N-(4-methylphenyl)acetamide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction to the Purification of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

2-chloro-N-methyl-N-(4-methylphenyl)acetamide is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions and the integrity of the final product. The crude product, typically obtained from the reaction of N-methyl-p-toluidine with chloroacetyl chloride, is often contaminated with unreacted starting materials, byproducts, and residual solvents. This guide provides detailed protocols and troubleshooting for the two primary methods of purification: recrystallization and column chromatography.

Common Impurities to Consider:

  • Unreacted N-methyl-p-toluidine: A basic impurity that is generally more polar than the product.

  • Unreacted Chloroacetyl Chloride: Highly reactive and usually quenched during the work-up procedure, but its hydrolysis product, chloroacetic acid, can be present.

  • Hydrolyzed Product (N-methyl-N-(4-methylphenyl)acetamide): Can form if the chloro-group is displaced by water.

  • Di-acylated byproducts: Possible if the reaction conditions are not well-controlled.

  • Residual Solvents: Dependent on the synthetic route and work-up procedure.

Safety First: Handling Chloroacetamides

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide and all other chemicals used. Chloroacetamides as a class of compounds are known to be irritants and potentially harmful.[1][2][3][4][5]

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][3][4]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1][5]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Choosing Your Purification Path: A Decision Workflow

The choice between recrystallization and column chromatography depends on the purity of the crude material and the nature of the impurities.

Purification_Decision start Crude 2-chloro-N-methyl-N-(4-methylphenyl)acetamide tlc Perform TLC Analysis start->tlc decision Assess Purity and Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization High Purity (>90%) Impurities with different solubility column Column Chromatography decision->column Low Purity (<90%) Impurities with similar polarity end Pure Product recrystallization->end column->end

Caption: Decision workflow for selecting the appropriate purification method.

Purification by Recrystallization

Recrystallization is an effective technique for purifying compounds that are solids at room temperature, provided a suitable solvent can be found. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.

Recrystallization Protocol

This protocol is a general guideline. The choice of solvent and specific volumes will need to be optimized for your crude material. Based on the purification of the closely related 2-chloro-N-(p-tolyl)acetamide, an ethanol/water mixture is a good starting point.[6]

Materials and Equipment:

  • Crude 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Procedure:

  • Solvent Selection: While an ethanol/water mixture is a good starting point, other solvent systems can be explored. A good recrystallization solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: To the hot solution, add deionized water dropwise until the solution becomes slightly cloudy. Reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization: Troubleshooting and FAQs
Problem Possible Cause Solution
Product does not crystallize The solution is not saturated.Evaporate some of the solvent to concentrate the solution.[7]
Scratch the inside of the flask with a glass rod to induce crystallization.[7]
Add a seed crystal of the pure compound.[7]
Product "oils out" The melting point of the compound is lower than the boiling point of the solvent.Use a solvent with a lower boiling point or a different solvent mixture.
The solution cooled too quickly.Reheat to dissolve the oil and allow to cool more slowly.
Low recovery of product Too much solvent was used.Concentrate the mother liquor and cool again to recover more product.
The compound is too soluble in the cold solvent.Use a different solvent system where the compound has lower solubility at cold temperatures.
Colored impurities in final product Colored impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can adsorb the product.[8]

FAQs:

  • Q: What is the ideal cooling rate for recrystallization?

    • A: Slow cooling is generally preferred as it allows for the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[2]

  • Q: How do I choose the best recrystallization solvent?

    • A: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A common approach is to test the solubility of a small amount of the crude product in various solvents.

Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for purifying complex mixtures or when recrystallization is ineffective.

Column Chromatography Protocol

This is a general protocol for silica gel column chromatography. The optimal eluent system must be determined by Thin Layer Chromatography (TLC) analysis.

Materials and Equipment:

  • Crude 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Step-by-Step Procedure:

  • TLC Analysis: Develop a TLC method to determine a suitable eluent system that provides good separation between the product and impurities. The target product should have an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Column Chromatography: Troubleshooting and FAQs

Column_Troubleshooting start Column Chromatography Issue issue1 Poor Separation start->issue1 issue2 Product Elutes Too Quickly start->issue2 issue3 Product Does Not Elute start->issue3 solution1a Optimize eluent with TLC (aim for Rf ~0.3) issue1->solution1a solution1b Ensure proper column packing (no cracks/bubbles) issue1->solution1b solution2 Decrease eluent polarity issue2->solution2 solution3 Increase eluent polarity (consider gradient elution) issue3->solution3

Caption: Troubleshooting common issues in column chromatography.

FAQs:

  • Q: What is the difference between wet and dry loading?

    • A: In wet loading, the sample is dissolved in the eluent and applied to the column as a solution. In dry loading, the sample is adsorbed onto a small amount of silica gel before being added to the column. Dry loading is preferred when the sample has low solubility in the eluent.

  • Q: What is gradient elution?

    • A: Gradient elution involves gradually increasing the polarity of the eluent during the chromatography run. This is useful for separating compounds with a wide range of polarities.

  • Q: How much silica gel should I use?

    • A: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.

Purity Assessment

After purification, it is essential to assess the purity of the 2-chloro-N-methyl-N-(4-methylphenyl)acetamide.

Recommended Analytical Techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified product should appear as a single spot.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the compound. For the related N-methyl-N-(p-tolyl)acetamide, the following ¹H NMR signals (in CDCl₃) are expected: δ 7.21 (d, 2H), 7.07 (d, 2H), 3.24 (s, 3H), 2.38 (s, 3H), 1.86 (s, 3H).[9] The spectrum of the target compound will be similar but with a singlet for the -CH₂Cl group.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups. For the non-N-methylated analogue, characteristic peaks are observed for the amide N-H and C=O stretches.[10] In the N-methylated compound, the N-H stretch will be absent.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Supporting Information for a publication. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Purification of Acetanilide by Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021, February 23). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-methyl-N-phenylacetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-(2-Chloro-4-methylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-methyl-N-((4-methylphenyl)methyl)acetamide. Retrieved from [Link]

  • PMC. (n.d.). 2-Azido-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. Retrieved from [Link]

Sources

Optimization

common side products in the synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

Technical Support Center: Synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide Welcome to the technical support center for the synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

Welcome to the technical support center for the synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yield, and ensure the highest purity of your target compound.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected, and TLC analysis shows a substantial amount of unreacted N-methyl-p-toluidine. What are the likely causes?

A1: This is a common issue that typically points to three primary factors: inactivation of the nucleophile, reagent degradation, or suboptimal reaction conditions.

  • Inactivation of the Nucleophile: The acylation of N-methyl-p-toluidine with chloroacetyl chloride produces hydrochloric acid (HCl) as a stoichiometric byproduct.[1] In the absence of a suitable base, this strong acid will protonate the lone pair of electrons on the nitrogen atom of the starting amine.[2] This protonated form, the N-methyl-p-toluidinium ion, is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively halting the reaction.[2]

    • Solution: It is essential to use a base, such as pyridine or triethylamine, typically in a slight excess (e.g., 1.1-1.5 equivalents), to neutralize the HCl as it is formed.[3] This ensures a continuous supply of the free, nucleophilic amine to drive the reaction to completion.

  • Reagent Degradation: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture.[4][5] This reaction consumes the acylating agent, converting it to the less reactive chloroacetic acid and HCl.[6] Similarly, N-methyl-p-toluidine, like many aromatic amines, can oxidize over time if not stored properly, which can introduce impurities and affect reactivity.[2]

    • Solution: Always use fresh or recently purified reagents. Ensure chloroacetyl chloride is handled under anhydrous conditions, for example, under an inert atmosphere (Nitrogen or Argon), and stored in a desiccator.[2]

  • Suboptimal Temperature: While the reaction is often exothermic, insufficient thermal energy may lead to a sluggish or incomplete reaction.[2]

    • Solution: The addition of chloroacetyl chloride should be performed at a reduced temperature (0-10 °C) to control the initial exotherm.[3] Afterward, allowing the reaction to warm to room temperature and stir for several hours is typically sufficient for completion.[7] Gentle heating (e.g., 40-60 °C) can be applied if TLC monitoring shows the reaction is stalling, but this should be done cautiously to avoid promoting side reactions.[2]

Q2: My final, isolated product has a distinct yellow or brown tint, not the expected white or off-white color. What causes this discoloration?

A2: The coloration is almost certainly due to the presence of oxidized impurities derived from the N-methyl-p-toluidine starting material. Aromatic amines are notoriously prone to air oxidation, a process that can be accelerated by light and heat, leading to the formation of highly colored polymeric impurities.[2]

  • Solution:

    • Purify the Starting Material: If your N-methyl-p-toluidine is already discolored, consider purifying it by distillation or recrystallization before use.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) will minimize contact with atmospheric oxygen, preventing in-situ oxidation.[2]

    • Purification: The colored impurities can often be removed during the final purification step. Recrystallization from a suitable solvent system, such as ethanol/water, is typically very effective at yielding a pure, white crystalline product.[8][9]

Q3: My NMR spectrum shows the expected product, but also minor aromatic peaks that I cannot account for. Could this be a result of ring acylation?

A3: While N-acylation is kinetically favored, C-acylation (a Friedel-Crafts acylation on the aromatic ring) is a possible side reaction.[1] The N-methylamino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, the existing methyl group already occupies the para position. Therefore, any ring acylation would occur at the positions ortho to the N-methylamino group.

This side reaction is more likely under conditions where the N-acylation is slowed or reversible, or if a Lewis acid catalyst is inadvertently present. If the amine becomes protonated, it becomes a deactivating group, but any remaining unprotonated amine is highly activated towards electrophilic aromatic substitution.

  • Solution:

    • Ensure Efficient N-Acylation: By following the recommendations in A1 (using an adequate amount of base, maintaining anhydrous conditions), you can ensure the N-acylation pathway is rapid and efficient, outcompeting the slower C-acylation.

    • Avoid Lewis Acids: Ensure your glassware is clean and free of any residual Lewis acidic metal salts that could catalyze a Friedel-Crafts reaction.[10]

    • Purification: Ring-acylated byproducts have different polarity and can typically be separated from the desired N-acyl product by column chromatography or careful recrystallization.

Q4: During aqueous work-up, I'm struggling with product isolation and emulsions. My aqueous layer seems to contain an organic salt. What is this impurity?

A4: The most likely water-soluble organic impurity is chloroacetic acid. This is formed by the hydrolysis of unreacted chloroacetyl chloride during the reaction or, more commonly, during the aqueous work-up.[5][6] If you quench the reaction with water while excess chloroacetyl chloride is present, it will rapidly convert to chloroacetic acid and HCl.

  • Solution:

    • Controlled Quench: Quench the reaction mixture by slowly adding it to cold water or a dilute solution of sodium bicarbonate.[11] The bicarbonate will neutralize the excess acid (HCl and chloroacetic acid), which can improve separation.

    • Thorough Washing: During the work-up, wash the organic layer containing your product with a dilute base (e.g., 5% NaHCO₃ solution) to extract any residual chloroacetic acid, followed by a water wash and finally a brine wash to aid in drying.[10]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding the chloroacetyl chloride dropwise at 0-5 °C? The acylation reaction is highly exothermic. A slow, controlled addition at a reduced temperature is a critical safety and purity measure. It prevents a dangerous temperature spike and minimizes the formation of side products that can be favored at higher temperatures.[3]

Q2: Can I use an inorganic base like NaOH or K₂CO₃ instead of an organic base like triethylamine? While possible under certain phase-transfer or Schotten-Baumann conditions, using aqueous inorganic bases can be problematic. Chloroacetyl chloride hydrolyzes very rapidly in water, which would lead to low yields of the desired amide.[12] For this reason, an organic base like triethylamine or pyridine in an anhydrous organic solvent is the preferred method, as it neutralizes the acid byproduct without introducing water that would destroy the electrophile.[3][12]

Q3: What is the best technique for purifying the final product? Recrystallization is the most common and effective method for purifying crude 2-chloro-N-methyl-N-(4-methylphenyl)acetamide.[9] A solvent system like ethanol/water is often a good starting point. The principle is to dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly. The desired product should crystallize out in high purity, leaving more soluble impurities behind in the mother liquor.[9]

Data Summary and Visual Guides

Table 1: Summary of Common Side Products and Mitigation Strategies
Side Product/IssuePotential Cause(s)Recommended Solution(s)
Unreacted Starting AmineInsufficient base; protonation of amine; hydrolysis of acyl chloride.[2]Use 1.1-1.5 equivalents of an organic base (e.g., triethylamine); ensure anhydrous conditions.[3]
Chloroacetic AcidHydrolysis of chloroacetyl chloride by moisture.[5][6]Maintain anhydrous reaction conditions; wash the organic layer with a dilute bicarbonate solution during work-up.[10]
Ring-Acylated ByproductSuboptimal conditions allowing for Friedel-Crafts reaction.[1]Ensure rapid N-acylation by using an adequate base; purify via column chromatography or recrystallization.
Oxidized Amine ImpuritiesAir oxidation of the N-methyl-p-toluidine starting material.[2]Use purified starting material; run the reaction under an inert atmosphere (N₂ or Ar); remove via recrystallization.[2][9]
Triethylamine HydrochlorideThe salt byproduct from the neutralization of HCl by triethylamine.This is an expected byproduct, not an impurity in the final product. It is typically removed by filtration or by washing with water during the work-up.[3]
Diagrams: Reaction and Troubleshooting Workflows

Synthesis_Pathway cluster_reagents Reagents cluster_products Products NMP N-methyl-p-toluidine Target 2-chloro-N-methyl-N- (4-methylphenyl)acetamide NMP->Target + CAC + Base CAC Chloroacetyl Chloride CAC->Target Base Triethylamine Salt Triethylamine HCl Base->Salt + HCl (byproduct)

Caption: Main reaction pathway for the synthesis.

Side_Reactions cluster_side_products Side Products CAC Chloroacetyl Chloride CAA Chloroacetic Acid CAC->CAA + H₂O (Hydrolysis) NMP N-methyl-p-toluidine FC_Product Ring-Acylated Product NMP->FC_Product + CAC (C-Acylation) Protonated_Amine Protonated Amine (Inactive) NMP->Protonated_Amine + HCl (No Base)

Caption: Formation pathways for common side products.

Troubleshooting_Workflow node_sol node_sol Start Low Yield or Impure Product? Check_SM Unreacted Starting Amine? Start->Check_SM Check_Color Product Discolored? Start->Check_Color Check_NMR Unexpected Aromatic Signals? Start->Check_NMR Check_SM->Check_Color No Sol_Base Increase Base Equiv. Use Anhydrous Conditions Check_SM->Sol_Base Yes Check_Color->Check_NMR No Sol_Oxidation Purify Starting Amine Use Inert Atmosphere Check_Color->Sol_Oxidation Yes Sol_Purify Purify via Recrystallization or Chromatography Check_NMR->Sol_Purify Yes

Caption: A logical workflow for troubleshooting common issues.

Recommended Experimental Protocol

This protocol is designed to maximize yield and purity by controlling reaction conditions and minimizing side reactions.

Materials:

  • N-methyl-p-toluidine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol and Deionized Water (for recrystallization)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methyl-p-toluidine (1.0 eq) and anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Acyl Chloride: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.[3] A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting amine is consumed.[2]

  • Work-up:

    • Quench the reaction by slowly pouring the mixture into a separatory funnel containing cold deionized water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution, deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Dissolve the crude solid in a minimum amount of hot 95% ethanol.

    • Slowly add hot deionized water until the solution just begins to turn cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.[9]

References

  • Technical Support Center: Direct Acylation of p-Toluidine - Benchchem. (n.d.).
  • optimizing reaction conditions for N-acylation of p-toluidine - Benchchem. (n.d.).
  • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Drug Intermediate Control. (n.d.).
  • Chloroacetyl chloride - Santa Cruz Biotechnology. (n.d.).
  • Friedel Crafts reaction/Acylation of toluene. - YouTube. (2020, June 10).
  • Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions - Scribd. (n.d.).
  • 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.).
  • Friedel-Crafts Reactions - Chemistry LibreTexts. (2023, January 22).
  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).
  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents. (n.d.).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
  • CAS 79-04-9: Chloroacetyl chloride - CymitQuimica. (n.d.).
  • 2-(METHYLAMINO)-N-(4-METHYLPHENYL)ACETAMIDE HYDROCHLORIDE synthesis. (n.d.).
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. (2022, February 7).
  • A Comparative Guide to the Synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide - Benchchem. (n.d.).
  • Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem. (2002, July 19).
  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS Текст научной статьи по специальности - КиберЛенинка. (2024, May 23).
  • Synthesis of N-methyl-2-(4-chlorophenoxy) acetamide - ResearchGate. (2008, January).
  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS | Austrian Journal of Technical and Natural Sciences. (2024, May 23).
  • 2-chloro-N-(4-chloro-2-methylphenyl)acetamide 95% - Advanced ChemBlocks. (2026, March 19).
  • N-(2-Chloro-4-methylphenyl)acetamide - the NIST WebBook. (n.d.).
  • 16634-82-5(2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Product Description. (n.d.).
  • Application Note: High-Purity Purification of 2-chloro-N-(1-phenylethyl)acetamide via Recrystallization - Benchchem. (n.d.).
  • Chloroacetyl chloride: applications in synthesis and toxicology - ChemicalBook. (2023, July 21).
  • chloroacetamide - Organic Syntheses Procedure. (n.d.).
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.).
  • N-ACETYL-P-TOLUIDINE - CAMEO Chemicals - NOAA. (n.d.).
  • N-METHYL-P-TOLUIDINE | Georganics. (n.d.).
  • p-Toluidine and its salts: Human health tier II assessment. (2015, April 24).

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

Welcome to the technical support center for the synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, action...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this specific amide synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction type for synthesizing 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, and what is the most critical factor for success?

A1: The synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide is a classic nucleophilic acyl substitution, specifically an N-acylation reaction. It is most commonly performed under Schotten-Baumann conditions.[1][2] The reaction involves the secondary amine, N-methyl-p-toluidine, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

The single most critical factor for achieving a high yield is the effective neutralization of the hydrochloric acid (HCl) byproduct generated during the reaction.[3] Without a base, the HCl will protonate the nitrogen atom of the unreacted N-methyl-p-toluidine, forming an ammonium salt. This salt is no longer nucleophilic, effectively halting the reaction and limiting the theoretical maximum yield to 50%.[4]

cluster_0 Reaction Overview Amine N-methyl-p-toluidine (Nucleophile) Product Target Amide Amine->Product Attacks Acyl_Chloride Chloroacetyl Chloride (Electrophile) Acyl_Chloride->Product Byproduct HCl Product->Byproduct Generates Protonated_Amine Protonated Amine (Non-nucleophilic) Byproduct->Protonated_Amine Protonates Amine Base Base (e.g., TEA, NaOH) (HCl Scavenger) Base->Byproduct Neutralizes

Caption: Core reaction pathway and the critical role of the base.

Q2: I'm observing a low yield despite using a base. What are other common pitfalls?

A2: If yield is low even with a base, the issue often lies in one of three areas: reagent quality, temperature control, or reaction conditions (solvent and stoichiometry).

  • Reagent Quality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, which converts it to the unreactive chloroacetic acid.[5][6] Always use a fresh bottle or a recently distilled batch of chloroacetyl chloride and handle it under anhydrous conditions. The purity of your N-methyl-p-toluidine is also crucial; primary amine impurities can lead to side products.

  • Temperature Control: The acylation reaction is highly exothermic.[5][7] Adding chloroacetyl chloride too quickly or at room temperature can cause a rapid temperature spike. This can lead to the formation of dark, tarry polymerization byproducts and degrade both the starting material and the product. The recommended practice is a slow, dropwise addition of the acylating agent to a cooled solution (0–5 °C) of the amine.[7]

  • Solvent and Stoichiometry: The choice of solvent and the molar ratio of reactants are key. For biphasic Schotten-Baumann conditions (e.g., DCM/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. In anhydrous single-phase systems (e.g., DCM with triethylamine), ensure the solvent is truly dry. A slight excess (1.05–1.1 equivalents) of chloroacetyl chloride is often used to drive the reaction to completion, but a large excess complicates purification.[6]

Q3: How do I choose between an inorganic aqueous base (like NaOH) and an organic base (like triethylamine)?

A3: The choice depends on your desired workup procedure and the scale of the reaction. Both can be effective, but they have different implications.

Base TypeSystemAdvantagesDisadvantagesBest For
Inorganic (e.g., NaOH, K₂CO₃) Biphasic (DCM/H₂O, Ether/H₂O)Inexpensive; Byproducts are water-soluble and easily removed during workup.Requires vigorous stirring; Risk of base-catalyzed hydrolysis of the product's chloro group if reaction is too slow or hot.Large-scale synthesis where cost and simple byproduct removal are priorities.
Organic (e.g., Triethylamine) Anhydrous (DCM, THF, MeCN)Homogeneous reaction, often faster; Byproduct (e.g., triethylammonium chloride) can sometimes be filtered off.[7]More expensive; Byproduct salt may be soluble, requiring an aqueous wash for removal; Base itself must be removed.Small to medium-scale lab synthesis where reaction control and homogeneity are desired.

Q4: My final product is difficult to purify and appears as an oil or contains persistent impurities. What purification strategies are most effective?

A4: Impurities often consist of unreacted starting amine, chloroacetic acid (from hydrolysis), or the salt byproduct. A robust acidic and basic workup is the first line of defense.

  • Aqueous Workup: After the reaction is complete, wash the organic layer sequentially with:

    • A dilute acid (e.g., 1M HCl) to remove any unreacted N-methyl-p-toluidine and organic base.

    • A dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted chloroacetyl chloride and any chloroacetic acid.

    • Brine (saturated NaCl solution) to remove bulk water before drying.

  • Recrystallization: This is the most powerful technique for purifying the solid product. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. Common solvents for similar acetamides include ethanol, ethanol/water mixtures, or acetonitrile.[1][5][8]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution & Explanation
Low or No Yield 1. Amine Protonation: Insufficient or no base was used.Add at least 1.1 equivalents of a suitable base (e.g., triethylamine) to neutralize the HCl generated. This keeps the amine nucleophilic.
2. Acyl Chloride Hydrolysis: Chloroacetyl chloride was exposed to moisture.Use a fresh bottle or redistill the chloroacetyl chloride. Ensure all glassware is oven-dried and perform the reaction under an inert atmosphere (e.g., Nitrogen).[9]
3. Incomplete Reaction: Insufficient reaction time or low temperature.Monitor reaction progress by TLC. If starting material persists, allow the reaction to warm to room temperature and stir for several hours.
Formation of Dark, Tarry Substance 1. Runaway Reaction: The reaction temperature was too high due to rapid addition of the acyl chloride.Maintain a low temperature (0–5 °C) during the dropwise addition of chloroacetyl chloride.[7] This controls the exothermic reaction and prevents polymerization/degradation.
Product is an Oil, Not a Solid 1. Presence of Impurities: Unreacted starting materials or solvent residues can depress the melting point.Perform a thorough aqueous workup as described above. Ensure all solvent is removed under reduced pressure. Attempt recrystallization from various solvents.
Multiple Spots on TLC after Reaction 1. Side Reactions: Diacylation or other side reactions may have occurred.Ensure the purity of the starting N-methyl-p-toluidine. Use precise stoichiometry and maintain low temperatures to improve selectivity.
2. Unreacted Starting Materials: Reaction has not gone to completion.Use a slight excess (1.05 eq) of chloroacetyl chloride and increase reaction time. Monitor by TLC until the limiting reagent is consumed.[6]

Optimized Experimental Protocols

Protocol 1: Synthesis using Triethylamine in Anhydrous Dichloromethane

This protocol is ideal for achieving high purity on a laboratory scale.

Step-by-Step Methodology:

  • To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-methyl-p-toluidine (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the amine completely.

  • Add triethylamine (TEA, 1.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[5][7]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid via recrystallization from an ethanol/water mixture.

Caption: Workflow for the anhydrous synthesis protocol.

References

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available from: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • Wang, Z., et al. (2021). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC - NIH. Available from: [Link]

  • SATHEE JEE. (n.d.). Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-p-toluidine. Available from: [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • ACS Publications. (2022). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. Available from: [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Available from: [Link]

  • Google Patents. (2018). WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline.
  • Organic Syntheses. (n.d.). chloroacetamide. Available from: [Link]

  • Austrian Journal of Technical and Natural Sciences. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Available from: [Link]

  • Indian Journal of Chemistry. (2006). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Available from: [Link]

  • NIST WebBook. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. Available from: [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Available from: [Link]

  • Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available from: [Link]

  • CyberLeninka. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Available from: [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. Available from: [Link]

  • Missioui, H., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. PMC. Available from: [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC. Available from: [Link]

  • PubChem - NIH. (n.d.). 2-chloro-N-methyl-N-((4-methylphenyl)methyl)acetamide. Available from: [Link]

  • PubChemLite. (n.d.). 2-chloro-n-methyl-n-[(4-methylphenyl)methyl]acetamide. Available from: [Link]

  • ResearchGate. (2006). (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. Available from: [Link]

Sources

Optimization

resolving impurities in 2-chloro-N-methyl-N-(4-methylphenyl)acetamide by recrystallization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide via recrystall...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide via recrystallization. The content is structured in a practical question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differential solubility.[1] The core principle is that most solids, including our target compound, are significantly more soluble in a hot solvent than in a cold one.[2] Impurities present in the crude material are ideally either highly soluble in the solvent at all temperatures or insoluble in the hot solvent.

The process involves dissolving the crude 2-chloro-N-methyl-N-(4-methylphenyl)acetamide in a minimum amount of a suitable hot solvent.[2][3] Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purified form. The soluble impurities remain dissolved in the cold solvent (the "mother liquor") and are separated during the final filtration step.[1]

Q2: What are the ideal characteristics of a solvent for this recrystallization?

Selecting the right solvent is the most critical step for a successful recrystallization.[2] The ideal solvent should exhibit the following properties:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at room temperature or below.[3] This differential is essential for achieving good recovery.

  • Impurity Solubility Profile: Soluble impurities should remain soluble even when the solvent is cold, while insoluble impurities should not dissolve even when the solvent is hot.[4]

  • Chemical Inertness: The solvent must not react with 2-chloro-N-methyl-N-(4-methylphenyl)acetamide.[3][4]

  • Volatility: The solvent should be reasonably volatile with a relatively low boiling point so it can be easily removed from the purified crystals during the drying phase.[3][5]

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of the pure compound to prevent it from "oiling out" instead of crystallizing.

Q3: How do I choose a starting solvent for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide?

The principle of "like dissolves like" is a good starting point; the polarity of the solvent should be matched to the polarity of the compound.[6] For N-substituted acetamides, which have moderate polarity, alcohols and esters are often suitable. A common and effective solvent for structurally similar compounds is ethanol.[1] For instance, the related compound 2-chloro-N-(p-tolyl)acetamide has been successfully recrystallized from an ethanol/water mixture.[7][8]

The best approach is to perform small-scale solubility tests with a few candidate solvents.

SolventBoiling Point (°C)Suitability Rationale
95% Ethanol ~78Often a good starting point for N-substituted acetamides. Dissolves the compound well when hot, with lower solubility when cold.
Isopropanol (IPA) 82Similar properties to ethanol, can be a good alternative.
Ethyl Acetate 77Good solvent, but often requires a co-solvent like heptane or hexane to reduce solubility upon cooling.
Toluene 111May be suitable if the compound is less polar than anticipated. Its higher boiling point can be advantageous for dissolving stubborn solids.
Water 100The compound is likely insoluble in water, making it an excellent "anti-solvent" for use in a mixed-solvent system with a solvent like ethanol.[9]

Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the purification of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide using a single-solvent system (95% Ethanol).

Step 1: Dissolution

  • Place the crude solid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small volume of 95% ethanol, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add more hot ethanol portion-wise until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of your product in solution even after cooling.[10]

Step 2: Hot Filtration (Optional)

  • If insoluble impurities or colored residues are visible in the hot solution, perform a hot filtration.

  • Pre-heat a glass funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper into the clean flask. Causality: This step must be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel.[11]

Step 3: Cooling and Crystallization

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, pure crystals.[2][12] Rapid cooling can trap impurities within the crystal lattice.[13]

  • Once the flask has reached room temperature, you may place it in an ice bath for 15-20 minutes to maximize crystal formation.

Step 4: Crystal Collection and Washing

  • Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Wash the crystals with a small amount of ice-cold 95% ethanol. Causality: Using ice-cold solvent for washing minimizes the redissolving of your purified product, thereby preventing yield loss.[10]

Step 5: Drying

  • Continue to draw air through the crystals on the Buchner funnel for several minutes to help them dry.

  • Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Q4: My compound is not dissolving, even after adding a lot of hot solvent. What should I do?

This issue points to two possibilities:

  • Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound at any temperature. You will need to select a different solvent based on the solubility tests described earlier.

  • Insoluble Impurities: It's possible your desired compound has dissolved, but you are observing a large fraction of insoluble impurities. If the volume of undissolved material does not seem to decrease as you add more hot solvent, proceed with a hot filtration to remove it.

Q5: The solution has cooled, but no crystals have formed. What went wrong?

This is a common issue known as supersaturation, where the solution contains more dissolved compound than it theoretically should at that temperature.[14] Crystals require a nucleation site to begin forming.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for inducing crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that serve as nucleation sites.[15][16]

  • Seeding: Adding a tiny "seed crystal" of the pure compound provides a template for further crystal growth.[5][15]

  • Reducing Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[14] Gently heating the solution to boil off some of the solvent will increase the concentration and allow crystallization to occur upon cooling.[16]

Q6: My compound separated as an oil, not as crystals. How can I fix this?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[5] This is more common when the compound is significantly impure or when using mixed-solvent systems.

Solution:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation point.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate further.[14] This gives the molecules more time to arrange themselves into an ordered crystal lattice rather than separating as a disordered liquid.

Q7: My final yield is very low. What are the likely causes?

A poor yield is often traced back to a few key steps:[17]

  • Excess Solvent: Using too much solvent during the initial dissolution is the most common cause. A significant portion of your compound will remain in the mother liquor.[10][14]

  • Premature Crystallization: Significant loss of product on the filter paper during hot filtration.

  • Washing with Warm Solvent: Using solvent that is not ice-cold to wash the crystals will dissolve part of your product.

  • Compound Purity: If the crude material has a very low purity to begin with, the final yield of pure material will naturally be low.

Q8: How does the cooling rate impact the purity of my final product?

The rate of cooling has a direct and significant impact on crystal size and purity.

  • Rapid Cooling (Crashing Out): Leads to the formation of many small crystals.[12] This rapid process can trap impurities within the crystal lattice, resulting in a less pure final product.[13][17]

References

  • Solvent Choice. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Université de Sherbrooke. Retrieved from [Link]

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]

  • Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Nichols, L. (2025, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Zhang, R., et al. (2018). Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. Polymers (Basel). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Wang, Y., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI. Retrieved from [Link]

  • Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks. (2023, September 21). AIP Publishing. Retrieved from [Link]

  • Recrystallization1. (n.d.). California State University, Northridge. Retrieved from [Link]

  • Chemical Properties of N-(2-Chloro-4-methylphenyl)acetamide. (n.d.). Cheméo. Retrieved from [Link]

  • Missioui, M., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E. Retrieved from [Link]

  • data reports 2-Azido-N-(4-methylphenyl)acetamide. (2022, June 13). IUCr Journals. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

  • 2-Chloro-N-(4-methylphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization method. (n.d.). Waseda University. Retrieved from [Link]

  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). Simon Fraser University. Retrieved from [Link]

  • Acetamide, 2-chloro-N-(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • N-(2-Chloro-4-methylphenyl)acetamide. (n.d.). NIST WebBook. Retrieved from [Link]

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-methyl-N-(4-methylphenyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the N-acylation of sterically hindered secondary anilines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the N-acylation of sterically hindered secondary anilines. The synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide —typically achieved via the reaction of N-methyl-p-toluidine with chloroacetyl chloride—presents unique mechanistic challenges.

Because secondary anilines exhibit reduced nucleophilicity due to steric hindrance (the N-methyl group) and electron delocalization (the phenyl ring), the highly electrophilic chloroacetyl chloride is prone to side reactions, most notably hydrolysis. This guide is designed to move beyond basic recipes, providing you with the causality behind experimental choices and self-validating protocols to ensure high-yield, high-purity synthesis.

I. Mechanistic Workflow & Pathway Activation

To troubleshoot effectively, we must first visualize the reaction mechanism. The use of a nucleophilic base (like pyridine) is critical here. Pyridine does not merely act as an acid scavenger; it actively attacks chloroacetyl chloride to form a highly reactive acylpyridinium intermediate , which overcomes the steric barrier of N-methyl-p-toluidine[1].

ReactionOptimization A N-Methyl-p-toluidine (Secondary Aniline) D Acylpyridinium Intermediate A->D Nucleophilic Attack B Chloroacetyl Chloride (Acylating Agent) B->D Activation C Base / Solvent System (Pyridine in EtOAc) C->D Catalysis & Scavenging E 2-Chloro-N-methyl-N- (4-methylphenyl)acetamide D->E Chloride Elimination F Pyridinium Chloride (Water Soluble Byproduct) D->F Proton Transfer

Mechanistic pathway of N-acylation for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide synthesis.

II. Diagnostic FAQs: The "Why" Behind Reaction Failures

Q1: Why am I recovering high amounts of chloroacetic acid and unreacted amine instead of the target amide? A1: This is a classic symptom of electrophile hydrolysis outcompeting N-acylation. Under standard aqueous Schotten-Baumann conditions (e.g., NaOH/H₂O or aqueous K₂CO₃), chloroacetyl chloride rapidly hydrolyzes to chloroacetic acid[1]. Because N-methyl-p-toluidine is a sterically hindered secondary aniline, its attack is slow, giving water ample time to destroy your acylating agent. Corrective Action: Switch to anhydrous conditions. Using anhydrous ethyl acetate (EtOAc) with pyridine eliminates water as a competing nucleophile and accelerates the reaction via nucleophilic catalysis[1].

Q2: During the addition of chloroacetyl chloride, my reaction mixture turns black and tarry. How do I prevent this? A2: The reaction between an acid chloride and an amine is violently exothermic. If chloroacetyl chloride is added too quickly or at ambient temperature, localized thermal runaway occurs. This extreme heat causes the oxidative degradation of the aniline, resulting in tar formation. Corrective Action: Ensure the reaction flask is immersed in an ice-water bath (0–5 °C). Add the chloroacetyl chloride dropwise over 20–30 minutes, maintaining the internal temperature below 10 °C.

Q3: My product co-elutes with the starting amine on TLC/HPLC. How do I purify it without column chromatography? A3: Unreacted N-methyl-p-toluidine is basic, whereas your target amide is neutral. You can exploit this pKa difference during the liquid-liquid extraction phase. Corrective Action: Wash the organic layer sequentially with 1M aqueous HCl. The acid protonates the unreacted amine, converting it into a water-soluble hydrochloride salt that partitions into the aqueous layer, leaving the pure neutral amide in the organic phase.

Q4: Can I perform this reaction without toxic chlorinated solvents or pyridine? A4: Yes. If anhydrous conditions are not feasible, recent green chemistry methodologies have demonstrated that N-chloroacetylation can be performed in aqueous phosphate buffer (pH ~7.4) using propylene oxide as a neutral HCl scavenger[2]. Alternatively, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in THF has proven highly effective for hindered aryl amines, though it is a more expensive reagent[3].

III. Quantitative Data: Condition Optimization Matrix

To select the best protocol for your lab's constraints, compare the validated solvent/base systems below:

Solvent SystemBase / CatalystTemperature ProfileExpected Yield (%)Mechanistic Advantage / Limitation
Aqueous Biphasic NaOH or K₂CO₃0 °C to RT40 - 55%Limitation: High rate of acid chloride hydrolysis limits yield for secondary anilines[1].
Dichloromethane (DCM) Triethylamine (TEA)0 °C to RT80 - 85%Advantage: Excellent solubility. Limitation: Halogenated waste; prone to emulsions during workup.
Ethyl Acetate (EtOAc) Pyridine0 °C to RT90 - 95%Advantage: Pyridine acts as a nucleophilic catalyst; EtOAc allows for clean, emulsion-free aqueous workups[1].
Tetrahydrofuran (THF) DBU (1.2 equiv)Room Temp85 - 90%Advantage: DBU drastically accelerates the reaction rate for highly hindered substrates[3].
Phosphate Buffer (aq) Propylene OxideRoom Temp75 - 80%Advantage: Green chemistry approach; avoids volatile organic solvents entirely[2].
IV. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the Anhydrous EtOAc/Pyridine system, which provides the highest yield and easiest scalability for this specific molecule[1]. The procedure is designed as a self-validating system, meaning each step includes a physical or chemical check to confirm success before proceeding.

Reagents Required:

  • N-methyl-p-toluidine (1.0 equiv, 10 mmol, 1.21 g)

  • Chloroacetyl chloride (1.2 equiv, 12 mmol, 1.35 g)

  • Pyridine (1.5 equiv, 15 mmol, 1.18 g)

  • Anhydrous Ethyl Acetate (EtOAc) (25 mL)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, dissolve N-methyl-p-toluidine in 20 mL of anhydrous EtOAc. Add the pyridine.

  • Thermal Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C for 10 minutes.

  • Electrophile Addition: Dissolve chloroacetyl chloride in 5 mL of anhydrous EtOAc. Transfer this to an addition funnel and add it dropwise to the reaction flask over 20 minutes.

    • Self-Validation Check: A white precipitate (pyridinium chloride) should begin forming immediately upon addition. If the solution turns dark brown, your addition rate is too fast.

  • Reaction Propagation: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1.5 hours.

    • Self-Validation Check (TLC): Spot the reaction mixture against the starting amine (Hexanes:EtOAc 4:1). The starting amine will stain active with iodine/ninhydrin. The reaction is complete when the ninhydrin-active spot disappears, leaving only a UV-active, ninhydrin-negative product spot.

  • Quenching & Biphasic Workup: Quench the reaction by adding 10 mL of cold water to dissolve the precipitated salts. Transfer to a separatory funnel.

  • Acidic Wash (Critical Step): Wash the organic layer with 1M HCl (2 x 15 mL).

    • Self-Validation Check: Test the pH of the aqueous waste. It must be <2. This guarantees all unreacted amine and pyridine have been protonated and removed from the organic phase.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (15 mL).

    • Self-Validation Check: Gas evolution (CO₂) will occur as residual chloroacetic acid is neutralized. Vent the funnel frequently until gas evolution ceases.

  • Isolation: Wash with brine (15 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from a mixture of heptane/MTBE to afford pure 2-chloro-N-methyl-N-(4-methylphenyl)acetamide as a crystalline solid[1].

V. Troubleshooting Matrix
Observed IssueMechanistic CauseCorrective Action
Emulsion Formation During Workup Pyridinium salts and biphasic solvent interactions stabilize emulsions (especially common if substituting EtOAc for DCM).Filter the precipitated pyridinium chloride through a Celite pad before adding water for the aqueous workup.
Low Yield (Despite Anhydrous Setup) Atmospheric moisture degraded the chloroacetyl chloride stock solution over time.Distill chloroacetyl chloride prior to use, or purchase a fresh, sure-seal bottle.
Product Fails to Crystallize Trace amounts of unquenched chloroacetyl chloride or chloroacetic acid are acting as crystallization inhibitors[1].Ensure the NaHCO₃ wash is thorough (pH > 8). Stir the crude oil in MTBE and scratch the flask vigorously with a glass rod to induce nucleation.
VI. References
  • Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions - Taylor & Francis Source: tandfonline.com URL:2

  • Working with Hazardous Chemicals - Organic Syntheses (Palladium-Catalyzed C-H Amidation / Acylation Step) Source: orgsyn.org URL:1

  • Reaction of aryl amine with chloroacetyl chloride in the presence of DBU - ResearchGate Source: researchgate.net URL:3

Sources

Optimization

Technical Support Center: Safe Handling and Troubleshooting for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

Disclaimer: The information provided in this guide is intended for trained professionals in a laboratory setting. 2-chloro-N-methyl-N-(4-methylphenyl)acetamide is a research chemical with limited available safety and tox...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The information provided in this guide is intended for trained professionals in a laboratory setting. 2-chloro-N-methyl-N-(4-methylphenyl)acetamide is a research chemical with limited available safety and toxicity data. Therefore, it must be handled with extreme caution, treating it as a potentially hazardous substance. The guidance below is based on the chemical's structure, data from analogous compounds like chloroacetamides and aromatic amines, and general laboratory safety principles. Always consult your institution's safety protocols and the most current Safety Data Sheet (SDS) if available.

Section 1: Hazard Identification and Risk Assessment

Question: What are the primary hazards associated with 2-chloro-N-methyl-N-(4-methylphenyl)acetamide?

Answer: Due to the limited specific data on this compound, a risk assessment must be based on its functional groups: the chloroacetamide moiety and the N-methyl-N-aryl structure.

  • Chloroacetamide Group: This functional group is a reactive electrophile and is associated with several hazards.[1] Structurally similar compounds are known to be harmful if swallowed, and may cause skin and eye irritation, and skin sensitization.[2][3] Animal tests on chloroacetamide suggest it may pose a risk to human reproduction or development.[1] The chloroacetamide group can also act as a covalent binder to cysteine residues in proteins.[1]

  • Aromatic Amine Derivatives: Aromatic amines as a class of compounds are known for their potential toxicity and carcinogenicity.[4][5] They can be absorbed through the skin and may cause adverse health effects with chronic exposure.[4][6]

  • Toxicity of Amides: While amides are generally less toxic than their corresponding amines and acids, they can still present human and ecotoxicity impacts.[7]

Hazard Summary Table

Hazard ClassCategoryHazard Statement (Inferred)Source
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3]
Skin SensitizationPossibleMay cause an allergic skin reaction[2]
Reproductive ToxicityPossibleSuspected of damaging fertility or the unborn child[8]
Aquatic ToxicityLikelyVery toxic to aquatic life with long-lasting effects[1]

Question: What immediate steps should be taken before working with this compound?

Answer:

  • Locate and Review the SDS: If an SDS is available from the supplier, it is the primary source of safety information.

  • Conduct a Pre-Experiment Safety Review: Before any new procedure, perform a formal risk assessment. Identify potential hazards, exposure routes, and emergency procedures.

  • Designate a Work Area: All work with this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.[1][2]

  • Assemble Personal Protective Equipment (PPE): Ensure all necessary PPE is available and in good condition.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Question: What specific PPE is required when handling 2-chloro-N-methyl-N-(4-methylphenyl)acetamide?

Answer: A comprehensive PPE strategy is mandatory to prevent exposure.[1][9]

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[3][10]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1][11] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1][12] For prolonged or repeated contact, a glove with a higher protection class is recommended.[11]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[1][2] For larger quantities or tasks with a higher risk of splashing, consider chemical-resistant coveralls or an apron.[9][13]

  • Respiratory Protection: All work should be conducted in a well-ventilated chemical fume hood to keep airborne concentrations low.[1][2] If working outside of a fume hood is unavoidable, or if the material is being aerosolized, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1][10]

Safe Handling and Storage Workflow

The following diagram outlines the essential steps for safely managing 2-chloro-N-methyl-N-(4-methylphenyl)acetamide in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS & Risk Assessment prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Begin Work handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon Experiment Complete cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_storage Store in a Cool, Dry, Well-Ventilated Area cleanup_waste->cleanup_storage

Caption: Workflow for Safe Handling of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide.

Section 3: Emergency Procedures

Question: What should I do in case of accidental exposure?

Answer: Immediate and appropriate first aid is crucial.[14][15]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][14]

  • Skin Contact: Remove all contaminated clothing while flushing the affected area with plenty of soap and water for at least 15 minutes.[1][3] If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air immediately.[2][16] If they are not breathing, begin artificial respiration (do not use mouth-to-mouth).[16][17] If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[16] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.[2][16]

Question: How should I handle a spill?

Answer:

  • Evacuate: Immediately alert others and evacuate the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated, but do not position yourself in the path of the vapors.

  • Assess: Determine the size and risk of the spill. If it is large, involves other hazardous materials, or you are not trained to handle it, contact your institution's emergency response team.[14]

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1][18] Do not use combustible materials like sawdust.[18]

  • Clean Up: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[2][19] Avoid creating dust.[2][3]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.[1]

  • Dispose: All waste must be disposed of according to federal, state, and local regulations for halogenated organic compounds.[1][20]

Section 4: Experimental Troubleshooting FAQs

Question: My reaction is not proceeding as expected. Could the compound have degraded?

Answer: Yes, degradation is possible. While specific stability data is limited, related compounds can be sensitive to certain conditions.

  • Hydrolysis: The acetamide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating. If your reaction medium is a strong acid or base, consider if the starting material is being consumed by a side reaction.

  • Thermal Decomposition: Heating the compound can lead to decomposition, which may produce toxic and corrosive gases such as nitrogen oxides, hydrogen chloride, and phosgene.[8][10] If your reaction is running at a high temperature, this could be a factor.

  • Incompatibility: Avoid strong oxidizing agents, strong bases, and strong acids, as these can react with the compound.[8][19]

Question: I'm having difficulty purifying the product of my reaction. What are some common issues?

Answer:

  • Residual Starting Material: If the reaction did not go to completion, you will need to choose a purification method that can separate your product from the starting material. Consider their polarity differences for chromatography.

  • Byproducts from Decomposition: If the compound or product has degraded, you may have multiple impurities. It's advisable to run a preliminary analysis (like TLC or LC-MS) to understand the composition of your crude mixture before attempting large-scale purification.

  • Covalent Binding: The chloroacetamide group is a reactive electrophile.[1] It's possible for it to react with nucleophilic components in your reaction mixture, including some solvents or other reagents, leading to unexpected byproducts.

Section 5: Storage and Disposal

Question: How should I store 2-chloro-N-methyl-N-(4-methylphenyl)acetamide?

Answer: Proper storage is essential to maintain the compound's integrity and ensure safety.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][10]

  • Keep it separated from incompatible substances such as strong oxidants, strong bases, and strong acids.[8][19]

  • Ensure the storage area has no drain or sewer access.[8][19]

Question: What is the correct procedure for disposing of this compound and related waste?

Answer: All waste containing this compound is considered hazardous.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[20][21][22]

  • Containers: Use designated, properly labeled, and sealed containers for halogenated organic waste.[20][23] Do not overfill containers.[23]

  • Disposal: Never pour this chemical or its solutions down the drain.[20][24] All waste must be handled by your institution's hazardous waste management personnel for proper disposal, which may involve high-temperature incineration.[20][22]

Disposal Decision Tree

This diagram provides a logical flow for determining the correct waste stream for materials contaminated with 2-chloro-N-methyl-N-(4-methylphenyl)acetamide.

start Waste Material is_liquid Is it a liquid or solid? start->is_liquid is_sharp Is it a sharp (needle, etc.)? is_liquid->is_sharp Solid halogenated_liquid Halogenated Organic Liquid Waste is_liquid->halogenated_liquid Liquid halogenated_solid Halogenated Organic Solid Waste is_sharp->halogenated_solid No sharps_container Contaminated Sharps Container is_sharp->sharps_container Yes

Caption: Decision Tree for Waste Segregation.

References

  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer. Available from: [Link]

  • 2-chloro-N-methyl-N-((4-methylphenyl)methyl)acetamide. PubChem, National Institutes of Health. Available from: [Link]

  • 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide. NextSDS. Available from: [Link]

  • Sodium Amide. Office of Environmental Health and Safety, Princeton University. Available from: [Link]

  • 2-Chloro-N-(4-Methylphenyl)Acetamide. ChemBK. Available from: [Link]

  • Amide 60 Safety Data Sheet. Available from: [Link]

  • Aromatic Amine Pollution. Sustainability Directory. Available from: [Link]

  • Aromatic Amine Toxicity. Sustainability Directory. Available from: [Link]

  • MATERIAL SAFETY DATA SHEETS CHLOROACETAMIDE. Cleanchem Laboratories. Available from: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available from: [Link]

  • The impact of aromatic amines on the environment: risks and damages. IMR Press. Available from: [Link]

  • Toward safer and more sustainable by design biocatalytic amide-bond coupling. Green Chemistry (RSC Publishing). Available from: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available from: [Link]

  • ICSC 0640 - 2-CHLOROACETAMIDE. ILO and WHO. Available from: [Link]

  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety, Florida State University. Available from: [Link]

  • Laboratory chemical waste. Water Corporation. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • Organic liquids acceptable as Waste Solvents. NUS Chemistry. Available from: [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH, CDC. Available from: [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. Available from: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available from: [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. Available from: [Link]

Sources

Troubleshooting

troubleshooting failed reactions with 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

Welcome to the technical support center for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile reagent. Here, we provide in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield for my reaction with 2-chloro-N-methyl-N-(4-methylphenyl)acetamide. What are the common causes and how can I improve it?

Answer: Low or no product yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Poor Reagent Quality The 2-chloro-N-methyl-N-(4-methylphenyl)acetamide may have degraded due to improper storage, leading to hydrolysis or other side reactions.Ensure the reagent is stored in a cool, dry place, away from moisture and direct sunlight[1][2]. For long-term storage, -20°C is recommended[2]. Consider purchasing a fresh batch from a reputable supplier.
Inactive Nucleophile The nucleophile you are using might be weak, sterically hindered, or not sufficiently activated under the reaction conditions.For weakly nucleophilic substrates, consider using a stronger base to deprotonate the nucleophile. The choice of solvent can also play a critical role in nucleophile reactivity.
Suboptimal Reaction Temperature The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be slow, and if it's too high, it could lead to decomposition of the starting material or product.Optimize the reaction temperature by running small-scale experiments at different temperatures (e.g., room temperature, 50 °C, 80 °C).
Inappropriate Solvent The solvent choice affects the solubility of reactants and the reaction mechanism. For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred.Screen different solvents to find the optimal one for your specific reaction. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material[3][4][5].
Presence of Impurities Impurities in the starting materials or solvent can interfere with the reaction. Water is a common impurity that leads to hydrolysis.Use purified reagents and anhydrous solvents. If you suspect impurities in your 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, consider recrystallization.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK optimize_reagents Use Fresh Reagents / Adjust Stoichiometry check_reagents->optimize_reagents Issue Found check_impurities Analyze for Impurities (TLC, HPLC, NMR) check_conditions->check_impurities Conditions OK optimize_conditions Optimize Temperature and Solvent check_conditions->optimize_conditions Issue Found purify_reagents Purify Starting Materials check_impurities->purify_reagents Impurities Detected successful_reaction Successful Reaction check_impurities->successful_reaction No Impurities optimize_reagents->successful_reaction optimize_conditions->successful_reaction purify_reagents->successful_reaction sn2_mechanism reagents Nu⁻ + 2-chloro-N-methyl-N-(4-methylphenyl)acetamide transition_state [Transition State]‡ reagents->transition_state Sɴ2 Attack products Product + Cl⁻ transition_state->products Leaving Group Departure

Sources

Optimization

Acetamide Synthesis Support Center: Troubleshooting Unexpected Byproducts

Welcome to the Technical Support Center for amide synthesis and characterization. As a Senior Application Scientist, I frequently encounter cases where researchers experience poor yields, unexplained mass shifts, or intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amide synthesis and characterization. As a Senior Application Scientist, I frequently encounter cases where researchers experience poor yields, unexplained mass shifts, or intractable impurities during acetamide synthesis.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common synthetic failures—specifically the formation of unexpected byproducts—and provide self-validating protocols to ensure your amide couplings succeed.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: I am using DIC/DCC for an acetamide coupling, but my LC-MS shows a massive byproduct peak with a mass equal to my target acid + the carbodiimide. What happened?

The Diagnosis: You have formed an N-acylurea byproduct[1]. The Causality: Carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) react with carboxylic acids to form an O-acylisourea intermediate[1]. This intermediate is highly reactive and designed to be intercepted by your amine nucleophile. However, if your amine is sterically hindered, poorly soluble, or added too late, the O-acylisourea undergoes a slow, intramolecular O-to-N acyl shift[1]. This rearrangement produces an N-acylurea, which is thermodynamically stable and completely unreactive toward amines[1]. This dead-end pathway consumes both your starting material and your coupling reagent.

Q2: I synthesized an acetamide using acetic anhydride, but I am detecting a +42 Da mass shift impurity. Is this a solvent adduct?

The Diagnosis: No, this is Diacetamide (N-acetylacetamide), formed via over-acylation[2]. The Causality: While the nitrogen lone pair in an amide is delocalized into the carbonyl system (making it a poor nucleophile), it is not entirely inert. Under forcing conditions—such as elevated temperatures, prolonged reaction times, or the use of excess acetic anhydride—the newly formed acetamide can undergo a second acetylation[2][3]. This yields a diacetamide byproduct, which is characterized by a +42 Da mass shift (the addition of a second acetyl group)[2]. This is a common issue in industrial syntheses, such as the production of acetaminophen, where over-acetylation of 4-aminophenol yields diacetamate[2].

Q3: I am using a uronium/aminium salt (e.g., HATU) to couple acetic acid to my amine, but I am isolating a byproduct that matches the mass of my amine + the coupling reagent fragment.

The Diagnosis: You have formed a Guanidinium byproduct[4]. The Causality: Reagents like HATU or HBTU react with carboxylic acids to form active esters. However, if the amine is mixed with the coupling reagent before the carboxylic acid is fully activated, the amine will directly attack the uronium carbon of the coupling reagent[4]. This forms a stable guanidinium salt byproduct, permanently capping your amine and halting the reaction.

Part 2: Visualizing the Pathways

To prevent these byproducts, we must intercept the reactive intermediates before they rearrange or over-react. The diagram below illustrates the divergent pathways of carbodiimide activation and how additives rescue the reaction.

Mechanism A Carboxylic Acid + Carbodiimide B O-Acylisourea (Reactive Intermediate) A->B Activation C Acetamide Product (Desired) B->C + Amine (Fast) D N-Acylurea (Dead-end Byproduct) B->D O-to-N Shift (Slow) E Additive (HOBt/Oxyma) B->E + Additive F OBt Active Ester (Stable Intermediate) E->F F->C + Amine

Caption: Carbodiimide coupling pathways showing N-acylurea formation and suppression via HOBt additives.

Workflow Start LC-MS Analysis of Crude Acetamide Q1 Mass Shift Observed? Start->Q1 B1 +42 Da (Diacetamide) Q1->B1 m/z +42 B2 + Mass of Carbodiimide (N-Acylurea) Q1->B2 m/z + DIC/DCC B3 Amine + Uronium Mass (Guanidinylation) Q1->B3 m/z + HATU fragment S1 Reduce Ac2O equivalents or use mild hydrolysis B1->S1 S2 Add HOBt/HOAt to intercept O-acylisourea B2->S2 S3 Pre-activate acid for 5 min before amine addition B3->S3

Caption: Diagnostic troubleshooting workflow for identifying and resolving acetamide synthesis byproducts.

Part 3: Analytical Characterization of Byproducts

To build a self-validating analytical system, you must be able to definitively identify your impurities. Use the following quantitative data table to cross-reference your LC-MS, NMR, and FT-IR results.

Byproduct TypeMechanism of FormationLC-MS Mass Shift (m/z)Key 1H-NMR SignaturesKey FT-IR Frequencies
N-Acylurea O-to-N rearrangement of O-acylisourea[1]+126 Da (if using DIC)+206 Da (if using DCC)Loss of amide N-H proton; complex multiplet shifts for urea alkyl groups~1700 cm⁻¹ (urea C=O), ~1650 cm⁻¹ (amide C=O)
Diacetamide Over-acetylation by excess anhydride[2]+42 Da (relative to target acetamide)Two distinct acetyl -CH3 singlets (~2.1-2.4 ppm) integrating to 3H each~1735 cm⁻¹, ~1700 cm⁻¹ (characteristic imide doublet)[3]
Guanidinium Direct reaction of amine with HATU/HBTU[4]+99 Da (tetramethyluronium fragment)Sharp singlet (~3.0 ppm) integrating to 12H (four N-methyl groups)~1670 cm⁻¹ (C=N stretch), absence of amide carbonyl

Part 4: Self-Validating Experimental Protocols

Protocol A: Suppressing N-Acylurea Formation via Additive Trapping

To prevent the O-to-N shift, we introduce an additive (e.g., HOBt or Oxyma) that reacts with the O-acylisourea faster than the rearrangement can occur, forming a stable active ester[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM (0.1 M concentration).

  • Cooling: Chill the reaction vessel to 0 °C. Causality: Lower temperatures suppress the thermodynamic O-to-N rearrangement while allowing the kinetic formation of the active ester.

  • Activation: Add DIC or DCC (1.1 eq) dropwise. Stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes.

  • Validation Check: Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (proving the active ester was formed) and no N-acylurea mass.

  • Coupling: Once activation is confirmed, add the amine (1.2 eq) and a base like DIPEA (2.0 eq) if the amine is a salt.

  • Completion: Stir for 2–4 hours. The OBt active ester will smoothly convert to the desired acetamide with minimal N-acylurea contamination[1].

Protocol B: Selective Hydrolysis of Diacetamide Impurities

If you have already formed a diacetamide via over-acetylation[2], you can selectively hydrolyze the more labile imide-like bond to recover the primary acetamide without cleaving the desired amide bond.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude mixture containing the diacetamide in a miscible solvent system (e.g., THF/Water, 3:1 v/v).

  • Mild Hydrolysis: Add a mild base, such as Potassium Carbonate (K2CO3, 1.5 eq) or Lithium Hydroxide (LiOH, 1.1 eq). Causality: Diacetamides (imides) are significantly more electrophilic than standard amides. A mild base will selectively attack one of the acetyl carbonyls, expelling the desired mono-acetamide as the leaving group.

  • Monitoring (Self-Validation): Monitor the reaction strictly by TLC or LC-MS every 30 minutes. Watch for the disappearance of the +42 Da peak and the growth of the target acetamide peak.

  • Quenching: Once the diacetamide is consumed, immediately neutralize the reaction with 1M HCl to pH 6-7 to prevent hydrolysis of the target acetamide.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

References

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. American Pharmaceutical Review. Available at: [Link]

  • Diacetamide - Wikipedia. Wikipedia. Available at:[Link]

Sources

Troubleshooting

safe handling and disposal of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide waste

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical safety, handling, and disposal workflows for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical safety, handling, and disposal workflows for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide .

This compound is not standard organic waste; it is a highly reactive alpha-chloroacetamide. To ensure laboratory safety and environmental compliance, we must move beyond basic disposal guidelines and understand the chemical causality behind its hazards. This guide provides self-validating protocols to ensure complete chemical deactivation before disposal.

Section 1: Chemical Properties & Hazard Causality (FAQ)

Q: Why does 2-chloro-N-methyl-N-(4-methylphenyl)acetamide require specialized handling compared to standard halogenated waste? A: The hazard stems directly from its molecular structure. The alpha-chloroacetamide moiety features an electron-withdrawing carbonyl group adjacent to a carbon-chlorine bond. This inductive effect makes the alpha-carbon highly electrophilic. In a biological context, it acts as a potent alkylating agent, capable of undergoing SN​2 nucleophilic attack by biological nucleophiles (such as thiol groups in proteins or amine groups in DNA), which is the primary mechanism behind its toxicity and skin sensitization risks 1[1]. Disposing of it unquenched risks uncontrolled cross-reactions with other waste streams.

Q: What is the mechanistic logic behind quenching this compound? A: Because the compound is a strong electrophile, we must intentionally expose it to a superior, sacrificial nucleophile before disposal. Sodium thiosulfate ( Na2​S2​O3​ ) is the industry standard for this. The thiosulfate ion outcompetes biological targets, permanently displacing the chloride ion to form a water-soluble, non-toxic Bunte salt (S-alkyl thiosulfate) 2[2], 3[3].

Mechanism cluster_Tox Biological Toxicity Pathway cluster_Quench Chemical Quenching Pathway Electrophile Alpha-Chloroacetamide (Electrophile) BioNuc Biological Nucleophiles (DNA Guanine, Proteins) Electrophile->BioNuc Uncontrolled Exposure Thiosulfate Sodium Thiosulfate (Strong Nucleophile) Electrophile->Thiosulfate Controlled Quenching Adduct Covalent Adduct Formation (Toxicity/Sensitization) BioNuc->Adduct Bunte Bunte Salt (S-alkyl thiosulfate) + NaCl (Safe) Thiosulfate->Bunte SN2 Displacement

Figure 1: Mechanistic logic of electrophilic toxicity versus nucleophilic quenching.

Section 2: Troubleshooting Spills & Validation (Q&A)

Q: If a benchtop spill occurs, how do I validate that my decontamination efforts were successful? A: Visual inspection is insufficient for alkylating agents. You must implement a self-validating system using the 4-(4-nitrobenzyl)pyridine (NBP) assay . NBP acts as a surrogate for DNA bases. If active alkylating agents remain on the surface or in the waste, they will alkylate the NBP. Upon the addition of a strong base, this adduct undergoes a structural shift, turning an intense blue or purple 4[4], 5[5]. A colorless result definitively proves the area is safe 6[6].

Section 3: Waste Quenching & Disposal Protocols

Before initiating disposal, review the quantitative data comparing standard quenching agents to understand why thiosulfate is the mandated choice for bulk waste.

Table 1: Quantitative Comparison of Quenching Agents for Alkylating Waste

Quenching AgentReaction MechanismRelative KineticsByproduct ToxicityRecommended Use Case
Sodium Thiosulfate (2M) SN​2 Displacement (Bunte Salt)Moderate (2-4 hours)Low (Water-soluble salts)Primary Standard for bulk liquid waste
Ammonium Hydroxide Ammonolysis / AminationSlow (12-24 hours)Moderate (Amines)Small-scale vapor/fume quenching
2-Mercaptoethanol Thiol AlkylationFast (< 1 hour)High (Foul odor, toxic)Micro-scale biological assays
Experimental Protocol: Biphasic Thiosulfate Quenching and NBP Validation

Phase 1: Quenching Reaction

  • Calculate Stoichiometry: Determine the maximum molar quantity of the chloroacetamide in your organic waste stream.

  • Prepare Quench Solution: Prepare a fresh 2.0 M aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

  • Biphasic Mixing: In a fume hood, add the aqueous thiosulfate solution to the organic waste at a minimum 3:1 molar excess (thiosulfate to alkylating agent).

  • Agitation (Critical Step): Stir vigorously using a magnetic stir plate for at least 4 hours. Causality Note: Because the waste is in an organic solvent and the nucleophile is aqueous, vigorous stirring is mandatory to maximize surface area and overcome the mass-transfer limitations of this biphasic SN​2 reaction.

Phase 2: Self-Validating NBP Assay

  • Sample Extraction: Aliquot 100 µL of the organic layer into a glass test tube.

  • Reagent Addition: Add 1 mL of a 5% (w/v) solution of 4-(4-nitrobenzyl)pyridine (NBP) in acetone.

  • Thermal Incubation: Heat the mixture at 80°C in a water bath for 10 minutes to force any residual alkylation.

  • Alkalization: Cool to room temperature, then add 1 mL of 10% potassium carbonate (aqueous) or triethylamine.

  • Readout:

    • Colorless/Faint Yellow: Quench is 100% complete. Proceed to Phase 3.

    • Intense Blue/Purple: Active electrophile remains. Add additional thiosulfate and resume stirring for 2 hours before re-testing.

Phase 3: Phase Separation & Disposal

  • Transfer the fully quenched mixture to a separatory funnel.

  • Separate the aqueous layer (now containing the deactivated, water-soluble Bunte salts) and dispose of it in the aqueous waste stream.

  • Dispose of the organic layer in the standard halogenated organic waste carboy.

Workflow Start Waste Collection (Active Alkylating Agent) AddThio Add 2M Sodium Thiosulfate (Aqueous) Start->AddThio Stir Vigorous Stirring (Biphasic SN2 Reaction) AddThio->Stir Test NBP Colorimetric Test (Validation) Stir->Test Decision Color Result? Test->Decision Blue Blue/Purple (Incomplete Quench) Decision->Blue Positive Clear Colorless (Fully Quenched) Decision->Clear Negative Blue->Stir Add more thiosulfate & time DisposeOrg Organic Phase -> Halogenated Waste Clear->DisposeOrg DisposeAq Aqueous Phase -> Aqueous Waste Clear->DisposeAq

Figure 2: Step-by-step quenching and self-validation workflow for alkylating waste.

References

  • National Institutes of Health (PubChem). Chloroacetamide | ClCH2CONH2 | CID 6580.
  • Angewandte Chemie (via ResearchGate). Commonly Used Alkylating Agents Limit Persulfide Detection by Converting Protein Persulfides into Thioethers.
  • World Intellectual Property Organization (Google Patents). WO2013091070A1 - Cyclic peptide mixtures from flaxseed and uses thereof (Thiosulfate Quenching).
  • Deutsches Patent- und Markenamt (Google Patents). DE10035199A1 - Test kit for detecting alkylating chemical warfare agents, comprises 4-(4-nitrobenzyl) pyridine.
  • U.S. Environmental Protection Agency (EPA). Supplement to All Hazards Receipt Facility (AHRF) Screening Protocol (NBP Test).
  • ResearchGate. Comparison of the Alkylating Activity of Aqueous and Ethanol Extracts of Morinda Lucida Root Bark with Chlorambucil (NBP Assay Methodology).

Sources

Reference Data & Comparative Studies

Validation

Covalent Warhead Optimization: Alternative Reagents to 2-Chloro-N-methyl-N-(4-methylphenyl)acetamide

Executive Summary In the realm of Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitors (TCIs), 2-chloro-N-methyl-N-(4-methylphenyl)acetamide serves as a prototypical electrophilic building block. Featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitors (TCIs), 2-chloro-N-methyl-N-(4-methylphenyl)acetamide serves as a prototypical electrophilic building block. Featuring an α -chloroacetamide warhead, it is designed to irreversibly modify nucleophilic cysteine residues on target proteins[1].

However, while chloroacetamides are highly effective for initial hit generation and chemical biology profiling, their high intrinsic reactivity often precludes them from becoming viable clinical candidates. Driven by the low activation energy of the SN​2 nucleophilic substitution pathway, chloroacetamides rapidly react with off-target cellular thiols and are quickly cleared by glutathione (GSH) in vivo[2]. To develop safe and selective therapeutics, researchers must replace the chloroacetamide moiety with alternative warheads that balance intrinsic chemical stability with proximity-driven target engagement[3].

Rational Warhead Replacement Strategies

When optimizing a compound like 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, the goal is to retain the non-covalent recognition elements (the N-methyl and p-tolyl groups) while substituting the reactive α -chloro group with a more tunable electrophile.

Acrylamides (The Tunable Gold Standard)

Replacing the chloroacetamide with an acrylamide yields N-methyl-N-(4-methylphenyl)acrylamide . This is the most common optimization step in modern drug development[4].

  • Causality: This substitution fundamentally shifts the reaction mechanism from a direct SN​2 alkylation to a conjugate Michael addition[4]. The extended π -conjugation of the acrylamide allows for precise tuning of the Lowest Unoccupied Molecular Orbital (LUMO) energy. Consequently, acrylamides exhibit a much longer GSH half-life ( t1/2​ ), relying heavily on the non-covalent binding affinity of the scaffold to drive the local concentration and trigger the reaction specifically at the target site[5].

Vinyl Sulfonamides (The Geometric Alternative)
  • Causality: Acrylamides and chloroacetamides are generally planar. If the target's cysteine is buried in a sterically restricted pocket, a planar warhead may fail to achieve the correct trajectory for nucleophilic attack. Vinyl sulfonamides feature a tetrahedral sulfur center, altering the attack vector[]. They generally possess higher intrinsic reactivity than acrylamides but remain more stable than chloroacetamides, making them highly successful in targeting challenging mutants like KRAS G12C[7].

α -Chlorofluoroacetamides (CFA) (The Proximity-Activated Electrophile)
  • Causality: If an SN​2 mechanism is strictly required for target engagement, adding a fluorine atom to the α -carbon (creating a CFA) paradoxically reduces the intrinsic reactivity of the warhead compared to a standard chloroacetamide[4]. The strong electron-withdrawing nature of fluorine creates stereoelectronic effects that stabilize the ground state. However, when perfectly aligned in the target pocket, CFAs undergo rapid covalent bond formation, offering a superior selectivity profile for targets like EGFR[4].

Mechanistic Divergence

G Cys Protein Cysteine (Nucleophile) CA Chloroacetamide (SN2 Pathway) Cys->CA Direct Attack (High Intrinsic Reactivity) AC Acrylamide (Michael Addition) Cys->AC Conjugate Attack (Tunable Reactivity) Adduct1 Irreversible Thioether Adduct CA->Adduct1 -HCl Adduct2 Reversible/Irreversible Thioether Adduct AC->Adduct2 Protonation

Mechanistic divergence of cysteine nucleophilic attack on chloroacetamide versus acrylamide.

Quantitative Comparison of Alternative Warheads

Warhead ClassRepresentative DerivativeReaction MechanismTypical GSH t1/2​ In Vivo Suitability
Chloroacetamide 2-chloro-N-methyl-N-(p-tolyl)acetamide SN​2 Substitution1 – 10 hoursPoor (High off-target toxicity)
Acrylamide N-methyl-N-(p-tolyl)acrylamideMichael Addition> 24 hoursExcellent (FDA-approved standard)
Vinyl Sulfonamide N-methyl-N-(p-tolyl)ethenesulfonamideMichael Addition10 – 24 hoursGood (Requires specific geometry)
CFA 2-chloro-2-fluoro-N-methyl-N-(p-tolyl)acetamide SN​2 Substitution> 48 hoursVery Good (Proximity-driven)

(Data synthesized from comparative reactivity studies[2][3][8])

Self-Validating Experimental Protocols

To objectively compare these alternatives, researchers must employ a coupled screening workflow that measures both intrinsic chemical reactivity and target-specific engagement.

Protocol 1: Intrinsic Reactivity Profiling (GSH t1/2​ Assay)

Causality: Glutathione (GSH) is used as a surrogate for cellular thiols. Measuring the pseudo-first-order degradation rate of the warhead in the presence of excess GSH ensures the selected alternative will not be instantly neutralized in the bloodstream[3][8].

  • Preparation: Prepare a 250 μ M solution of the test compound in PBS buffer (pH 7.4) containing 5% acetonitrile to maintain solubility[3].

  • Internal Standard: Add 100 μ M of an inert internal standard (e.g., indoprofen) to normalize LC-MS injection volumes[3].

  • Initiation: Add 5 mM GSH to the mixture. The large molar excess ensures pseudo-first-order reaction kinetics[3][8].

  • Sampling: Extract aliquots at 0, 1, 2, 4, 8, 12, 24, and 48 hours. Quench immediately with 1% formic acid to halt the reaction.

  • Analysis: Analyze via LC-MS. Plot the Area Under the Curve (AUC) of the parent compound over time and fit to a one-phase decay regression to calculate t1/2​ [1][3].

  • Self-Validation System: Always run a parallel control without GSH to differentiate covalent reactivity from spontaneous aqueous degradation[3]. Include a highly reactive bromoacetamide as a positive kinetic control.

Protocol 2: Target Engagement via Intact Protein MS

Causality: A prolonged GSH half-life is advantageous only if the compound retains the ability to label the target protein. Intact Mass Spectrometry validates that the non-covalent scaffold successfully drives proximity-based covalent bond formation[9].

  • Incubation: Incubate 2–10 μ M of the recombinant target protein with 200 μ M of the alternative fragment for 24 hours at 4 °C[9].

  • Purification: Desalt the protein using a C4 ZipTip. This critical step removes all non-covalently bound ligands, ensuring only irreversible adducts are measured.

  • Detection: Analyze the sample using MALDI-TOF or ESI-LC-MS[1][9].

  • Quantification: Calculate the percentage of labeling by comparing the peak intensity of the unmodified protein mass against the shifted mass of the protein-ligand adduct[1].

  • Self-Validation System: Pre-incubate the target protein with a known irreversible active-site inhibitor for 1 hour before adding the test compound. A lack of mass shift in this control confirms that the alternative warhead is selectively labeling the correct functional cysteine, rather than a surface-exposed decoy.

Experimental Workflow Visualization

Workflow Step1 1. Warhead Selection (Acrylamide, CFA, VS) Step2 2. Intrinsic Reactivity (GSH t1/2 via LC-MS) Step1->Step2 Synthesize analogs Step3 3. Target Engagement (Intact Protein MS) Step2->Step3 Select t1/2 > 24h Step4 4. Cellular Washout (Target Occupancy) Step3->Step4 Select >80% Labeling

Step-by-step FBDD experimental workflow for evaluating alternative covalent warheads.

References

  • Computational Methods for Predicting Chemical Reactivity of Covalent Compounds ACS Public
  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 PLOS ONE (via doi.org)
  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors ELTE
  • Characterizing and screening commercially available irreversible covalent fragments Practical Fragments Blog
  • Peptide Covalent Inhibitors Targeting PPI BOC Sciences
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development NIH PMC
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery JACS Au (ACS Public
  • Recent Advances in Covalent Drug Discovery MDPI Pharmaceuticals
  • Contribution of Noncovalent Recognition and Reactivity to the Optimization of Covalent Inhibitors: A Case Study on KRasG12C NIH PMC

Sources

Comparative

A Comparative Analysis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide and Its Analogs: A Guide for Researchers

This guide provides a comprehensive comparative analysis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide and its structural analogs. Designed for researchers, scientists, and drug development professionals, this documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized perspective on the structure-activity relationships, potential applications, and experimental considerations for this versatile class of compounds. We will delve into the causality behind experimental designs and ground our claims in authoritative literature, providing a trustworthy resource for advancing research and development.

Introduction: The Chloroacetamide Scaffold

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry and agrochemistry. Its derivatives are known to exhibit a wide range of biological activities, including antifungal, herbicidal, anticancer, and central nervous system effects.[1][2][3][4] The introduction of a chlorine atom on the acetyl group, creating the 2-chloroacetamide moiety, often enhances biological activity.[5] This is frequently attributed to the chloro group's ability to act as a good leaving group in nucleophilic substitution reactions, allowing for covalent modification of biological targets, or to its influence on the molecule's overall electronic properties and lipophilicity.

This guide focuses on 2-chloro-N-methyl-N-(4-methylphenyl)acetamide as a central compound for comparison. By systematically analyzing its analogs—which vary by substitution on the phenyl ring and the amide nitrogen—we can elucidate the key structural features that govern their biological and chemical properties.

Synthetic Strategies: A Generalizable Approach

The synthesis of 2-chloro-N-arylacetamides is typically achieved through a straightforward and robust nucleophilic acyl substitution. The most common method involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base or in a solvent like glacial acetic acid to neutralize the HCl byproduct.[6]

The synthesis of the parent compound, 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, follows this principle, starting from N-methyl-p-toluidine.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aniline N-methyl-p-toluidine Solvent Solvent/Base (e.g., Glacial Acetic Acid, Sodium Acetate) Aniline->Solvent Dissolve AcylChloride Chloroacetyl Chloride AcylChloride->Solvent Add dropwise Product 2-chloro-N-methyl-N- (4-methylphenyl)acetamide Solvent->Product Stir & Precipitate G Chloroacetamide Chloroacetamide Herbicide VLCFA VLCFA Elongase (Enzyme) Chloroacetamide->VLCFA Inhibits Synthesis VLCFA Synthesis VLCFA->Synthesis Catalyzes WeedDeath Weed Death VLCFA->WeedDeath Inhibition leads to Waxes Cuticular Waxes & Suberin Synthesis->Waxes Produces Protection Plant Protection (Water Retention) Waxes->Protection Provides G cluster_activity Biological Activity cluster_mods Structural Modifications Core 2-Chloroacetyl Amide Linker N-Substituent (R1) Phenyl Ring (R2, R3, R4) Antifungal Antifungal Core:f0->Antifungal Herbicidal Herbicidal Core:f0->Herbicidal Anticancer Anticancer Core:f3->Anticancer CNS CNS Activity Core:f2->CNS Core:f3->CNS Chloro α-Chloro Group Chloro->Core:f0 Enhances activity (electrophilicity) N_Methyl N-Methyl (R1) N_Methyl->Core:f2 Increases lipophilicity, alters metabolism p_Methyl p-Methyl (R4) p_Methyl->Core:f3 Increases lipophilicity p_Nitro p-Nitro (R4) p_Nitro->Core:f3 Electron-withdrawing, potential for cytotoxicity

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Validation

A Comparative Guide to the Validation of Analytical Methods for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide Quantification

For Researchers, Scientists, and Drug Development Professionals Introduction 2-chloro-N-methyl-N-(4-methylphenyl)acetamide is a chemical compound with potential applications in pharmaceutical and agrochemical research.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-methyl-N-(4-methylphenyl)acetamide is a chemical compound with potential applications in pharmaceutical and agrochemical research.[1] Its chemical structure, C9H10ClNO, and molecular weight of 183.63 g/mol , necessitate precise and accurate quantification for safety, efficacy, and quality control purposes.[1][2] The development and validation of robust analytical methods are therefore critical for its use in regulated industries.

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), to ensure the scientific soundness and reliability of the analytical procedures.[3][4][5]

Methodology Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the quantification of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide will depend on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For 2-chloro-N-methyl-N-(4-methylphenyl)acetamide, a reversed-phase HPLC method with UV detection is a suitable approach.

  • Principle: The analyte is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The concentration of the analyte is determined by its absorbance of UV light at a specific wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.

  • Principle: The analyte is vaporized and introduced into a gaseous mobile phase (carrier gas) which flows through a capillary column. The separation is based on the analyte's boiling point and its interaction with the stationary phase. The mass spectrometer then ionizes the separated components and measures their mass-to-charge ratio, providing both qualitative and quantitative information.

Method Validation According to ICH Q2(R2) Guidelines

The validation of an analytical procedure is crucial to demonstrate its fitness for the intended purpose.[5] The following parameters, as outlined in the ICH Q2(R2) guidelines, must be evaluated for both the HPLC-UV and GC-MS methods.[3][4][6]

1. Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Approach:

    • Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the analyte.

    • Analyze a spiked sample (matrix with a known amount of the analyte) to confirm the peak identity and resolution from other components.

    • For the GC-MS method, the specificity is further enhanced by comparing the mass spectrum of the analyte in the sample to that of a reference standard.

2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Experimental Approach:

    • Prepare a series of at least five standard solutions of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide at different concentrations.

    • Analyze each standard solution in triplicate.

    • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be close to 1 (typically >0.99).

3. Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.

  • Experimental Approach:

    • Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., at three levels: low, medium, and high).

    • Analyze the spiked samples in triplicate and calculate the percentage recovery.

    • The acceptance criteria for recovery are typically within 80-120%.

4. Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

    • Experimental Approach: Analyze at least six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.

    • Experimental Approach: Analyze the same sample on different days by different analysts.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach:

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (standard deviation of the blank) / (slope of the calibration curve)

      • LOQ = 10 * (standard deviation of the blank) / (slope of the calibration curve)

    • Based on Signal-to-Noise Ratio:

      • LOD is typically determined at a signal-to-noise ratio of 3:1.

      • LOQ is typically determined at a signal-to-noise ratio of 10:1.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Approach:

    • For HPLC-UV: Introduce small variations in mobile phase composition (e.g., ±2% organic solvent), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).

    • For GC-MS: Introduce small variations in the initial oven temperature (e.g., ±5°C), temperature ramp rate (e.g., ±1°C/min), and carrier gas flow rate (e.g., ±0.1 mL/min).

    • The effect of these variations on the analytical results is evaluated.

Data Presentation: A Comparative Summary

The following table provides a hypothetical but realistic comparison of the validation parameters for the HPLC-UV and GC-MS methods for the quantification of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide.

Validation Parameter HPLC-UV Method GC-MS Method
Specificity GoodExcellent (with mass spectral confirmation)
Linearity (r²) > 0.999> 0.998
Range 0.1 - 100 µg/mL0.01 - 20 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD)
- Repeatability< 2%< 5%
- Intermediate Precision< 3%< 7%
LOD ~0.03 µg/mL~0.003 µg/mL
LOQ ~0.1 µg/mL~0.01 µg/mL
Robustness RobustModerately Robust

Experimental Protocols

HPLC-UV Method Protocol

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide (typically around 240-260 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to achieve a concentration within the linear range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution.

GC-MS Method Protocol

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

    • The concentration should be adjusted to fall within the linear range of the method.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Volatile Solvent Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Extract Extract Ion Chromatogram Detect->Extract Integrate Integrate Peak Area Extract->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

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Comparative

spectroscopic comparison of starting material and product in acetamide synthesis

Executive Summary The transformation of a carboxylic acid into a primary amide is a foundational reaction in organic synthesis and drug development. However, verifying the complete conversion of acetic acid to acetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of a carboxylic acid into a primary amide is a foundational reaction in organic synthesis and drug development. However, verifying the complete conversion of acetic acid to acetamide requires rigorous analytical oversight. This guide provides an objective, data-driven comparison of the starting material (acetic acid) and the product (acetamide) using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the quantum mechanical and electronic causalities behind these spectral shifts, researchers can establish self-validating analytical workflows that ensure high-purity product isolation.

Mechanistic Rationale & Experimental Design

The synthesis of acetamide from acetic acid typically proceeds via an ammonium acetate intermediate. Because the direct nucleophilic acyl substitution of a carboxylic acid by an amine is thermodynamically unfavorable at room temperature (resulting merely in an acid-base salt), high-temperature thermal dehydration is required to drive the reaction forward.

G SM Starting Material Acetic Acid Intermediate Ammonium Acetate (Intermediate) SM->Intermediate Reagent Ammonia (NH3) Reagent->Intermediate Reaction Thermal Dehydration (-H2O, >170°C) Intermediate->Reaction Heat Product Crude Acetamide (Distillation 215-225°C) Reaction->Product Distill Analysis Spectroscopic Validation (IR, 1H/13C NMR) Product->Analysis Purify & Test

Figure 1: Experimental workflow for the synthesis and spectroscopic validation of acetamide.

Self-Validating Synthesis Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system where physical observations dictate the progression of the workflow.

  • Salt Formation: Slowly add solid ammonium carbonate to glacial acetic acid in a round-bottom flask until effervescence ceases.

    • Causality: Generating the ammonium acetate salt in situ ensures stoichiometric balance and prevents the premature volatilization of ammonia gas.

  • Thermal Dehydration: Equip the flask with a short-path distillation head. Heat the mixture gradually to 170°C using a heating mantle.

    • Validation: This step is self-indicating. The physical distillation of water into the receiving flask confirms that dehydration is actively occurring. Maintain temperature until water evolution completely ceases.

  • Product Isolation: Increase the mantle temperature to drive over the product. Collect the fraction boiling between 215–225°C.

    • Causality: Acetamide has a boiling point of 221°C. Collecting this specific fraction cleanly separates the target amide from unreacted acid and degradation byproducts.

  • Crystallization & In-Process Check: Allow the distillate to cool and solidify (m.p. 78–80°C). Recrystallize from a mixture of ethyl acetate and methanol.

    • Validation: Before proceeding to NMR, perform a rapid Attenuated Total Reflectance (ATR) IR scan. The complete absence of a broad 3300–2500 cm⁻¹ band confirms the absence of residual acetic acid, validating the sample for high-resolution NMR analysis.

Spectroscopic Signatures & Causality

Infrared (IR) Spectroscopy

IR spectroscopy provides the most immediate confirmation of functional group transformation.

  • Starting Material (Acetic Acid): Exhibits a massive, broad O-H stretching band spanning 3300 to 2500 cm⁻¹ due to strong intermolecular hydrogen bonding, alongside a sharp carbonyl (C=O) stretch at ~1710 cm⁻¹[1].

  • Product (Acetamide): The broad O-H band is replaced by two distinct N-H stretching spikes at ~3350 cm⁻¹ (asymmetric) and ~3180 cm⁻¹ (symmetric)[2].

  • Causality of the Carbonyl Shift: In acetamide, the C=O stretch shifts down to ~1670 cm⁻¹ (the Amide I band)[2]. Nitrogen is less electronegative than oxygen, making its lone pair highly available for resonance delocalization into the carbonyl π -system. This electron donation significantly increases the single-bond character of the C=O bond, lowering its force constant and, consequently, its vibrational frequency.

¹H NMR Spectroscopy

Proton NMR offers precise tracking of the acidic proton's exchange for an amide group.

  • Starting Material (Acetic Acid): The highly deshielded carboxylic acid proton appears as a broad singlet far downfield at ~11.4 ppm, while the methyl group appears at ~2.1 ppm[3].

  • Product (Acetamide): The 11.4 ppm signal vanishes. A new broad signal integrating to 2H appears between 5.5 and 7.5 ppm, representing the -NH₂ protons, while the methyl group shifts slightly to ~2.0 ppm[4].

  • Causality of Signal Broadening: The extreme broadness of the amide protons is not an artifact; it is caused by the electric quadrupole moment of the ¹⁴N nucleus (spin I=1 ). This quadrupole moment induces rapid spin-lattice relaxation of the attached protons, "smearing" their resonance signals. Furthermore, the partial double-bond character of the C-N bond restricts rotation, often causing the two protons to experience slightly different magnetic environments.

¹³C NMR Spectroscopy

Carbon NMR confirms the electronic changes at the core of the carbonyl center.

  • Starting Material (Acetic Acid): The carbonyl carbon resonates at ~177 ppm, and the methyl carbon at ~21 ppm[5].

  • Product (Acetamide): The carbonyl carbon shifts upfield to ~173 ppm, and the methyl carbon appears at ~22 ppm[6].

  • Causality of the Upfield Shift: It is initially counterintuitive that replacing an oxygen atom (-OH) with a less electronegative nitrogen atom (-NH₂) causes the adjacent carbonyl carbon to shift upfield (become more shielded). However, the dominant factor is resonance. The strong electron donation from the nitrogen lone pair increases the overall electron density at the carbonyl carbon relative to the carboxylic acid, thereby shielding the nucleus and shifting the signal upfield.

Quantitative Data Comparison

Table 1: Infrared (IR) Vibrational Assignments

Functional Group Acetic Acid (Starting Material) Acetamide (Product) Causality / Shift Rationale
O-H Stretch 3300–2500 cm⁻¹ (Broad) Absent Complete consumption of the hydroxyl group.
N-H Stretch Absent ~3350 & ~3180 cm⁻¹ Emergence of primary amide symmetric/asymmetric stretches.

| C=O Stretch | ~1710 cm⁻¹ | ~1670 cm⁻¹ | N-lone pair resonance weakens C=O double bond character. |

Table 2: NMR Chemical Shifts (in CDCl₃ / D₂O)

Nucleus Assignment Acetic Acid (Starting Material) Acetamide (Product) Causality / Shift Rationale
¹H -CH₃ ~2.1 ppm (Singlet, 3H) ~2.0 ppm (Singlet, 3H) Slight shielding due to the replacement of -OH with -NH₂.
¹H -OH / -NH₂ ~11.4 ppm (Broad, 1H) ~5.5–7.5 ppm (Broad, 2H) Loss of deshielded acidic proton; appearance of quadrupolar-broadened amide protons.
¹³C -CH₃ ~21 ppm ~22 ppm Minimal change in the aliphatic magnetic environment.

| ¹³C | C=O | ~177 ppm | ~173 ppm | Increased electron density at carbon due to nitrogen resonance (shielding effect). |

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Comparative

cost-benefit analysis of different synthetic routes for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

Title: Comprehensive Cost-Benefit Analysis of Synthetic Routes for 2-Chloro-N-methyl-N-(4-methylphenyl)acetamide Executive Summary 2-Chloro-N-methyl-N-(4-methylphenyl)acetamide is a highly versatile α-chloroacetamide bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Cost-Benefit Analysis of Synthetic Routes for 2-Chloro-N-methyl-N-(4-methylphenyl)acetamide

Executive Summary 2-Chloro-N-methyl-N-(4-methylphenyl)acetamide is a highly versatile α-chloroacetamide building block. Compounds of this structural class are critical intermediates in the synthesis of local anesthetics (such as lidocaine analogs), herbicides, and covalent kinase inhibitors[1],[2]. The central synthetic challenge in producing this molecule lies in the successful acylation of a sterically hindered, weakly nucleophilic secondary amine (N-methyl-p-toluidine) using a highly reactive, lachrymatory, and thermally sensitive electrophile (chloroacetyl chloride).

This guide objectively evaluates three distinct synthetic methodologies—Anhydrous Batch, Biphasic Schotten-Baumann, and Continuous Flow—providing drug development professionals with actionable, data-backed protocols.

Mechanistic Overview & Causality

Regardless of the macroscopic route chosen, the fundamental reaction proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of N-methyl-p-toluidine attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, yielding the target amide and one equivalent of hydrogen chloride (HCl)[3],[4].

Because HCl is generated as a byproduct, a basic scavenger must be present. Without a base, the unreacted N-methyl-p-toluidine will be rapidly protonated into its non-nucleophilic ammonium salt, artificially stalling the reaction at a maximum theoretical yield of 50%.

ReactionPathway A N-methyl-p-toluidine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Chloroacetyl Chloride (Electrophile) B->C D 2-chloro-N-methyl-N- (4-methylphenyl)acetamide C->D Elimination of Chloride E HCl Byproduct (Neutralized by Base) C->E

Reaction mechanism for the acylation of N-methyl-p-toluidine with chloroacetyl chloride.

Detailed Route Comparison & Experimental Protocols

Route A: Anhydrous Batch Acylation (Homogeneous)

Concept & Causality: This classical approach utilizes anhydrous dichloromethane (DCM) as the solvent and triethylamine (Et3N) as a soluble organic base. The anhydrous environment prevents the competitive hydrolysis of chloroacetyl chloride into chloroacetic acid[3]. Et3N is specifically chosen because it is significantly more basic than N-methyl-p-toluidine, allowing it to preferentially scavenge the HCl byproduct to form a soluble triethylammonium chloride salt.

Self-Validating Protocol:

  • Setup: In an oven-dried 500 mL round-bottom flask under an N₂ atmosphere, dissolve N-methyl-p-toluidine (10.0 g, 82.5 mmol, 1.0 equiv) and Et3N (10.0 g, 99.0 mmol, 1.2 equiv) in 150 mL anhydrous DCM.

  • Cooling: Submerge the flask in an ice-brine bath to achieve an internal temperature of 0 °C. Validation: Use an internal thermocouple; the highly exothermic nature of the next step requires strict thermal control to prevent degradation.

  • Addition: Dilute chloroacetyl chloride (10.2 g, 90.7 mmol, 1.1 equiv) in 50 mL DCM. Add this solution dropwise over 45 minutes, ensuring the internal temperature remains < 5 °C.

  • Reaction: Remove the bath and stir at 20 °C for 2 hours. Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The reaction is complete when the amine spot (Rf ~0.6) is entirely consumed.

  • Workup: Quench with 50 mL saturated aqueous NaHCO₃. Separate the organic layer, wash with 1M HCl (50 mL) to remove residual Et3N, and brine (50 mL). Dry over MgSO₄, filter, and concentrate in vacuo.

Cost-Benefit Analysis:

  • Benefits: Excellent purity profile; standard laboratory glassware is sufficient; homogeneous kinetics ensure rapid conversion.

  • Costs/Drawbacks: High E-factor (waste generation) due to halogenated DCM disposal and Et3N·HCl salt formation. Poor scalability due to the severe risk of thermal runaway if addition rates are not strictly controlled.

Route B: Biphasic Schotten-Baumann Acylation

Concept & Causality: The Schotten-Baumann method replaces the organic base and halogenated solvent with an aqueous inorganic base (e.g., NaOH) and a non-polar organic solvent (e.g., toluene)[3],[4]. The reaction occurs dynamically at the liquid-liquid interface. The aqueous base continuously neutralizes the HCl, while the target amide remains partitioned in the organic phase, shielding its vulnerable α-chloro group from unwanted nucleophilic attack by hydroxide ions[4].

Self-Validating Protocol:

  • Setup: In a 500 mL jacketed reactor equipped with a mechanical stirrer, dissolve N-methyl-p-toluidine (10.0 g, 82.5 mmol, 1.0 equiv) in 100 mL toluene.

  • Aqueous Base: Add 100 mL of pre-chilled 2M aqueous NaOH.

  • Agitation & Cooling: Set the chiller to 0 °C and initiate vigorous mechanical stirring (≥ 500 rpm). Validation: High shear is critical to maximize interfacial surface area; poor mixing will stall the reaction.

  • Addition: Add chloroacetyl chloride (11.2 g, 99.0 mmol, 1.2 equiv) dropwise over 30 minutes.

  • Reaction: Stir for 1.5 hours at 10 °C. Validation: Stop stirring, allow phases to separate, and test the aqueous layer pH. It must remain > 9; if not, the base has been depleted and additional NaOH must be added.

  • Workup: Separate the toluene layer, wash with deionized water (2 x 50 mL), and concentrate under reduced pressure to yield the product.

Cost-Benefit Analysis:

  • Benefits: Highly cost-effective (NaOH is significantly cheaper than Et3N); avoids toxic halogenated solvents; easier thermal management due to the high heat capacity of the aqueous phase.

  • Costs/Drawbacks: Requires a slight excess of chloroacetyl chloride due to competitive hydrolysis at the aqueous interface[3]. Heavily dependent on mechanical mixing efficiency.

Route C: Continuous Flow Microreactor Synthesis

Concept & Causality: Continuous flow chemistry represents the state-of-the-art for highly exothermic, hazardous reactions like chloroacetylation[1],[5]. By pumping reagents through a micro-capillary reactor (e.g., PFA tubing), the system achieves a massive surface-area-to-volume ratio. This enables near-instantaneous heat dissipation, preventing localized hotspots that cause byproduct formation. Furthermore, the hazardous acid chloride is consumed in a contained micro-environment, drastically improving operator safety[6],[5].

Self-Validating Protocol:

  • Feed Preparation:

    • Feed A: 1.0 M N-methyl-p-toluidine in N-methyl-2-pyrrolidone (NMP).

    • Feed B: 1.1 M chloroacetyl chloride in NMP.

  • System Priming: Flush the flow system (pumps, T-mixer, and a 2.0 mL PFA coil reactor) with pure NMP at 25 °C.

  • Execution: Engage dual syringe pumps to deliver Feed A and Feed B at 0.2 mL/min each. Validation: The combined flow rate is 0.4 mL/min, yielding a precise residence time of 5.0 minutes in the 2.0 mL reactor[6].

  • Steady-State Collection: Direct the reactor effluent into a stirred flask containing saturated aqueous NaHCO₃ to immediately quench any unreacted acid chloride. Validation: Wait 10 minutes (2 system volumes) before collecting the "steady-state" product to ensure uniform conversion.

  • Workup: Extract the quenched mixture with ethyl acetate, wash extensively with water to remove NMP, and concentrate.

FlowSetup P1 Pump A: Amine in NMP Mix T-Mixer (High Shear) P1->Mix P2 Pump B: Acid Chloride in NMP P2->Mix React PFA Coil Reactor (Residence Time: 5 min) Mix->React Exothermic Mixing Quench In-line Quench (Aqueous NaHCO3) React->Quench >95% Conversion Collect Product Collection & Phase Separation Quench->Collect

Continuous flow microreactor setup for the safe and scalable synthesis of chloroacetamides.

Quantitative Data Comparison

MetricRoute A (Anhydrous Batch)Route B (Biphasic Batch)Route C (Continuous Flow)
Yield (%) 85 - 88%88 - 92%> 95%
Reaction Time 2.5 hours1.5 hours5.0 minutes (Residence)
E-Factor (Waste) ~15 (High solvent/salt waste)~10 (Moderate)< 5 (Highly efficient)
Reagent Cost / kg High ( $)Low ($) Medium ( )
Scalability Poor (Thermal runaway risk)Good (Requires large chillers)Excellent (Numbering-up)
Safety Profile Low (Exposed to toxic reagents)ModerateHigh (Micro-containment)

Conclusion & Recommendations

For early-stage research and milligram-to-gram scale library synthesis, Route A remains viable due to its reliance on standard laboratory glassware and straightforward homogeneous kinetics. However, for pilot-plant scale-up or cost-sensitive manufacturing, Route B (Schotten-Baumann) is highly recommended due to its superior economic profile and the elimination of halogenated solvents.

For modern drug development professionals focused on process intensification, safety, and automation, Route C (Continuous Flow) is the undisputed optimal choice. It completely neutralizes the thermal hazards of chloroacetyl chloride and delivers the highest space-time yield, making it the industry standard for the synthesis of α-chloroacetamide APIs[1],[5].

References

  • Guidi, M., Moon, S., Anghileri, L., Cambié, D., Seeberger, P. H., & Gilmore, K. (2021). Combining radial and continuous flow synthesis to optimize and scale-up the production of medicines. Reaction Chemistry & Engineering, 6(2), 220-224.[Link]

  • Prasad, et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 438-446.[Link]

  • Zayed, M. F., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6868-6882.[Link]

Sources

Validation

Comparative Guide: Cross-Reactivity Profiling of 2-Chloro-N-methyl-N-(4-methylphenyl)acetamide Derivatives

Executive Summary In the renaissance of targeted covalent inhibitors (TCIs) and chemical proteomics, electrophilic warheads are the engine of target engagement. Chloroacetamides represent a highly valuable class of cyste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the renaissance of targeted covalent inhibitors (TCIs) and chemical proteomics, electrophilic warheads are the engine of target engagement. Chloroacetamides represent a highly valuable class of cysteine-reactive fragments, utilized in everything from rapid viral protease inhibitor discovery[1] to environmental herbicide biosensors[2]. However, the structural nuances of the amide bond dictate a delicate balance between reactivity and selectivity.

This guide provides an objective, data-driven comparison of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide (a tertiary amide derivative) against its non-methylated secondary amide counterpart (2-chloro-N-(4-methylphenyl)acetamide)[3] and alternative warheads like acrylamides. By dissecting the mechanistic causality of N-methylation and outlining self-validating experimental protocols, this guide equips drug development professionals to accurately profile and mitigate proteome-wide cross-reactivity.

Mechanistic Rationale: The Impact of N-Methylation

In covalent ligand design, the intrinsic electrophilicity of the warhead must be perfectly tuned to the microenvironment of the target cysteine. The substitution of a hydrogen atom with a methyl group on the amide nitrogen fundamentally alters the molecule's reactivity profile:

  • Secondary Amide Chloroacetamides (NH): Compounds such as 2-chloro-N-(4-methylphenyl)acetamide act as hydrogen bond donors. They typically exhibit moderate intrinsic reactivity, making them suitable for lead optimization where non-covalent affinity—rather than brute-force reactivity—drives target engagement.

  • Tertiary Amide Chloroacetamides (N-Methyl): The addition of the N-methyl group eliminates the hydrogen bond donor capacity. This subtle modification alters the dipole moment and induces a steric clash that shifts the conformational equilibrium of the chloroacetyl group into a highly reactive cis or trans geometry. Consequently, the activation energy for an SN2 attack by a thiolate is lowered. Empirical screening demonstrates that N-methylated chloroacetamides are significantly more reactive (exhibiting a median 1.7-fold increase in kinetic rate) than their non-methylated counterparts[4].

While this heightened reactivity is excellent for early-stage electrophile-first fragment screening, it inherently increases the risk of indiscriminate cross-reactivity with abundant cellular nucleophiles, necessitating rigorous profiling.

Mechanism cluster_0 Target Engagement cluster_1 Cross-Reactivity (Off-Targets) Start 2-Chloro-N-methyl-N- (4-methylphenyl)acetamide T1 Target Protein Cys (Low pKa) Start->T1 Driven by Affinity O1 Off-Target Cys (e.g., GSH) Start->O1 Driven by Reactivity T2 Specific Covalent Adduct T1->T2 SN2 Alkylation O2 Non-Specific Adduct O1->O2 SN2 Alkylation

Caption: Mechanistic divergence between specific target engagement and off-target cross-reactivity.

Comparative Performance Data

When selecting a warhead for a chemical probe or therapeutic, researchers must balance the kinetic rate of inactivation against the off-target hit rate. The table below summarizes the quantitative differences between N-methylated chloroacetamides and alternative electrophiles.

Warhead TypeExample CompoundIntrinsic Reactivity ( t1/2​ with GSH)Proteome Cross-Reactivity RatePrimary Application
Tertiary Chloroacetamide 2-chloro-N-methyl-N-(4-methylphenyl)acetamideHigh (< 10 min)High (Frequent Hitter)Early-stage fragment screening[1]
Secondary Chloroacetamide 2-chloro-N-(4-methylphenyl)acetamideModerate (15 - 45 min)ModerateTargeted covalent inhibitors[3]
Acrylamide N-(4-methylphenyl)acrylamideLow (> 120 min)Low (Highly Selective)Late-stage drug optimization

Experimental Protocols for Cross-Reactivity Assessment

To ensure scientific integrity, cross-reactivity must be assessed using self-validating, orthogonal assays that measure both isolated chemical reactivity and complex proteome-wide selectivity.

Protocol 1: Intrinsic Thiol-Reactivity Assay (GSH Half-Life)

Purpose: To quantify the baseline electrophilicity of the derivative in the absence of protein binding pockets. Causality: Understanding intrinsic reactivity is critical because compounds with a half-life of less than 10 minutes are highly prone to indiscriminate cross-reactivity with abundant cellular nucleophiles, leading to toxicity. Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 2-chloro-N-methyl-N-(4-methylphenyl)acetamide derivative in anhydrous DMSO.

  • Reaction Initiation: Dilute the compound to a final concentration of 100 µM in PBS (pH 7.4) containing 1 mM reduced glutathione (GSH) and 100 µM of an internal standard (e.g., naproxen).

  • Incubation: Incubate the mixture at 37°C in a thermomixer.

  • Quenching: Aliquot 50 µL at specific time points (0, 10, 30, 60, 120 min) and immediately quench the reaction with an equal volume of cold acetonitrile containing 1% formic acid.

  • Quantification: Analyze the samples via LC-MS/MS (MRM mode) to monitor the exponential decay of the parent compound. Self-Validation Check: The inclusion of the internal standard (naproxen) controls for solvent evaporation and ionization suppression, ensuring that the observed decay of the parent compound is strictly due to covalent adduct formation rather than experimental artifact.

Protocol 2: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

Purpose: To map the proteome-wide cross-reactivity of the derivative in live cells. Causality: In vitro reactivity does not perfectly predict cellular selectivity due to compartmentalization, local pH variations, and steric shielding. ABPP provides a direct readout of engaged off-target cysteines in a native environment. Step-by-Step Methodology:

  • In Situ Labeling: Treat live HeLa cells with 10 µM of the chloroacetamide derivative (or DMSO vehicle) for 2 hours under standard culture conditions.

  • Extraction: Harvest and lyse the cells in PBS containing 0.1% NP-40 and protease inhibitors. Centrifuge at 20,000 x g to isolate the soluble proteome.

  • Probe Competition: Label the proteome with 100 µM Iodoacetamide-alkyne (IA-alkyne) for 1 hour at room temperature. This step tags all unreacted, accessible cysteines.

  • Click Chemistry: Perform CuAAC click chemistry (using CuSO4, THPTA, and TCEP) to attach a biotin-azide tag to the IA-alkyne labeled proteins.

  • Enrichment & Analysis: Enrich biotinylated proteins using streptavidin agarose, perform on-bead tryptic digestion, and analyze via quantitative LC-MS/MS. Self-Validation Check: This competition format is inherently self-validating. A true cross-reactive event prevents the IA-alkyne probe from binding, resulting in a quantifiable depletion of the MS signal for that specific peptide compared to the vehicle control, rather than relying on the direct detection of unpredictable adducts.

ABPP_Workflow A Live Cell Incubation (Chloroacetamide) B Cell Lysis & Proteome Extraction A->B Harvest C Labeling with IA-Alkyne Probe B->C Competition D CuAAC Click Chemistry (Biotin Tagging) C->D Tagging E Streptavidin Enrichment & Tryptic Digest D->E Processing F Identify Off-Targets (Signal Depletion) E->F LC-MS/MS

Caption: Workflow for Activity-Based Protein Profiling (ABPP) to assess proteome cross-reactivity.

Conclusion

For applications requiring high initial hit rates, the highly reactive 2-chloro-N-methyl-N-(4-methylphenyl)acetamide scaffold is a superior starting point. However, its heightened intrinsic reactivity—driven by the conformational effects of N-methylation—results in a higher propensity for proteome-wide cross-reactivity. For late-stage drug development, this necessitates either structural tuning (e.g., transitioning to a secondary amide or replacing the chlorine with a less labile leaving group) or migrating to an acrylamide warhead to achieve the requisite safety profile.

References[2] "Improved chloroacetamide response and cross-reactivity of four variants isolated in consecutive rounds of mutagenesis and selection." ResearchGate / ACS Synthetic Biology.https://www.researchgate.net/publication/368366405_Directed_Evolution_of_Herbicide_Biosensors_in_a_Fluorescence-Activated_Cell-Sorting-Compatible_Yeast_Two-Hybrid_Platform[3] "2-Chloro-N-(4-methylphenyl)acetamide | C9H10ClNO | CID 27967." PubChem.https://pubchem.ncbi.nlm.nih.gov/compound/27967[1] "Open Science Discovery of Potent Non-Covalent SARS-CoV-2 Main Protease Inhibitors." bioRxiv.https://www.biorxiv.org/content/10.1101/2023.09.06.556168v1[4] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.https://pubs.acs.org/doi/10.1021/jacs.8b10872

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Comparative

Evaluating the Antimicrobial Activity of Chloro-Substituted Acetamides: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial and fungal strains necessitates the discovery of novel antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial and fungal strains necessitates the discovery of novel antimicrobial scaffolds. Chloro-substituted acetamides have emerged as highly potent, broad-spectrum candidates. This guide provides an in-depth, objective evaluation of their antimicrobial efficacy, mechanistic pathways, and standardized in vitro evaluation protocols, benchmarking them against conventional therapeutics.

Mechanistic Rationale & Target Interaction

The pharmacological efficacy of chloroacetamides stems from their highly reactive α-chloroamide moiety. The electron-withdrawing nature of the chlorine atom makes the adjacent α-carbon highly susceptible to nucleophilic attack by sulfhydryl (-SH) or amine (-NH2) groups present in the active sites of critical microbial enzymes.

  • Bacterial Targets: Molecular docking studies demonstrate that these derivatives exhibit high binding affinity for1, effectively disrupting cell wall synthesis and DNA replication[1][2].

  • Fungal Targets: In fungal pathogens, chloroacetamides inhibit1, compromising ergosterol biosynthesis and fungal membrane integrity. Notably, they achieve this without acting through direct ergosterol complexation, suggesting a differentiated mechanism from standard polyenes[1][3].

Mechanism cluster_targets Primary Microbial Targets CA Chloroacetamide Pharmacophore Nuc Nucleophilic Attack (Cys/Lys residues) CA->Nuc Alkylation PBP Penicillin-Binding Proteins (Bacteria) Nuc->PBP L14D Lanosterol 14-α Demethylase (Fungi) Nuc->L14D Death Microbial Cell Death & Biofilm Inhibition PBP->Death Cell Wall Lysis L14D->Death Membrane Disruption

Mechanistic pathway of chloroacetamides targeting microbial enzymes via alkylation.

Comparative Efficacy: Quantitative Benchmarking

To objectively assess the performance of chloroacetamide derivatives, we compare their Minimum Inhibitory Concentration (MIC) values against standard antibiotics. Structural modifications, such as the incorporation of thiazolyl rings or halogenated phenyl groups (e.g., 4-BFCA), significantly enhance lipophilicity and target penetration, yielding superior MIC profiles against resistant strains[4][5].

Table 1: Comparative MIC Values of Chloroacetamide Derivatives vs. Standards
Compound Class / DerivativeTarget OrganismMIC (µg/mL)Reference StandardStandard MIC (µg/mL)
Multifunctional Chloroacetamide (Cpd 13) Bacillus cereus10.0Chloramphenicol15.6 - 31.2
Thiazolyl-2-chloroacetamide (Cpd 4j) Escherichia coli12.5Azithromycin8.0 - 16.0
N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) Fusarium keratoplasticum12.5Amphotericin B> 16.0
N-(substituted phenyl)-2-chloroacetamide Candida albicans25.0 - 50.0Fluconazole16.0 - 32.0

Data synthesized from recent in vitro evaluations[1][3][4][5].

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the evaluation of antimicrobial activity must follow stringent, self-validating protocols. The following methodology outlines the standardized Broth Microdilution assay adapted from 3 (M07-A11 for bacteria, M27-A3/M38-A2 for fungi)[3][5].

Step-by-Step Protocol: MIC Determination via Broth Microdilution
  • Compound Preparation: Dissolve the synthesized chloroacetamide derivative in analytical-grade DMSO to create a stock solution of 1024 µg/mL.

    • Causality: DMSO ensures complete solubilization of lipophilic derivatives without exhibiting background antimicrobial activity at final assay concentrations (≤1% v/v).

  • Inoculum Standardization: Cultivate the microbial strain (e.g., S. aureus ATCC 25923 or C. albicans ATCC 10231) overnight. Adjust the suspension turbidity to a 0.5 McFarland standard (approx. 1×108 CFU/mL) using a spectrophotometer at 530 nm. Dilute 1:100 in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi)[5][6].

    • Causality: Standardizing the inoculum prevents false-positive resistance caused by an overwhelming microbial load.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound to achieve a concentration gradient ranging from 0.25 to 256 µg/mL.

  • Inoculation & Incubation: Add an equal volume of the standardized inoculum to each well. Include a positive growth control (broth + inoculum, no drug) and a negative sterility control (broth only). Incubate at 37°C for 24h (bacteria) or 32°C for 48h (fungi)[5][6].

  • Validation & Readout: The MIC is defined as the lowest concentration exhibiting 100% visual inhibition of microbial growth.

    • Self-Validation Check: The assay is only valid if the positive control shows robust growth and the negative control remains optically clear.

Protocol Prep 1. Stock Prep (1024 µg/mL in DMSO) Dilution 3. Two-Fold Serial Dilution (96-well plate) Prep->Dilution Inoculum 2. Inoculum Standardization (0.5 McFarland) Inoculum->Dilution Incubate 4. Incubation (37°C/24h or 32°C/48h) Dilution->Incubate Readout 5. MIC Determination (100% Visual Inhibition) Incubate->Readout Control1 Positive Control (Robust Growth) Readout->Control1 Validates Control2 Negative Control (Optically Clear) Readout->Control2 Validates

Standardized broth microdilution workflow with integrated self-validation controls.

Discussion & Future Perspectives

The integration of chloroacetamides into novel delivery systems is a critical frontier in pharmaceutical sciences. Recent studies demonstrate that incorporating derivatives like 4-BFCA into3 significantly enhances skin penetration and retention, offering a superior alternative to traditional topical treatments for cutaneous fungal infections and dermatophytosis[3]. Furthermore, their ability to bypass traditional resistance mechanisms—such as efflux pump overexpression or target mutation seen in standard azoles and penicillins—positions them as vital lead compounds in the fight against MDR pathogens[2][5].

References

  • Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Taylor & Francis. 1

  • Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry. 2

  • Resynthesis, Antimicrobial Evaluation and Molecular Docking Studies of Thiazolyl-2-Chloroacetamide Derivatives as Potential Broad-Spectrum Agents. PubMed (NIH). 4

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC (NIH). 6

  • Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. ResearchGate. 3

  • A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC (NIH). 5

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

This document provides essential, field-proven guidance for the safe handling and proper disposal of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide (CAS: 16634-82-5). As researchers and drug development professionals, our...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, field-proven guidance for the safe handling and proper disposal of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide (CAS: 16634-82-5). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere compliance, offering a framework for understanding the causality behind disposal choices to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Know Your Material

Understanding the inherent risks of a compound is the foundation of its safe management. 2-chloro-N-methyl-N-(4-methylphenyl)acetamide is an irritant and presents specific hazards that dictate its handling and disposal protocols. The primary risks are associated with direct contact and inhalation.

GHS Hazard Classification

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Irritation, Category 2H315: Causes skin irritation[1][2]Warning
Serious Eye Irritation, Category 2H319: Causes serious eye irritation[1][2]Warning

The chlorinated amide structure is significant. Upon thermal decomposition, this compound can release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and phosgene[2]. This potential for hazardous byproduct formation is the primary reason that simple disposal methods are unacceptable and high-temperature incineration is the required pathway[3].

Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound, ensure all necessary engineering controls and PPE are in place. The objective is to create a barrier between the researcher and the chemical, preventing any route of exposure.

Essential PPE & Engineering Controls:

  • Engineering Controls : Always handle 2-chloro-N-methyl-N-(4-methylphenyl)acetamide within a certified chemical fume hood to manage dust and vapors. Ensure eyewash stations and safety showers are readily accessible[2].

  • Eye and Face Protection : Wear tight-sealing safety goggles in combination with a face shield[1][2].

  • Skin Protection : Wear a flame-retardant lab coat and appropriate protective gloves (e.g., nitrile). Ensure gloves are compatible with chlorinated compounds and are changed immediately if contamination is suspected.

  • Respiratory Protection : If there is a risk of exceeding exposure limits or if working outside a fume hood (not recommended), use a NIOSH/MSHA-approved respirator[2].

Safe Handling Protocol:

  • Preparation : Designate a specific area within the fume hood for handling the compound.

  • Weighing : When weighing the solid, use anti-static measures and handle it gently to avoid creating dust[1].

  • Transfers : Use a spatula or other appropriate tools to transfer the solid. If making solutions, add the solid to the solvent slowly.

  • Post-Handling : After use, thoroughly decontaminate the handling area. Wash hands and any exposed skin thoroughly with soap and water[1][2]. Do not eat, drink, or smoke in the laboratory area[4].

Waste Segregation and Containment: The First Step in Disposal

Proper disposal begins at the point of generation. Cross-contamination of waste streams can create unforeseen hazards and complicate the disposal process.

  • Dedicated Waste Container : All waste contaminated with 2-chloro-N-methyl-N-(4-methylphenyl)acetamide must be collected in a dedicated, properly labeled hazardous waste container.

  • No Mixing : Do not mix this waste with other waste streams (e.g., solvents, sharps, or other chemical wastes). Keep it in its original container if possible.

  • Container Labeling : The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "2-chloro-N-methyl-N-(4-methylphenyl)acetamide"

    • The associated hazards (e.g., "Irritant")

    • The date of accumulation.

  • Container Integrity : Ensure the container is in good condition, compatible with the chemical, and is kept securely closed when not in use. Store in a cool, well-ventilated area designated for hazardous waste[1].

Spill Management Protocol

Accidents can happen. A clear, rehearsed spill response plan is critical to mitigate exposure and environmental release.

For a Minor Spill (Small amount of solid inside a fume hood):

  • Alert Personnel : Inform colleagues in the immediate area.

  • Ensure PPE : Don the appropriate PPE as described in Section 2.

  • Containment : Cover the powder spill with a plastic sheet or tarp to minimize spreading and prevent it from becoming airborne[1].

  • Clean-Up : Carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust[1].

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. All cleaning materials must be disposed of as hazardous waste.

  • Final Wash : Wash the area with soap and water.

For a Major Spill (Outside a fume hood or a large quantity):

  • Evacuate : Immediately evacuate the area. Keep people away from and upwind of the spill[1].

  • Alert : Notify your institution's Environmental Health & Safety (EHS) office and follow their emergency procedures. Do not attempt to clean up a major spill without specialized training and equipment.

  • Isolate : Close the doors to the affected area to prevent the spread of dust or vapors.

  • Prevent Entry : Prevent entry into waterways, sewers, or basements[1].

Approved Disposal Pathways

The disposal of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide is strictly regulated. All disposal methods must comply with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. The only acceptable method is through a licensed hazardous waste disposal facility.

The following diagram outlines the decision-making workflow for proper disposal.

G Disposal Workflow for 2-chloro-N-methyl-N-(4-methylphenyl)acetamide start Waste Generated (Solid, Contaminated PPE, etc.) segregate Segregate into Designated Hazardous Waste Container start->segregate label_container Label Container Correctly (Name, Hazards, Date) segregate->label_container no_mix CRITICAL: Do NOT Mix with Other Waste Streams label_container->no_mix store Store Securely in Designated Waste Area no_mix->store contact_ehs Contact Institutional EHS Office for Waste Pickup store->contact_ehs vendor Licensed Hazardous Waste Vendor Manages Transport & Disposal contact_ehs->vendor incineration Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing vendor->incineration

Caption: Disposal decision workflow from generation to final destruction.

Step-by-Step Disposal Procedure:

  • Collection : Following the segregation and containment steps in Section 3, collect all waste materials (pure compound, contaminated labware, PPE, and spill cleanup debris) in your labeled hazardous waste container.

  • Request Pickup : Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup. Do not attempt to dispose of the chemical yourself.

  • Professional Handling : The EHS department will work with a licensed and insured hazardous waste contractor for transport.

  • Destruction : The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The required method of destruction for this type of chlorinated organic compound is high-temperature incineration[3]. This process ensures the complete destruction of the molecule into simpler, less harmful components. The facility's equipment must include afterburners and alkaline scrubbers to neutralize the hazardous combustion products like phosgene and hydrogen chloride[2].

Under no circumstances should this chemical be disposed of down the drain or in regular trash. This is environmentally irresponsible and illegal.

References

  • 2-chloro-N-methyl-N-((4-methylphenyl)methyl)acetamide. PubChem, National Institutes of Health. [Link]

  • 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide. NextSDS. [Link]

  • 2-Chloro-N-(4-Methylphenyl)Acetamide. (2024, April 9). ChemBK. [Link]

  • Safety Data Sheet - 2-chloroacetamide. Chemos GmbH&Co.KG. [Link]

  • 2-Chloroacetamide - Safety Data Sheet. Eurofins. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • EPA Drinking Water Guidance on Disinfection By-Products. Environmental Protection Agency, Ireland. [Link]

  • Waste disposal categories – characteristics and thresholds. (2025, August 28). EPA Victoria. [Link]

Sources

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